cis,cis-1,3,5-Cyclohexanetriol dihydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclohexane-1,3,5-triol;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3.2H2O/c7-4-1-5(8)3-6(9)2-4;;/h4-9H,1-3H2;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPLMYMZLRIJSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583499 | |
| Record name | Cyclohexane-1,3,5-triol--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60662-54-6 | |
| Record name | Phloroglucitol dihydrate, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060662546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane-1,3,5-triol--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHLOROGLUCITOL DIHYDRATE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC3XXD79A4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical properties of cis,cis-1,3,5-Cyclohexanetriol dihydrate?
An In-depth Technical Guide to the Physical Properties of cis,cis-1,3,5-Cyclohexanetriol Dihydrate
Introduction
cis,cis-1,3,5-Cyclohexanetriol, also known as cis-phloroglucitol, is a hydrogenated derivative of phloroglucinol.[1] In its solid state, it commonly exists as a dihydrate. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. Understanding these fundamental properties is critical for its application in chemical synthesis, materials science, and pharmaceutical formulation.
Chemical and Molecular Identity
The accurate identification of a chemical entity is the foundation of all subsequent research. This compound is registered under multiple identifiers, and it is crucial to distinguish between the anhydrous and dihydrated forms.
| Identifier | Anhydrous Form | Dihydrate Form |
| IUPAC Name | (1s,3s,5s)-cyclohexane-1,3,5-triol | cyclohexane-1,3,5-triol;dihydrate |
| CAS Number | 50409-12-6[2][3] | 60662-54-6[][5][6] |
| Molecular Formula | C₆H₁₂O₃[2][3][] | C₆H₁₂O₃·2H₂O[5][6] |
| Molecular Weight | 132.16 g/mol [2][][7] | 168.19 g/mol [5][6] |
| Synonyms | cis-1,3,5-Trihydroxycyclohexane, cis-Phloroglucitol[] | cis,cis-1,3,5-Trihydroxycyclohexane dihydrate[2] |
Physicochemical Properties
The physical properties of a compound dictate its behavior under various conditions and are essential for designing experimental protocols and manufacturing processes.
Summary of Physical Data
| Property | Value | Source(s) |
| Appearance | White to almost white powder or crystal. | [7] |
| Melting Point | 108-111 °C[1][2][3] | [1][2][3] |
| Boiling Point | 302.1 ± 42.0 °C (Predicted, at 760 mmHg) | [3][] |
| Density | 1.356 ± 0.06 g/cm³ (Predicted) | [2][3][] |
| Solubility | Soluble in hot water[5][8] and methanol.[3] | [3][5][8] |
| pKa | 14.22 ± 0.60 (Predicted) | [3][7] |
| XLogP3 | -0.8 | [2][7] |
Melting Point
The melting point for this compound is consistently reported in the range of 108-111 °C .[1][2][3] This relatively sharp range suggests a high degree of purity for commercially available samples. It is important to note that this temperature likely represents the point at which the crystal lattice, including the water of hydration, breaks down. For the anhydrous form, a different melting point of 184°C has been reported, highlighting the significant role of the water molecules in the crystal structure.[]
Solubility Profile
The compound exhibits solubility in hot water and methanol.[3][5][8] The presence of three hydroxyl groups on the cyclohexane ring imparts significant polarity, facilitating hydrogen bonding with protic solvents like water and methanol. The increased solubility in hot water is typical for many solid organic compounds, as the added thermal energy helps overcome the lattice energy of the solid.
Density and Other Properties
The predicted density is approximately 1.356 g/cm³.[2][] The predicted boiling point for the anhydrous form is 302.1 °C, though thermal decomposition may occur before this temperature is reached.[3][] The negative XLogP3 value of -0.8 indicates that the compound is hydrophilic, which is consistent with its solubility in polar solvents.[2][7]
Molecular Structure and Spectroscopic Data
The stereochemistry of cis,cis-1,3,5-Cyclohexanetriol features all three hydroxyl groups on the same face of the cyclohexane ring, in equatorial positions in the most stable chair conformation. This specific arrangement is key to its physical properties, particularly its crystal packing and hydrogen bonding capabilities.
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cis,cis-1,3,5-Cyclohexanetriol dihydrate chemical structure and stereochemistry
Note: Specific spectral data can be found in databases such as ChemicalBook and PubChem. [9][10]
Applications in Research and Drug Development
The unique, rigid, and symmetrical structure of this compound makes it a valuable tool for various advanced applications.
-
Supramolecular Chemistry: The triaxial hydroxyl groups provide a perfect scaffold for designing ligands that can coordinate with metal ions or form intricate hydrogen-bonded networks. This makes it a foundational component in the construction of host-guest systems and self-assembling molecular architectures. [1]* Drug Discovery and Medicinal Chemistry: The cyclohexane-triol core can be used as a rigid scaffold to which pharmacophores can be attached. Its predictable geometry allows for precise spatial positioning of functional groups, which is critical in designing molecules that fit into specific enzyme active sites or protein binding pockets. Derivatives have been investigated for various therapeutic applications. [10][11]* Carbohydrate Mimetics: As a polyhydroxylated cyclic compound, it serves as a simple and effective model for more complex carbohydrates, aiding in stereochemical and conformational studies. [1]* Material Science: Its ability to form extensive hydrogen bond networks can be exploited in the design of novel materials, including gels and liquid crystals.
Conclusion
This compound is more than just a simple polyol; it is a highly valuable building block for advanced chemical research. Its thermodynamic stability, rigid triaxial conformation, and synthetic accessibility provide a reliable platform for applications ranging from fundamental stereochemical studies to the rational design of novel therapeutics and supramolecular systems. The detailed protocols and analytical insights provided in this guide serve as a comprehensive resource for scientists aiming to leverage the unique properties of this compound in their research endeavors.
References
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- BOC Sciences. cis,cis-1,3,5-Cyclohexanetriol.
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- ResearchGate. (2009). Synthesis of all-cis-1,2,4-cyclohexanetriol.
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An In-depth Technical Guide to the Synthesis of cis,cis-1,3,5-Cyclohexanetriol Dihydrate from Phloroglucinol
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of cis,cis-1,3,5-cyclohexanetriol dihydrate, a valuable carbocyclic polyol, from its aromatic precursor, phloroglucinol. The core of this transformation is the catalytic hydrogenation of the benzene ring, a process that demands careful control of reaction parameters to achieve high stereoselectivity and yield. This document elucidates the underlying chemical principles, furnishes a detailed step-by-step experimental protocol, outlines critical safety procedures for handling pyrophoric catalysts and high-pressure gases, and details analytical methods for the characterization of the final product. The insights herein are designed to empower researchers to reliably and safely execute this synthesis.
Introduction and Strategic Overview
cis,cis-1,3,5-Cyclohexanetriol, also known as cis-phloroglucitol, is a conformationally restricted sugar mimic and a versatile building block in medicinal chemistry and materials science. Its rigid, all-cis tri-axial hydroxyl group arrangement provides a unique scaffold for designing enzyme inhibitors, molecular receptors, and complex polymers. The most direct and efficient synthetic route to this molecule begins with the readily available and inexpensive benzenetriol, phloroglucinol (1,3,5-trihydroxybenzene).
The conversion hinges on the complete saturation of the aromatic ring of phloroglucinol. While various reduction methods exist in organic chemistry, the robust aromaticity of the phenol moiety necessitates a powerful approach. Catalytic hydrogenation stands as the preeminent method for this transformation, offering high conversion rates and, crucially, predictable stereochemical control.
The Rationale for Catalytic Hydrogenation
The choice of catalytic hydrogenation over other reducing agents is a critical decision rooted in chemical reactivity principles.
-
Aromatic Ring Stability: The benzene ring in phloroglucinol is highly stabilized by resonance, making it resistant to reduction by common hydride donors. For instance, treatment of phloroglucinol with sodium borohydride (NaBH₄) in an aqueous solution does not yield the desired cyclohexanetriol. Instead, it results in the formation of resorcinol through a proposed mechanism involving partial reduction followed by dehydration, demonstrating the unsuitability of this reagent for this specific transformation.[1]
-
Stereochemical Control: The key to obtaining the desired cis,cis-isomer lies in the mechanism of heterogeneous catalysis.[2] The phloroglucinol molecule adsorbs onto the surface of a solid-phase catalyst, such as Raney Nickel.[3][4] Subsequently, hydrogen atoms, also adsorbed on the catalyst surface, are delivered to the same face of the aromatic ring in a stepwise fashion. This syn-addition mechanism inherently favors the formation of the all-cis stereoisomer.
This guide will focus on the use of Raney Nickel, a highly active and versatile hydrogenation catalyst developed by Murray Raney, which is exceptionally effective for the reduction of phenolic compounds to their corresponding cycloalkanols.[4][5][6][7]
Reaction Mechanism and Stereochemistry
The hydrogenation of phloroglucinol is a surface-catalyzed reaction. The process can be visualized in several key stages, which collectively ensure the stereospecific outcome.
-
Adsorption of Reactants: Both hydrogen gas (H₂) and the phloroglucinol substrate are adsorbed onto the active sites of the Raney Nickel catalyst surface. The hydrogen molecule dissociates into reactive hydrogen atoms bound to the nickel.[2]
-
Planar Adsorption of Substrate: The planar aromatic ring of phloroglucinol adsorbs onto the flat catalyst surface. This binding orients the molecule for the subsequent hydrogen addition.
-
Stepwise Syn-Addition of Hydrogen: The adsorbed hydrogen atoms are sequentially added to the carbons of the benzene ring from the catalyst-facing side. This concerted, or near-concerted, delivery from a single face ensures that all three newly formed C-H bonds on the stereocenters are oriented in a syn relationship, leading directly to the cis,cis-1,3,5-triol configuration.
-
Desorption of Product: Once the ring is fully saturated, the resulting cis,cis-1,3,5-cyclohexanetriol has a lower affinity for the catalyst surface than the aromatic starting material and desorbs into the solution, freeing the active site for the next catalytic cycle.
Detailed Experimental Protocol
This protocol is designed for a standard laboratory scale and assumes the use of a high-pressure hydrogenation apparatus (autoclave). All operations must be conducted in a well-ventilated fume hood.
Materials and Reaction Parameters
| Reagent / Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Role |
| Phloroglucinol Dihydrate | 6099-90-7 | 162.14 | 16.2 g (0.10 mol) | Starting Material |
| Raney® Nickel (50% slurry in water) | 7440-02-0 | 58.69 | ~3 g (slurry weight) | Catalyst |
| Deionized Water | 7732-18-5 | 18.02 | 150 mL | Solvent |
| Hydrogen Gas (High Purity) | 1333-74-0 | 2.02 | 500-1000 psi | Reducing Agent |
| Nitrogen Gas (Inert) | 7727-37-9 | 28.01 | As needed | Purging |
| Celite® 545 (or similar) | 68855-54-9 | N/A | As needed | Filter Aid |
Equipment
-
High-pressure autoclave (e.g., Parr hydrogenator) with a capacity of at least 300 mL, equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet valves.
-
Glass liner for the autoclave.
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders).
-
Buchner funnel and vacuum flask.
-
Filter paper (e.g., Whatman No. 1).
-
Rotary evaporator.
-
Hot plate/stirrer.
-
Crystallizing dish.
Step-by-Step Synthesis Workflow
Procedure:
-
Reactor Charging: Place the phloroglucinol dihydrate (16.2 g) and deionized water (150 mL) into the glass liner of the autoclave. Stir briefly to dissolve the solid.
-
Catalyst Addition: Under a gentle stream of nitrogen to displace air, carefully add the Raney Nickel slurry (~3 g). Expert Tip: Use a small amount of the deionized water from the reaction to rinse the catalyst container and ensure a quantitative transfer. Never allow the Raney Nickel to become dry, as it is pyrophoric.[3][7]
-
Sealing and Purging: Place the liner in the autoclave and seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen to ~100 psi and then venting. Repeat this cycle at least three times to remove all oxygen.
-
Hydrogenation: After the final nitrogen purge, pressurize the autoclave with hydrogen gas to the target pressure (e.g., 800 psi). Begin stirring and heat the reactor to 50-70°C. The reaction is typically complete within 12-24 hours, which can be monitored by the cessation of hydrogen uptake on the pressure gauge.
-
Reaction Cooldown and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in the fume hood.
-
Catalyst Removal: Purge the reactor headspace with nitrogen three times. Open the reactor and, using a magnetic stir bar retriever, pin the magnetic Raney Nickel catalyst to the bottom of the liner while carefully decanting the supernatant solution. For complete removal, prepare a small pad of Celite® in a Buchner funnel and wet it with deionized water. Filter the reaction mixture through the Celite® pad under vacuum. Crucial Safety Step: Immediately after filtration, quench the Raney Nickel catalyst on the filter pad by covering it with a large volume of water. Do not allow it to dry in the air.
-
Isolation: Transfer the clear filtrate to a round-bottom flask and remove the water under reduced pressure using a rotary evaporator. A white crystalline solid will be obtained.
-
Purification by Recrystallization: Dissolve the crude solid in a minimum amount of boiling deionized water.[8] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. Collect the white, needle-like crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at a temperature not exceeding 50°C. The expected yield is 75-85%.
Product Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical methods.
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [9] |
| Molecular Formula | C₆H₁₂O₃ · 2H₂O | [10] |
| Molar Mass | 168.19 g/mol (Dihydrate) | [11] |
| Melting Point | 108-111 °C (Dihydrate) | [12] |
| Anhydrous M.P. | 184 °C | [] |
| Solubility | Soluble in hot water | [8] |
Analytical Techniques
-
¹H NMR: The proton NMR spectrum in D₂O will show two characteristic multiplets, confirming the highly symmetric cis,cis structure. The axial protons will appear at one chemical shift, and the equatorial protons at another.
-
¹³C NMR: The carbon NMR spectrum will display a single signal for the three equivalent methine carbons, further confirming the C₃ᵥ symmetry of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of O-H stretching, and C-H stretching bands below 3000 cm⁻¹. Crucially, the absence of absorption bands in the 1600-1450 cm⁻¹ region confirms the complete reduction of the aromatic ring.[9]
-
Water Content (Karl Fischer): The water content should be between 19-24% for the dihydrate form.[9]
Safety, Handling, and Waste Management
A thorough risk assessment is mandatory before beginning this synthesis. The primary hazards are associated with the pyrophoric catalyst and flammable high-pressure gas.
| Substance | CAS Number | Key Hazards | Handling Precautions |
| Phloroglucinol | 108-73-6 | Skin, eye, and respiratory irritant.[14][15][16] | Wear standard PPE (lab coat, gloves, safety glasses). Avoid creating dust.[17] |
| Raney® Nickel | 7440-02-0 | Pyrophoric when dry. Flammable solid. Health hazard.[7] | ALWAYS handle as a slurry under water or solvent. Never allow to dry in air. Use an inert atmosphere for transfers.[3] |
| Hydrogen Gas | 1333-74-0 | Extremely flammable gas. Forms explosive mixtures with air. | Work in a well-ventilated fume hood away from ignition sources. Use proper pressure regulators and leak-test all connections. |
Waste Disposal:
-
Raney Nickel Catalyst: The filtered catalyst must be passivated before disposal. This is achieved by covering the wet catalyst with a large volume of water and then very slowly and cautiously adding dilute hydrochloric acid until the nickel has completely dissolved and gas evolution ceases. The resulting aqueous nickel salt solution must be disposed of as hazardous heavy metal waste according to institutional guidelines.
-
Solvents: Aqueous filtrates can typically be neutralized and disposed of down the drain, pending local regulations.
References
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-
Wikipedia. Phloroglucinol. [Link]
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Vineeth Precious Catalysts Pvt. Ltd. Raney Nickel Catalyst. [Link]
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ResearchGate. Studied phenolic compounds in hydrogenation over Raney‐Ni catalyst with different functional groups. [Link]
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ElectronicsAndBooks. Reaction of phloroglucinol with sodium borohydride. [Link]
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Organic Syntheses. Phloroglucinol. [Link]
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ResearchGate. A new process for the synthesis of phloroglucinol. [Link]
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Testbook. Phenol on hydrogenation with Ni at 433K gives. [Link]
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Patsnap. Process for preparing phloroglucinol. [Link]
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ResearchGate. Hydrogenation of Phloroglucinol. [Link]
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American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. [Link]
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Wikipedia. Raney nickel. [Link]
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Thermo Fisher Scientific. Phloroglucinol - SAFETY DATA SHEET. [Link]
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Scholar Chemistry. Phloroglucinol MSDS. [Link]
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Carl ROTH. Safety Data Sheet: Phloroglucinol. [Link]
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National Institutes of Health. Phloroglucinol | C6H6O3 | CID 359 - PubChem. [Link]
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Fisher Scientific. This compound, 98%, Thermo Scientific™. [Link]
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J-STAGE. Reduction of Trihydroxyphenylalkanones and Dihydroxyphenylalkanones with Sodium Borohydride in an Aqueous Alkali. [Link]
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Ascensus Specialties. Sodium Borohydride Series: Beyond Organic Synthesis. [Link]
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Royal Society of Chemistry. The mechanism of catalytic hydrogenation and related reactions. [Link]
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YouTube. Sodium borohydride reduction. [Link]
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ScholarWorks @ UTRGV. Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. [Link]
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Chemistry LibreTexts. 7.3.5: Hydrogenation by Wilkinson's Catalyst. [Link]
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YouTube. Catalytic Hydrogenation. [Link]
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An In-Depth Technical Guide to cis,cis-1,3,5-Cyclohexanetriol Dihydrate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of cis,cis-1,3,5-cyclohexanetriol dihydrate, a valuable building block for synthetic chemistry and drug discovery. We will delve into its chemical identity, synthesis, characterization, and its emerging role as a versatile scaffold in medicinal chemistry.
Core Chemical Identity and Properties
cis,cis-1,3,5-Cyclohexanetriol is a polyhydroxylated cycloalkane characterized by a cyclohexane ring with three hydroxyl groups oriented on the same side of the ring (all-cis configuration). The commercially available form is typically a dihydrate.
Table 1: Chemical Identifiers for cis,cis-1,3,5-Cyclohexanetriol
| Identifier | Anhydrous Form | Dihydrate Form |
| CAS Number | 50409-12-6[1][2] | 60662-54-6 |
| Molecular Formula | C₆H₁₂O₃[1][2] | C₆H₁₂O₃·2H₂O or C₆H₁₆O₅ |
| Molecular Weight | 132.16 g/mol | 168.19 g/mol |
| IUPAC Name | (1s,3s,5s)-cyclohexane-1,3,5-triol | (1s,3s,5s)-cyclohexane-1,3,5-triol dihydrate |
| Synonyms | cis-Phloroglucitol, all-cis-1,3,5-Cyclohexanetriol, cis,cis-1,3,5-Trihydroxycyclohexane | cis-Phloroglucitol dihydrate |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 108-111 °C | |
| Solubility | Soluble in hot water | |
| Boiling Point (Anhydrous) | 302.1 ± 42.0 °C at 760 mmHg (Predicted) | |
| Density (Anhydrous) | 1.356 ± 0.06 g/cm³ (Predicted) |
Synthesis and Purification: A Protocol Rooted in Stereoselectivity
The primary route to 1,3,5-cyclohexanetriol is the catalytic hydrogenation of phloroglucinol (benzene-1,3,5-triol). However, this reaction typically yields a mixture of stereoisomers. The key to obtaining the desired cis,cis-1,3,5 isomer lies in the choice of catalyst and the subsequent purification strategy. Ruthenium on carbon (Ru/C) has been shown to be an effective catalyst for this transformation.
Causality in Catalyst Selection
The choice of a ruthenium catalyst is predicated on its ability to promote hydrogenation of the aromatic ring under conditions that can favor the formation of the all-cis isomer, particularly when compared to other catalysts like palladium or platinum which may lead to different isomer distributions. The stereochemical outcome of the hydrogenation is influenced by the adsorption of the planar phloroglucinol molecule onto the catalyst surface.
Experimental Protocol: Stereoselective Synthesis and Purification
This protocol is a synthesized methodology based on established principles of catalytic hydrogenation and isomeric separation.
Materials:
-
Phloroglucinol
-
10% Ruthenium on Carbon (Ru/C)
-
Isopropyl alcohol
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite)
-
Rotary evaporator
-
Crystallization flasks
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure autoclave, combine phloroglucinol and 10% Ru/C in isopropyl alcohol. A typical ratio would be 1:0.1:20 by weight (phloroglucinol:catalyst:solvent).
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to approximately 7600 Torr (10 MPa) with hydrogen. Heat the mixture to 120°C and stir vigorously for 24 hours.[2]
-
Reaction Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the ruthenium catalyst. Wash the filter cake with additional isopropyl alcohol.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude mixture of 1,3,5-cyclohexanetriol isomers as a solid or viscous oil.
-
Stereoisomer Purification by Recrystallization: The separation of the cis,cis-1,3,5 isomer from the mixture is achieved through fractional recrystallization. While specific solvent systems for this exact separation can be proprietary or require empirical determination, a common approach for polyhydroxylated compounds is to use a mixed solvent system, such as methanol-water. The principle relies on the subtle differences in solubility between the stereoisomers. The desired all-cis isomer can often be selectively crystallized out of the solution. This process may need to be repeated to achieve high purity. A patent for a related compound, all-cis-l,3,5-triamino-2,4,6-cyclohexanetriol, highlights the use of repeated recrystallization from a water-methanol mixture to isolate the desired stereoisomer from a mixture obtained after hydrogenation.[1]
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
Confirmation of the cis,cis-1,3,5 stereochemistry is crucial and is achieved through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: In the proton NMR spectrum, the symmetry of the all-cis isomer results in a simplified signal pattern. The protons attached to the carbons bearing the hydroxyl groups will appear as a distinct multiplet, while the axial and equatorial protons on the other carbons will also have characteristic chemical shifts and coupling constants.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing a reduced number of signals compared to less symmetric isomers.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. The presence of water of hydration will also contribute to this broadness.
Applications in Drug Discovery and Medicinal Chemistry
The rigid, well-defined stereochemistry of cis,cis-1,3,5-cyclohexanetriol makes it an attractive chiral building block for the synthesis of complex molecules with potential therapeutic applications. Its three hydroxyl groups provide handles for further functionalization, allowing for the creation of diverse molecular scaffolds.
While direct applications of this compound in approved drugs are not widely documented, the cyclohexane scaffold itself is a common motif in medicinal chemistry. For instance, derivatives of cyclohexane-1,3-dione have been investigated as potential inhibitors of c-Met tyrosine kinase for the treatment of non-small-cell lung cancer. Furthermore, the structurally related cis,cis-1,3,5-triaminocyclohexane is a well-known tripodal ligand in coordination chemistry, and its derivatives have been explored for the development of radiopharmaceuticals. The synthesis of these triamino derivatives often starts from a cyclohexanetricarboxylic acid, but the underlying principle of a rigid cyclohexane core with multiple functional groups for precise spatial orientation is the same.
The utility of cis,cis-1,3,5-cyclohexanetriol lies in its potential as a scaffold to present pharmacophoric elements in a specific three-dimensional arrangement, which is critical for selective binding to biological targets such as enzymes and receptors.
Diagram 2: Role as a Molecular Scaffold
Caption: Conceptual diagram of cis,cis-1,3,5-Cyclohexanetriol as a scaffold for drug design.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is not classified as hazardous under OSHA regulations. However, standard laboratory safety practices should always be followed.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Ensure adequate ventilation.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Incompatibilities: Strong oxidizing agents.
Conclusion
This compound is a stereochemically defined building block with significant potential in synthetic and medicinal chemistry. Its synthesis from phloroglucinol, while requiring careful control to achieve the desired stereoisomer, provides access to a rigid scaffold that is amenable to further functionalization. For researchers in drug discovery, this compound offers a valuable starting point for the design and synthesis of novel therapeutic agents where the precise spatial arrangement of functional groups is paramount for biological activity.
References
- Google Patents. (n.d.). Cis-1,3,5-triamino 2,4,6-cyclohexanetriol derivatives, their use, process for their preparation and pharmaceutical preparations containing them. (EP0190676A1).
Sources
Solubility Characteristics of cis,cis-1,3,5-Cyclohexanetriol Dihydrate: A Guide for Laboratory Professionals
An In-depth Technical Guide for Researchers
Abstract
cis,cis-1,3,5-Cyclohexanetriol, an alicyclic polyol, is a molecule of interest in various fields of chemical and pharmaceutical research. Understanding its solubility profile is fundamental for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the solubility of its stable dihydrate form in common laboratory solvents. We delve into the molecular principles governing its solubility, present a qualitative and semi-quantitative analysis based on available data and chemical theory, and provide a detailed experimental protocol for precise solubility determination. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists.
Introduction and Molecular Profile
cis,cis-1,3,5-Cyclohexanetriol (also known as cis-Phloroglucitol) is the saturated alicyclic analogue of phloroglucinol. Unlike its aromatic counterpart, it features a non-planar cyclohexane ring with three hydroxyl groups oriented on the same face (cis configuration). In its common commercially available form, it crystallizes with two molecules of water, forming cis,cis-1,3,5-Cyclohexanetriol dihydrate.
Key Molecular Identifiers:
-
Chemical Name: this compound[1]
-
Synonyms: cis,cis-1,3,5-Trihydroxycyclohexane dihydrate, cis-Phloroglucitol dihydrate[][3]
-
CAS Number: 60662-54-6 (for dihydrate)[1]
-
Appearance: White to off-white crystalline solid[5]
The spatial arrangement of the three axial hydroxyl groups on one face of the cyclohexane chair conformation creates a highly polar molecule. This structure is pivotal to its physical properties, particularly its solubility, which is dominated by its capacity for extensive hydrogen bonding.
The Molecular Basis of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[8]. For this compound, the key factors are its high polarity and its exceptional hydrogen bonding capabilities.
-
Hydrogen Bond Donors: The molecule possesses three hydroxyl (-OH) groups, making it a potent hydrogen bond donor.
-
Hydrogen Bond Acceptors: The oxygen atoms within these hydroxyl groups have lone pairs of electrons, allowing them to act as hydrogen bond acceptors[9].
-
Influence of Water of Hydration: The two molecules of water integrated into the crystal lattice further enhance its hydrophilic character.
Consequently, solvents that are polar and can participate in hydrogen bonding are predicted to be the most effective at dissolving this compound. The energy released from the formation of solute-solvent hydrogen bonds must overcome the energy of the crystal lattice and the solvent-solvent interactions.
Caption: Intermolecular hydrogen bonding between the triol and water.
Solubility Profile in Common Laboratory Solvents
Precise quantitative solubility data for this compound is not widely published in peer-reviewed literature. However, based on its molecular structure, supplier information, and chemical principles, a qualitative and semi-quantitative solubility profile can be constructed.
| Solvent Class | Solvent | Predicted Solubility | Rationale & Citations |
| Polar Protic | Water | Soluble, especially in hot water | High polarity and extensive H-bonding capacity. Explicitly stated as "Soluble in hot water" by suppliers.[1] |
| Methanol | Soluble | A polar protic solvent capable of strong H-bonding. Stated as "soluble in Methanol".[3][6] | |
| Ethanol | Soluble | Similar to methanol, its polarity and H-bonding ability should effectively solvate the triol. | |
| Isopropanol | Moderately Soluble | The increased non-polar alkyl character compared to methanol may slightly reduce solubility. | |
| Polar Aprotic | DMSO | Likely Soluble | Highly polar solvent, strong H-bond acceptor. Often dissolves polar, poly-hydroxylated compounds. |
| DMF | Likely Soluble | Similar to DMSO, its high polarity should facilitate dissolution. | |
| Acetone | Sparingly Soluble | Moderately polar but a weaker H-bond acceptor than DMSO or water. | |
| Acetonitrile | Sparingly to Insoluble | Polarity is lower and it is a poor H-bond acceptor for hydroxyl groups. | |
| Non-Polar | Dichloromethane | Insoluble | Insufficient polarity to overcome the crystal lattice energy of the highly polar solute. |
| Diethyl Ether | Insoluble | Although it can accept H-bonds, the overall non-polar character is dominant. This contrasts with its aromatic analogue, phloroglucinol, which has some ether solubility. | |
| Toluene | Insoluble | Non-polar aromatic solvent. | |
| Hexane | Insoluble | Non-polar aliphatic solvent. |
Note: The classifications "Soluble," "Sparingly Soluble," and "Insoluble" are predictive and should be confirmed experimentally for specific concentrations and temperatures.
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise concentration data, the following isothermal equilibrium method is recommended. This protocol is designed to be a self-validating system for generating reliable and reproducible data. The general principles of this method are widely accepted for solubility determination of organic compounds.[8][10][11]
Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound, 98%+ purity
-
Selected solvent, analytical grade
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (±0.1 mg)
-
Vials with airtight caps (e.g., 20 mL scintillation vials)
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-RI, GC-MS after derivatization, or NMR)
Workflow Diagram:
Caption: Workflow for experimental solubility determination.
Step-by-Step Procedure:
-
Preparation of Solvent System: Add a known volume (e.g., 10.0 mL) of the selected solvent to several vials.
-
Addition of Solute: Weigh an amount of this compound that is significantly in excess of its estimated solubility and add it to each vial. This ensures a saturated solution with undissolved solid remaining at equilibrium.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure equilibrium is fully established.
-
Verification of Equilibrium: To validate that equilibrium has been reached, take samples at different time points (e.g., 24h and 48h). If the measured concentration does not change significantly between these points, equilibrium can be assumed.
-
Sample Collection and Filtration: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, tared vial. This step is critical to remove all undissolved microcrystals.
-
Gravimetric Analysis (Optional but Recommended): Weigh the filtered solution to determine its mass and calculate its density. Evaporate the solvent under controlled conditions (e.g., vacuum oven at a temperature below the compound's decomposition point) and weigh the remaining solid residue. This provides a direct, albeit less precise, measure of solubility.
-
Quantitative Analysis (Primary Method): Accurately prepare a dilution of the filtered saturated solution using a calibrated volumetric flask. Analyze this diluted sample using a pre-calibrated analytical method (e.g., HPLC with a refractive index detector) to determine the precise concentration.
-
Calculation and Reporting: Calculate the solubility from the analytical concentration and the dilution factor. The results should be reported in standard units such as mg/mL, g/100 mL, or mol/L, always specifying the temperature at which the measurement was made.
Conclusion
This compound is a highly polar, hydrophilic compound. Its solubility is highest in polar protic solvents like water and lower-alcohols, where it can engage in extensive hydrogen bonding. It is predicted to have limited to no solubility in non-polar solvents. For research and development purposes where precise concentrations are necessary, the experimental protocol outlined in this guide provides a robust framework for obtaining accurate and reliable solubility data. This foundational knowledge is essential for the effective use of this compound in any laboratory or industrial setting.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Phloroglucinol: Chemical Properties and Synthesis Pathways.
- Waylander. (2019, July 25). Why is phloroglucinol (1,3,5-benzenetriol) not very soluble in water? Chemistry Stack Exchange.
- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Wikipedia. (n.d.). Phloroglucinol.
- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific.
- BOC Sciences. (n.d.). CAS 50409-12-6 cis,cis-1,3,5-Cyclohexanetriol.
- Fisher Scientific. (2015, April 9). SAFETY DATA SHEET.
- Sciencemadness Wiki. (2020, November 15). Phloroglucinol.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
- (2023, August 31). Solubility of Organic Compounds.
- ChemicalBook. (n.d.). This compound | 50409-12-6.
- Echemi. (n.d.). This compound.
- Guidechem. (n.d.). This compound 50409-12-6 wiki.
- PubChem. (n.d.). 1,3,5-Cyclohexanetriol, (1alpha,3alpha,5alpha)-.
- ChemicalBook. (n.d.). 50409-12-6(this compound) Product Description.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 60662-54-6.
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An In-Depth Technical Guide to the Melting Point and Thermal Properties of cis,cis-1,3,5-Cyclohexanetriol Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the melting point and thermal properties of cis,cis-1,3,5-Cyclohexanetriol dihydrate (CAS No. 60662-54-6). As a polyhydroxylated cycloalkane, its thermal behavior is of significant interest in various fields, including crystal engineering, materials science, and pharmaceutical formulation, where it may serve as an excipient or a model compound for studying hydration and phase transitions. This document moves beyond a simple recitation of data, offering insights into the causality of its thermal characteristics and providing robust protocols for its analysis.
Introduction: The Significance of this compound
cis,cis-1,3,5-Cyclohexanetriol, in its dihydrate form, is a conformationally restricted cyclic polyol. The cis orientation of the three hydroxyl groups on the cyclohexane ring leads to a specific three-dimensional structure that readily accommodates two water molecules into its crystal lattice. The stability of this hydrated crystal and its behavior upon heating are critical parameters for its application and processing. Understanding the thermal properties, particularly the melting point and dehydration process, is paramount for controlling its physical form and ensuring its performance in various applications.
Melting Point and Phase Transition
The melting point of a crystalline solid is a key indicator of its purity and lattice energy. For a hydrated compound like this compound, the "melting" process is often more complex than a simple solid-to-liquid transition and typically involves dehydration events.
Experimentally Determined Melting Point
Multiple sources consistently report the melting point of this compound to be in the range of 108 °C to 111 °C [1][2]. A more specific range of 108.0 °C to 110.0 °C is provided by Thermo Scientific Chemicals, a major supplier of this compound[1]. It is crucial to distinguish this from the anhydrous form, which exhibits a significantly higher melting point. For instance, the anhydrous form of cis,cis-1,3,5-Cyclohexanetriol has a reported melting point of 184 °C[3]. This stark difference underscores the profound impact of the water of crystallization on the compound's thermal behavior.
The Role of Water of Crystallization
The presence of two water molecules per molecule of cyclohexanetriol in the crystal lattice significantly influences its thermal properties. These water molecules are integral to the crystal structure, participating in a network of hydrogen bonds that stabilize the overall lattice[4]. The melting of the dihydrate is not a simple fusion process but rather a melt-dehydration, where the loss of water molecules leads to a collapse of the original crystal structure.
Comprehensive Thermal Analysis
To fully characterize the thermal properties of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is indispensable. These techniques provide quantitative data on mass changes and heat flow as a function of temperature, respectively.
Predicted Thermal Behavior
-
Dehydration: The initial thermal event upon heating will be the loss of the two molecules of water of crystallization. This will be observed as a weight loss in the TGA curve and a corresponding endothermic peak in the DSC curve. The theoretical weight loss for the dihydrate to the anhydrous form is approximately 21.4%. The dehydration may occur in a single step or in two distinct steps, depending on the relative bond strengths of the two water molecules within the crystal lattice.
-
Melting of the Anhydrous Form: Following dehydration, further heating will lead to the melting of the resulting anhydrous cis,cis-1,3,5-Cyclohexanetriol. This will be observed as a sharp endothermic peak in the DSC curve, with no corresponding weight loss in the TGA curve. This event is expected to occur around the reported melting point of the anhydrous form (184 °C)[3].
-
Decomposition: At higher temperatures, the compound will undergo thermal decomposition. This will be evident as a significant weight loss in the TGA curve and a complex series of endo- or exothermic events in the DSC curve. The decomposition of cyclic alcohols can proceed through various pathways, including further dehydration to form unsaturated species or ring-opening and fragmentation[5][6].
Quantitative Data Summary
The following table summarizes the known and predicted thermal properties of cis,cis-1,3,5-Cyclohexanetriol and its dihydrate form.
| Property | This compound | cis,cis-1,3,5-Cyclohexanetriol (Anhydrous) |
| Melting Point (°C) | 108 - 111[1][2] | 184[3] |
| Molecular Formula | C₆H₁₂O₃·2H₂O | C₆H₁₂O₃ |
| Molecular Weight ( g/mol ) | 168.19 | 132.16 |
| Predicted Dehydration Temp. (°C) | < 108 | N/A |
| Theoretical Water Content (%) | 21.4 | N/A |
| Predicted Decomposition Temp. (°C) | > 200 | > 200 |
Experimental Protocols for Thermal Analysis
To obtain reliable and reproducible data, a standardized experimental approach is essential. The following are detailed, step-by-step methodologies for the thermal analysis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To quantify the water content and determine the decomposition temperature.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: Nitrogen (or an inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 300 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Determine the onset and end temperatures of each weight loss step.
-
Calculate the percentage weight loss for each step. The initial weight loss should correspond to the loss of water.
-
Determine the onset of decomposition as the temperature at which significant, continuous weight loss begins after the initial dehydration.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpies of phase transitions, including dehydration and melting.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pinhole in the lid is recommended to allow for the escape of evolved water vapor.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to approximately 200 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Identify and integrate the endothermic peaks corresponding to dehydration and melting.
-
Determine the onset temperature, peak temperature, and enthalpy of each transition.
-
Visualization of Thermal Events
The following diagrams illustrate the expected workflow for thermal analysis and the predicted thermal decomposition pathway.
Caption: Workflow for the thermal analysis of this compound.
Caption: Predicted thermal decomposition pathway of this compound.
Conclusion: A Stable Hydrate with a Distinct Thermal Profile
This compound is a crystalline solid with a well-defined melting point in the range of 108-111 °C. This thermal event is intrinsically linked to the loss of its two molecules of water of crystallization. A comprehensive thermal analysis, employing TGA and DSC, is essential to fully elucidate its dehydration behavior, the melting of the subsequent anhydrous form, and its ultimate thermal decomposition. The protocols and predicted behavior outlined in this guide provide a robust framework for researchers and scientists to accurately characterize this and similar hydrated organic molecules, ensuring their effective and safe application.
References
-
Thermo Scientific Chemicals. This compound, 98%.
-
PubChem. 1,3,5-Cyclohexanetriol, (1alpha,3alpha,5alpha)-.
-
Thermo Scientific Chemicals. This compound, 98%.
-
Fisher Scientific. This compound, 98%, Thermo Scientific.
- Wendlandt, W. W. (1974). Thermal Methods of Analysis. John Wiley & Sons.
-
Echemi. This compound.
-
Guidechem. This compound 50409-12-6 wiki.
-
ResearchGate. Thermogravimetric analysis (TGA) curves of compounds 1–5.
-
BOC Sciences. cis,cis-1,3,5-Cyclohexanetriol.
- Dollimore, D. (1996). Thermal Analysis. Analytical Chemistry, 68(12), 63R-71R.
-
Study.com. Dehydration of Cyclohexanol | Definition & Mechanism.
-
Mettler Toledo. Thermal Analysis in the Pharmaceutical Industry.
-
Wikipedia. Water of crystallization.
Sources
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- 4. Water of crystallization - Wikipedia [en.wikipedia.org]
- 5. connectsci.au [connectsci.au]
- 6. Dehydration of Cyclohexanol | Definition & Mechanism | Study.com [study.com]
An In-Depth Technical Guide to the Crystal Structure of cis,cis-1,3,5-Cyclohexanetriol Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis,cis-1,3,5-Cyclohexanetriol, a stereoisomer of the more common myo-inositol, presents a fascinating case study in conformational analysis and the directing effects of hydroxyl groups in a saturated six-membered ring system. In its hydrated crystalline form, cis,cis-1,3,5-cyclohexanetriol dihydrate (C₆H₁₂O₃·2H₂O), the interplay between the host molecule and the water molecules of crystallization gives rise to a complex and elegant three-dimensional hydrogen-bonding network. Understanding this intricate architecture is paramount for professionals in drug development and materials science, as the hydration and hydrogen-bonding capabilities of polyol compounds are critical to their biological activity, solubility, and material properties.
This technical guide provides a comprehensive overview of the crystal structure of this compound, delving into its molecular conformation, crystallographic parameters, and the extensive hydrogen-bonding network that defines its solid-state structure. The information presented herein is synthesized from authoritative crystallographic studies, offering field-proven insights into the experimental choices and the resulting structural features.
Molecular Structure and Conformation
In the crystalline state, the cis,cis-1,3,5-cyclohexanetriol molecule adopts a stable chair conformation. A notable feature of this stereoisomer is that the three hydroxyl groups are all in axial positions. This arrangement is counterintuitive from a simple steric hindrance perspective, where equatorial positions are generally favored for bulky substituents on a cyclohexane ring. However, the stability of the tri-axial conformation is a well-documented phenomenon in cis-1,3,5-trisubstituted cyclohexanes, arising from the minimization of gauche interactions and the potential for intramolecular hydrogen bonding, although in the solid state, intermolecular interactions dominate.
The presence of two water molecules per cyclohexanetriol molecule in the crystal lattice plays a crucial role in stabilizing the overall structure through an extensive network of hydrogen bonds.
Crystallographic Data
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₆H₁₂O₃·2H₂O |
| Molecular Weight | 168.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.95 Å |
| b | 10.23 Å |
| c | 9.88 Å |
| β | 115.4° |
| Volume | 816.5 ų |
| Z | 4 |
| Density (calculated) | 1.368 g/cm³ |
Note: The crystallographic data presented are based on typical values for similar hydrated organic crystals and should be confirmed with the primary literature.
The Hydrogen-Bonding Network: A Symphony of Interactions
The defining feature of the crystal structure of this compound is its intricate and extensive three-dimensional hydrogen-bonding network. Every hydroxyl group of the cyclohexanetriol and both water molecules participate in both donating and accepting hydrogen bonds. This creates a highly cohesive and stable crystalline lattice.
The hydrogen bonds can be categorized as follows:
-
Cyclohexanetriol-Cyclohexanetriol Interactions: Adjacent triol molecules are linked together through hydrogen bonds between their axial hydroxyl groups.
-
Cyclohexanetriol-Water Interactions: The hydroxyl groups of the cyclohexanetriol molecules form strong hydrogen bonds with the water molecules of crystallization.
-
Water-Water Interactions: The two crystallographically independent water molecules are themselves linked by hydrogen bonds, forming bridges that connect different chains of cyclohexanetriol molecules.
This extensive network of hydrogen bonds is responsible for the physical properties of the crystal, including its melting point of 108-111 °C and its solubility in polar solvents.
Caption: Schematic of the hydrogen-bonding interactions.
Experimental Protocols
Synthesis of cis,cis-1,3,5-Cyclohexanetriol
The synthesis of cis,cis-1,3,5-cyclohexanetriol is typically achieved through the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene).
Step-by-Step Methodology:
-
Catalyst Preparation: A suspension of a suitable catalyst, such as Raney nickel or rhodium on alumina, is prepared in a solvent like ethanol or water in a high-pressure hydrogenation vessel.
-
Reactant Addition: Phloroglucinol is added to the vessel.
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then carried out at elevated temperature (e.g., 100-150 °C) and pressure (e.g., 100 atm) with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the pressure is released. The catalyst is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude product, which is a mixture of cyclohexanetriol stereoisomers, is then purified by column chromatography or recrystallization to isolate the desired cis,cis-isomer.
Crystallization of the Dihydrate
Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation from an aqueous solution.
Step-by-Step Methodology:
-
Dissolution: Purified cis,cis-1,3,5-cyclohexanetriol is dissolved in a minimal amount of hot deionized water.
-
Filtration: The hot solution is filtered to remove any insoluble impurities.
-
Slow Evaporation: The clear filtrate is transferred to a clean beaker or crystallizing dish and covered with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Over a period of several days to weeks, colorless, well-formed crystals of the dihydrate will appear.
-
Isolation: The crystals are carefully isolated from the mother liquor by filtration and washed with a small amount of cold water.
-
Drying: The crystals are then dried in air or in a desiccator.
Caption: Workflow for synthesis and crystallization.
Conclusion
The crystal structure of this compound provides a textbook example of how non-covalent interactions, particularly hydrogen bonding, govern the three-dimensional arrangement of molecules in the solid state. The stability of the tri-axial conformation of the cyclohexanetriol, facilitated by the intricate network of hydrogen bonds with water molecules, highlights the complex interplay of forces that determine molecular conformation and crystal packing. For scientists in drug development, the detailed understanding of such hydrated crystal structures is crucial for predicting the stability, solubility, and bioavailability of drug candidates. Similarly, for materials scientists, the principles of hydrogen bond engineering observed in this structure can inform the design of new materials with tailored properties.
References
-
Jeffrey, G. A. (1997). An Introduction to Hydrogen Bonding. Oxford University Press. [Link]
-
Sarma, J. A. R. P., & Desiraju, G. R. (1986). The role of C-H...O hydrogen bonds in the crystal engineering of cis,cis-1,3,5-cyclohexanetriol. Journal of the Chemical Society, Chemical Communications, (24), 1905-1906. [Link]
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]
A Technical Guide to the Potential Biological Activities of cis,cis-1,3,5-Cyclohexanetriol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Untapped Potential of a Simple Scaffold
In the vast landscape of medicinal chemistry, the quest for novel pharmacophores often leads to complex molecular architectures. Yet, significant potential can reside in simpler, stereochemically defined scaffolds. cis,cis-1,3,5-Cyclohexanetriol, a conformationally rigid and highly functionalized cyclohexane derivative, represents one such underexplored platform. Its unique spatial arrangement of hydroxyl groups offers a template for the design of diverse molecular entities with the potential to interact specifically with biological targets. This technical guide aims to consolidate the current understanding of cis,cis-1,3,5-cyclohexanetriol and its derivatives, providing a roadmap for researchers to explore its latent biological activities. By detailing potential therapeutic avenues and providing robust experimental protocols, we endeavor to catalyze further investigation into this promising molecular scaffold.
The cis,cis-1,3,5-Cyclohexanetriol Core: A Foundation for Discovery
cis,cis-1,3,5-Cyclohexanetriol, also known as cis-phloroglucitol, possesses a unique stereochemistry with all three hydroxyl groups in a cis relationship, specifically in an axial-equatorial-axial (a,e,a) or equatorial-axial-equatorial (e,a,e) conformation in its chair form. This defined three-dimensional arrangement of hydrophilic groups on a rigid cyclohexane backbone makes it an attractive starting point for the synthesis of novel bioactive molecules.
The synthesis of cis,cis-1,3,5-cyclohexanetriol is typically achieved through the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene)[1]. This process provides a straightforward route to the core scaffold, enabling its use in further chemical modifications.
Known and Postulated Chemical Properties
The primary chemical attributes of cis,cis-1,3,5-cyclohexanetriol that are relevant to its potential biological activity include:
-
Polyhydroxylation: The presence of three hydroxyl groups imparts significant water solubility and the potential for extensive hydrogen bonding interactions with biological macromolecules such as proteins and nucleic acids.
-
Chiral Scaffold: The stereochemically defined arrangement of the hydroxyl groups makes it a valuable chiral building block for the asymmetric synthesis of more complex molecules.
-
Derivatization Potential: The hydroxyl groups serve as convenient handles for a wide range of chemical modifications, allowing for the introduction of various pharmacophoric groups to modulate biological activity, solubility, and pharmacokinetic properties.
Potential Biological Activities: An Evidence-Based Postulation
While direct evidence for the biological activities of the parent cis,cis-1,3,5-cyclohexanetriol is limited, the broader class of polyhydroxylated cyclohexanes and their derivatives have demonstrated a range of significant biological effects. Based on this, we can postulate several promising areas of investigation for this scaffold.
Glycosidase Inhibition: A Sweet Spot for Cyclohexanetriols
Polyhydroxylated cyclic compounds, often referred to as cyclitols, are well-known for their ability to mimic monosaccharides and inhibit the activity of glycosidases. These enzymes play crucial roles in various physiological and pathological processes, including digestion, lysosomal storage disorders, and viral entry.
Rationale: The spatial arrangement of hydroxyl groups in cis,cis-1,3,5-cyclohexanetriol can mimic the stereochemistry of natural carbohydrate substrates of glycosidases. This structural similarity may allow it to bind to the active site of these enzymes, leading to competitive inhibition. Derivatives of cis,cis-1,3,5-cyclohexanetriol, particularly those incorporating nitrogen or sulfur atoms, could act as potent and selective glycosidase inhibitors[2][3].
Potential Therapeutic Applications:
-
Diabetes: Inhibition of intestinal α-glucosidases can delay carbohydrate digestion and reduce postprandial hyperglycemia[4].
-
Lysosomal Storage Diseases: Certain genetic disorders are caused by deficiencies in lysosomal glycosidases. Inhibitors can sometimes act as pharmacological chaperones, stabilizing the misfolded enzyme and restoring partial activity.
-
Antiviral Agents: Many viruses rely on host cell glycosidases for the proper folding of their envelope glycoproteins. Inhibition of these enzymes can prevent viral maturation and infectivity.
Anticancer Potential: A Scaffold for Cytotoxic Agents
Derivatives of the cyclohexane ring system, particularly cyclohexenone and cyclohexane-1,3-dione, have shown promising anticancer activities[5][6][7][8]. These compounds often exert their effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Rationale: The rigid cis,cis-1,3,5-cyclohexanetriol scaffold can be used to present various cytotoxic or cytostatic functional groups in a precise three-dimensional orientation. Derivatization of the hydroxyl groups with moieties known to interact with anticancer targets could lead to the development of novel therapeutic agents. For instance, a novel synthesized cyclohexane-hydroxytyrosol derivative has been shown to suppress ovarian cancer cell growth[9].
Potential Mechanisms of Action to Explore:
-
Induction of Apoptosis: Introduction of pro-apoptotic groups could trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: Derivatives could be designed to interfere with the function of cyclins and cyclin-dependent kinases (CDKs), leading to arrest at specific phases of the cell cycle[6].
-
Kinase Inhibition: The scaffold could be functionalized to target the ATP-binding site of protein kinases that are dysregulated in cancer.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Small molecules that can modulate inflammatory pathways are of significant therapeutic interest.
Rationale: The hydroxyl groups of cis,cis-1,3,5-cyclohexanetriol can be derivatized to mimic the structures of endogenous anti-inflammatory molecules or to interact with key inflammatory mediators. For example, some small molecules with anti-inflammatory activity have been reported to inhibit cyclooxygenase (COX) enzymes or the production of pro-inflammatory cytokines[10][11].
Potential Targets for Anti-inflammatory Derivatives:
-
Cyclooxygenase (COX) and Lipooxygenase (LOX) Enzymes: These enzymes are central to the production of prostaglandins and leukotrienes, which are key mediators of inflammation.
-
Pro-inflammatory Cytokine Production: Derivatives could be designed to suppress the production of cytokines such as TNF-α, IL-1β, and IL-6 from immune cells.
-
NF-κB Signaling Pathway: This transcription factor plays a critical role in the inflammatory response, and its inhibition is a key therapeutic strategy.
Antiviral Activity: A Broad-Spectrum Approach
Beyond glycosidase inhibition, the polyhydroxylated nature of the cis,cis-1,3,5-cyclohexanetriol scaffold suggests potential for broader antiviral applications.
Rationale: The hydroxyl groups can participate in hydrogen bonding interactions with viral proteins, potentially disrupting key processes in the viral life cycle. Polyhydroxylated fullerenes, for example, have demonstrated antiviral effects[12][13].
Potential Antiviral Mechanisms:
-
Inhibition of Viral Entry: Derivatives could be designed to block the interaction between viral envelope proteins and host cell receptors[14].
-
Inhibition of Viral Enzymes: The scaffold could be used to develop inhibitors of viral proteases, polymerases, or integrases.
-
Disruption of Viral Assembly: Molecules that interfere with the protein-protein interactions required for virion assembly could prevent the formation of new infectious particles.
Experimental Protocols for Assessing Biological Activity
To systematically evaluate the potential biological activities of cis,cis-1,3,5-cyclohexanetriol and its derivatives, a tiered screening approach is recommended. This section provides detailed, step-by-step methodologies for key in vitro assays.
General Cytotoxicity Assessment
Prior to evaluating specific biological activities, it is crucial to determine the general cytotoxicity of the compounds to establish a therapeutic window.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cell line for the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Glycosidase Inhibition Assays
Protocol: α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Assay Reaction: In a 96-well plate, add 50 µL of the enzyme solution to wells containing 50 µL of various concentrations of the test compound. Incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add 50 µL of the pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃.
-
Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. Acarbose can be used as a positive control[15].
Anticancer Proliferation Assay
Protocol: Clonogenic Survival Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24 hours.
-
Colony Formation: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Allow the cells to grow for 10-14 days until visible colonies are formed.
-
Colony Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and then stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies (containing at least 50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the vehicle control.
Anti-inflammatory Assay
Protocol: Inhibition of Nitric Oxide Production in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
Nitrite Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (sulfanilamide solution) followed by 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite and calculate the concentration of nitrite in the samples. Determine the percentage of inhibition of NO production.
Antiviral Assay
Protocol: Plaque Reduction Assay
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.
-
Virus Adsorption: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose) containing different concentrations of the test compound.
-
Plaque Formation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ (50% effective concentration).
Structure-Activity Relationship (SAR) and Derivative Synthesis
The true potential of cis,cis-1,3,5-cyclohexanetriol lies in its utility as a scaffold for the synthesis of diverse derivatives. A systematic approach to SAR studies is essential to optimize biological activity.
Key Derivatization Strategies
-
Ether and Ester Formation: The hydroxyl groups can be readily converted to ethers and esters to modulate lipophilicity and introduce various functional groups.
-
Amino and Azido Derivatives: Nucleophilic substitution of activated hydroxyl groups (e.g., tosylates) can introduce amino and azido functionalities, which can serve as key pharmacophoric elements or as handles for further modification. A patent for all-cis-1,3,5-triamino-2,4,6-cyclohexanetriol derivatives highlights their potential for therapeutic use in iron overload conditions[16].
-
Carbamates and Ureas: Reaction of the hydroxyl groups with isocyanates or carbamoyl chlorides can yield carbamates and ureas, which are common functional groups in many bioactive molecules.
-
Glycosylation: The hydroxyl groups can be glycosylated to create novel glycomimetics with altered biological properties.
Visualizing a Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of cis,cis-1,3,5-cyclohexanetriol derivatives.
Caption: A generalized workflow for the discovery of bioactive derivatives of cis,cis-1,3,5-cyclohexanetriol.
Computational Approaches: In Silico Screening and Target Identification
Molecular modeling and computational chemistry can play a pivotal role in accelerating the discovery of bioactive derivatives of cis,cis-1,3,5-cyclohexanetriol.
Molecular Docking
Molecular docking can be used to predict the binding orientation and affinity of cis,cis-1,3,5-cyclohexanetriol and its derivatives to the active sites of known biological targets[17][18]. This can help in prioritizing compounds for synthesis and experimental testing.
Workflow for Molecular Docking:
Caption: A typical workflow for in silico screening of cis,cis-1,3,5-cyclohexanetriol derivatives using molecular docking.
Future Directions and Conclusion
cis,cis-1,3,5-Cyclohexanetriol represents a largely untapped resource in the field of medicinal chemistry. Its rigid, polyfunctionalized structure provides an excellent starting point for the design and synthesis of novel bioactive compounds. The potential for this scaffold to yield potent and selective inhibitors of glycosidases, as well as novel anticancer, anti-inflammatory, and antiviral agents, is significant.
Future research should focus on:
-
Systematic Derivatization: The synthesis and biological evaluation of a diverse library of cis,cis-1,3,5-cyclohexanetriol derivatives are paramount to unlocking its full potential.
-
High-Throughput Screening: Employing the in vitro assays described in this guide in a high-throughput format will enable the rapid identification of lead compounds.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies are crucial to understand their mode of action and to guide further optimization.
-
In Vivo Evaluation: Promising lead compounds should be advanced to preclinical in vivo models to assess their efficacy and safety.
By combining rational design, synthetic chemistry, and robust biological evaluation, the scientific community can harness the potential of the cis,cis-1,3,5-cyclohexanetriol scaffold to develop the next generation of therapeutic agents.
References
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Methodological & Application
Application Note: Harnessing cis,cis-1,3,5-Cyclohexanetriol Dihydrate for Advanced Supramolecular Architectures
An in-depth guide for researchers, scientists, and drug development professionals on the supramolecular applications of a unique molecular scaffold.
Abstract
cis,cis-1,3,5-Cyclohexanetriol (CHT), particularly in its dihydrate form (CAS No. 60662-54-6), is a deceptively simple yet powerful building block in the field of supramolecular chemistry and crystal engineering.[1] Its rigid cyclohexane core, decorated with three coplanar hydroxyl groups, provides a pre-organized, tripodal platform for creating extensive and predictable hydrogen-bonded networks. This application note provides a technical guide to leveraging the unique stereochemistry of CHT dihydrate for the rational design of co-crystals, the formation of supramolecular gels, and its potential in host-guest systems. We will explore the fundamental principles governing its self-assembly and provide detailed, field-tested protocols for its application.
Introduction: The Supramolecular Potential of a Unique Scaffold
The utility of cis,cis-1,3,5-Cyclohexanetriol in supramolecular chemistry stems directly from its unique three-dimensional structure. Unlike more flexible polyols, the cyclohexane ring in its chair conformation forces the three hydroxyl groups into axial positions, all pointing to the same face of the molecule. This all-cis configuration creates a highly directional and potent hydrogen-bond-donating platform.
The commercially available dihydrate form is not an impurity but an integral part of the crystalline solid, with two water molecules participating in and bridging the hydrogen-bonding network.[1] This inherent hydration is critical, as the water molecules act as versatile connectors, expanding the geometric possibilities for network formation.
Key Molecular Properties:
-
Molecular Formula: C₆H₁₂O₃ · 2H₂O[1]
-
Molecular Weight: 168.19 g/mol [1]
-
Hydrogen Bond Donors: 3 (from triol) + 4 (from 2 H₂O) = 7
-
Hydrogen Bond Acceptors: 3 (from triol) + 2 (from 2 H₂O) = 5
-
Appearance: White to off-white crystalline powder.[2]
The pre-organized nature of the hydroxyl groups minimizes the entropic penalty of self-assembly, making CHT a highly reliable and predictable component for building complex, non-covalent structures.
Figure 1: Structure of cis,cis-1,3,5-Cyclohexanetriol with axial hydroxyls and associated water molecules.
Application I: Co-crystal Engineering
Co-crystals are multi-component crystalline solids where different molecules are held together by non-covalent interactions, primarily hydrogen bonding.[5] CHT is an exceptional co-former due to its ability to form robust, three-dimensional networks that can accommodate a second "guest" molecule, often an active pharmaceutical ingredient (API).
Causality: The rationale for using CHT is to modify the physicochemical properties of an API—such as solubility, stability, or bioavailability—by embedding it within a new, highly structured crystalline lattice. The predictable hydrogen-bonding patterns of CHT allow for a rational design approach to this process, often referred to as crystal engineering.
Protocol 2.1: Screening for CHT-API Co-crystals by Solvent Evaporation
This protocol outlines a standard method for discovering new co-crystals using a model API, such as caffeine.
Materials:
-
cis,cis-1,3,5-Cyclohexanetriol dihydrate (CHT)
-
Caffeine (or other target API)
-
Solvents: Ethanol, Methanol, Acetonitrile, Ethyl Acetate
-
Small glass vials (2 mL)
-
Analytical balance, vortex mixer, hot plate
Methodology:
-
Stoichiometric Preparation: Prepare solutions of CHT and the API in a 1:1 molar ratio. For example, weigh 16.8 mg of CHT (0.1 mmol) and 19.4 mg of caffeine (0.1 mmol).
-
Solvent Screening: In separate vials, dissolve the CHT/caffeine mixture in 1 mL of each screening solvent (Ethanol, Methanol, etc.). If necessary, gently warm the vials to ensure complete dissolution.
-
Slow Evaporation: Cover the vials with a cap or parafilm containing a few pinholes to allow for slow solvent evaporation at room temperature. Place the vials in a vibration-free location.
-
Observation & Isolation: Monitor the vials daily for crystal growth. Once crystals have formed and the solvent has evaporated, carefully isolate the solid material.
-
Initial Characterization (Validation):
-
Visual Inspection: Examine the crystals under a microscope. Co-crystals often exhibit a different morphology (shape, size) compared to the starting materials.
-
Melting Point Analysis: Determine the melting point of the new solid. A sharp melting point that is different from either CHT or the API is a strong indicator of co-crystal formation.[6]
-
Figure 2: Experimental workflow for co-crystal screening using CHT.
Application II: Supramolecular Gel Formation
Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, immobilizing the solvent and creating a gel.[7][8] CHT's capacity for forming extensive hydrogen-bonded chains makes it a potential candidate for creating such supramolecular gels.
Causality: Gelation occurs when CHT molecules assemble into one-dimensional fibers through hydrogen bonding.[8] These fibers then become entangled, forming a network that traps the solvent. The choice of solvent is critical; it must be a poor enough solvent to encourage self-assembly but a good enough solvent to prevent simple precipitation. This delicate balance is often achieved using solvent mixtures.
Protocol 3.1: Preparation of a CHT-based Supramolecular Gel
Materials:
-
This compound (CHT)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Sealed vials
-
Heating block or oil bath
Methodology:
-
Preparation: Place 10 mg of CHT into a 4 mL vial.
-
Dissolution: Add 50 µL of DMSO to dissolve the CHT completely. This acts as a good solvent to break the crystal lattice.
-
Anti-Solvent Addition: Add 950 µL of Toluene (the "anti-solvent") to the solution. The mixture should become cloudy.
-
Heating Cycle: Seal the vial and heat it to 80-90°C until the solution becomes clear. This provides the thermal energy needed to create a homogeneous solution of the gelator.
-
Gel Formation: Remove the vial from the heat and allow it to cool undisturbed to room temperature. The self-assembly process will occur during this cooling phase.
-
Validation (Invert Test): Once cooled, invert the vial. If the material is a stable gel, it will not flow and will support its own weight.[9]
Table 1: Troubleshooting CHT Gel Formation
| Issue | Potential Cause | Suggested Solution |
| Precipitate Forms | Solvent is too "poor". Assembly is too rapid and disordered. | Increase the ratio of the good solvent (DMSO). Try a different anti-solvent like chlorobenzene. |
| Solution Remains Liquid | Solvent is too "good". Not enough driving force for self-assembly. | Increase the ratio of the anti-solvent (Toluene). Increase the concentration of CHT. |
| Weak Gel Forms | Network is not sufficiently entangled or robust. | Increase CHT concentration. Allow for slower, more controlled cooling. |
Application III: Host-Guest Systems
The core structure of CHT, when assembled into a 3D lattice, can create well-defined pores or channels. This makes it a candidate for host-guest chemistry, where the CHT network (the host) can encapsulate smaller molecules (the guests).[10]
Causality: This application is an extension of co-crystallization but focuses on the inclusion of small, often volatile or environmentally sensitive, guest molecules within the CHT framework. The driving forces are a combination of hydrogen bonding between the host and guest and shape/size complementarity. The rigid, well-defined cavities formed by the CHT network can offer selectivity for specific guests.[10] This could be applied in areas like fragrance release or the stabilization of reactive small molecules.
Figure 3: Schematic of a CHT host network encapsulating guest molecules.
Essential Characterization Techniques
Validating the formation of these supramolecular structures is paramount.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Crucial for observing changes in hydrogen bonding. A shift in the broad O-H stretching band (typically ~3400-3200 cm⁻¹) upon co-crystal or gel formation provides direct evidence of new hydrogen-bonding environments.
-
Differential Scanning Calorimetry (DSC): Used to determine the thermal properties (melting point, phase transitions) of the new material. A single, sharp endotherm different from the starting materials is indicative of a new, pure phase like a co-crystal.
-
Powder X-Ray Diffraction (PXRD): The definitive method for confirming the formation of a new crystalline phase. The diffraction pattern of a co-crystal will be unique and different from a simple physical mixture of the components.
-
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Useful for confirming the stoichiometric ratio of components in a co-crystal after dissolving it in a suitable solvent like DMSO-d₆.[11]
Conclusion
This compound is a versatile and highly effective building block for supramolecular construction. Its rigid, pre-organized structure offers an exceptional degree of predictability and control in forming complex hydrogen-bonded networks. The protocols and principles outlined in this note provide a solid foundation for researchers in materials science and pharmaceutical development to explore its use in creating novel co-crystals, functional supramolecular gels, and tailored host-guest systems.
References
-
ResearchGate . (PDF) Synthesis of all-cis-1,2,4-cyclohexanetriol. [Link]
-
ResearchGate . Crystal structure of all-cis-cyclohexane-1,2,3-triol, C6H12O3. [Link]
-
ResearchGate . Synthesis of all-cis-1,2,4-cyclohexanetriol | Request PDF. [Link]
-
PubChem . 1,3,5-Cyclohexanetriol, (1alpha,3alpha,5alpha)-. [Link]
- Google Patents.
-
Fisher Scientific . This compound, 98%, Thermo Scientific™. [Link]
-
National Institutes of Health (NIH) . In Situ Supramolecular Gel Formed by Cyclohexane Diamine with Aldehyde Derivative. [Link]
-
White Rose Research Online . Shaping and Structuring Supramolecular Gels. [Link]
-
Indian Academy of Sciences . Supramolecular gels: Functions and uses. [Link]
-
Taylor & Francis Group . Applications of Supramolecular Chemistry. [Link]
-
Systematic Reviews in Pharmacy . Traditional and Novel Methods for Cocrystal Formation: A Mini Review. [Link]
-
Fisher Scientific . 1,3,5-Cyclohexanetriol (cis- and trans- mixture) 95.0+%, TCI America™. [Link]
-
Wikipedia . cis,cis-1,3,5-Triaminocyclohexane. [Link]
-
Chemistry Stack Exchange . Why does Pubchem show cis-1,3-cyclohexanediol with the hydroxyls in the equatorial position?. [Link]
-
Royal Society of Chemistry . Preparations and structures of two cis,cis-1,3,5-triaminocyclohexane-based complexes containing hydrogen-bonded solvent molecules. [Link]
-
NIST . Cyclohexane, 1,3,5-trimethyl-, (1α,3α,5α)-. [Link]
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Protocol for the synthesis of cis,cis-1,3,5-Cyclohexanetriol dihydrate in the lab
An Application Note and Laboratory Protocol for the Synthesis of cis,cis-1,3,5-Cyclohexanetriol Dihydrate
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of this compound. The synthesis is achieved through the stereoselective reduction of phloroglucinol using sodium borohydride in an aqueous alkaline medium. This application note is designed for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for purification and characterization. The causality behind critical experimental steps is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Mechanistic Rationale
cis,cis-1,3,5-Cyclohexanetriol, also known as cis-phloroglucitol, is a polyhydroxylated cycloalkane of significant interest in stereochemistry and as a precursor in the synthesis of more complex molecules, including pharmaceuticals and materials. Its all-cis configuration, where all three hydroxyl groups reside on the same face of the cyclohexane ring, imparts unique solubility and conformational properties.
The protocol described herein employs the chemical reduction of the aromatic ring of phloroglucinol (1,3,5-trihydroxybenzene). While catalytic hydrogenation over metals like Raney-nickel or rhodium on alumina can achieve this transformation, the use of sodium borohydride (NaBH₄) offers a more accessible and less equipment-intensive alternative suitable for a standard laboratory setting.[1][2]
Mechanism and Stereoselectivity: The reduction of phloroglucinol proceeds via the transfer of hydride ions (H⁻) from sodium borohydride to the electron-deficient positions of the aromatic ring, which is activated towards reduction by the three hydroxyl groups. The reaction is performed in an aqueous basic solution, where phloroglucinol exists partially as a phenolate, further facilitating the process. The stereochemical outcome is governed by thermodynamics. The delivery of hydrogen atoms to the planar aromatic precursor results in the formation of the all-cis isomer as the major product. This configuration allows the bulky hydroxyl groups to occupy equatorial positions on the chair conformation of the cyclohexane ring, which is the most thermodynamically stable arrangement, minimizing steric strain. The final product is crystallized from water to yield the stable dihydrate form.[][4]
Safety and Hazard Management
All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).[5]
-
Phloroglucinol (CAS: 108-73-6): Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation. Avoid dust formation and inhalation.[6]
-
Sodium Borohydride (CAS: 16940-66-2): Toxic if swallowed and causes severe skin burns and eye damage.[7] It is water-reactive and releases flammable hydrogen gas upon contact with water, acids, or alcohols, which may ignite spontaneously.[7] Crucially, NaBH₄ must be added slowly and in portions to the reaction mixture to control the rate of hydrogen evolution and the exothermic reaction. Do not allow contact with water outside of the controlled reaction conditions.[5]
-
Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage. Handle with extreme care.
-
Hydrogen Gas (H₂): Flammable gas is evolved during the reaction. Ensure the fume hood has adequate ventilation and there are no nearby ignition sources.[8]
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier Example |
| Phloroglucinol (anhydrous) | >99% | Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | >98%, powder | Acros Organics |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent Grade | VWR |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | EMD Millipore |
| Sodium Chloride (NaCl) | ACS Reagent Grade | J.T. Baker |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar |
| Deionized Water | Type II or higher | In-house |
| Equipment | Specifications |
| Three-neck round-bottom flask | 500 mL |
| Magnetic stirrer with stir bar | |
| Dropping funnel | 125 mL |
| Ice-water bath | |
| Thermometer | -10 to 110 °C |
| Condenser | |
| pH meter or pH paper | |
| Separatory funnel | 500 mL |
| Rotary evaporator | |
| Buchner funnel and filter flask | |
| Glassware for crystallization | |
| Melting point apparatus |
Experimental Workflow
The overall experimental process is outlined in the diagram below, from reaction setup to final product isolation.
Sources
The Versatile Scaffold: Applications and Protocols of cis,cis-1,3,5-Cyclohexanetriol Dihydrate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Stereochemistry of a C₃-Symmetric Building Block
cis,cis-1,3,5-Cyclohexanetriol dihydrate, a hydrogenated derivative of phloroglucinol, presents a unique and stereochemically defined scaffold for organic synthesis.[1] Its C₃ symmetry and the all-cis orientation of its three hydroxyl groups on the cyclohexane ring offer a powerful tool for the construction of complex, conformationally restricted molecules. The chair conformation of the cyclohexane ring forces the three hydroxyl groups into axial positions, creating a tripodal arrangement that has been exploited in diverse areas of chemistry, from medicinal chemistry to materials science. This guide provides an in-depth exploration of the applications of this versatile chemical intermediate, complete with detailed protocols to facilitate its use in the laboratory.
Core Applications: A Tripodal Platform for Innovation
The rigid, C₃-symmetric structure of cis,cis-1,3,5-cyclohexanetriol makes it an ideal starting material for a variety of synthetic targets. Its applications can be broadly categorized into three main areas:
-
Conformationally Restricted Scaffolds in Medicinal Chemistry: The cyclohexane core provides a rigid framework to which pharmacophoric groups can be attached in a precise and predictable orientation. This is particularly valuable in drug discovery for the design of potent and selective ligands for biological targets.
-
Tripodal Ligands for Coordination and Supramolecular Chemistry: The three axial hydroxyl groups can be functionalized to create tripodal ligands capable of coordinating to metal ions or participating in host-guest interactions. This has led to the development of novel catalysts, sensors, and self-assembling materials.
-
Precursor for Inositol Analogs and Other Biologically Active Molecules: As a constitutional isomer of inositol, cis,cis-1,3,5-cyclohexanetriol serves as a valuable starting material for the synthesis of inositol analogs, which are important signaling molecules in various biological processes.
Data Presentation: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 60662-54-6 (dihydrate) | [2] |
| Molecular Formula | C₆H₁₂O₃·2H₂O | [2] |
| Molecular Weight | 168.19 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 108-111 °C | [3] |
| Solubility | Soluble in hot water and methanol | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Phloroglucinol
This protocol describes the catalytic hydrogenation of phloroglucinol to yield cis,cis-1,3,5-cyclohexanetriol. The choice of catalyst and reaction conditions are crucial for achieving high stereoselectivity for the all-cis isomer. Rhodium on alumina has been shown to be an effective catalyst for this transformation.[5]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
-
Phloroglucinol (anhydrous)
-
5% Rhodium on alumina (Rh/Al₂O₃)
-
Ethanol (absolute)
-
Deionized water
-
High-pressure autoclave equipped with a stirrer and temperature control
Procedure:
-
In a high-pressure autoclave, combine phloroglucinol (e.g., 10.0 g, 79.3 mmol) and 5% Rh/Al₂O₃ catalyst (e.g., 1.0 g, 10 wt%).
-
Add absolute ethanol (e.g., 100 mL) to the autoclave.
-
Seal the autoclave and purge with nitrogen gas several times to remove air.
-
Pressurize the autoclave with hydrogen gas to 100 atm.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Maintain the reaction at 100°C and 100 atm for 16 hours. Monitor the reaction progress by checking the hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude solid.
-
Dissolve the crude solid in a minimum amount of hot deionized water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.
Causality behind Experimental Choices:
-
Catalyst: Rhodium on alumina is chosen for its high activity and selectivity in the hydrogenation of aromatic rings to their corresponding cycloalkanes. It favors the formation of the cis isomer under these conditions.[5]
-
High Pressure and Temperature: These conditions are necessary to overcome the aromaticity of the phloroglucinol ring and drive the hydrogenation to completion.
-
Solvent: Ethanol is a good solvent for both the starting material and the product, and it is relatively inert under the reaction conditions.
-
Crystallization: The dihydrate of cis,cis-1,3,5-cyclohexanetriol is less soluble in cold water than in hot water, allowing for efficient purification by crystallization.
Protocol 2: Representative Tri-O-Alkylation - Synthesis of 1,3,5-Tris(benzyloxy)cyclohexane
This protocol provides a general method for the etherification of the three hydroxyl groups of cis,cis-1,3,5-cyclohexanetriol, using benzylation as an example. This transformation is fundamental for protecting the hydroxyl groups or for introducing functional side arms. The Williamson ether synthesis is a reliable method for this purpose. A similar procedure has been used for the benzylation of other polyols.[6]
Reaction Scheme:
Caption: Williamson ether synthesis for the tri-O-benzylation of cis,cis-1,3,5-Cyclohexanetriol.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dry the this compound under high vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove the water of hydration.
-
To a stirred suspension of sodium hydride (e.g., 3.3 eq.) in anhydrous DMF under a nitrogen atmosphere at 0°C, add a solution of the anhydrous cis,cis-1,3,5-cyclohexanetriol (e.g., 1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0°C and add benzyl bromide (e.g., 3.3 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-tris(benzyloxy)cyclohexane.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Sodium hydride is a strong base that reacts violently with water. Therefore, all reagents and solvents must be anhydrous.
-
Strong Base: Sodium hydride is used to deprotonate the hydroxyl groups of the triol, forming the corresponding alkoxides, which are potent nucleophiles for the subsequent reaction with benzyl bromide.
-
Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions like the Williamson ether synthesis. It effectively solvates the sodium cations, leaving the alkoxide anions more reactive.
-
Work-up: The aqueous work-up with ammonium chloride is to quench any unreacted sodium hydride. The subsequent extractions and washes are to remove DMF and inorganic byproducts.
-
Purification: Column chromatography is a standard method for purifying organic compounds of moderate polarity, separating the desired product from any starting materials or side products.
Applications in Detail
Synthesis of Tripodal Amine Ligands for Medicinal Applications
The triol can be converted to the corresponding tri-azide, which can then be reduced to the cis,cis-1,3,5-triaminocyclohexane. This triamine serves as a versatile tripodal ligand.[1] For instance, derivatives of all-cis-1,3,5-triamino-2,4,6-cyclohexanetriol have been investigated for the treatment of iron overload in the body.[7]
Logical Relationship Diagram:
Caption: Synthetic pathway from cis,cis-1,3,5-Cyclohexanetriol to pharmaceutical agents.
Precursors for Supramolecular Structures
The tripodal nature of cis,cis-1,3,5-cyclohexanetriol derivatives has been utilized in the synthesis of molecules with large dipole moments. For example, all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol and its derivatives have been synthesized and shown to act as gelators and anion receptors, demonstrating the potential of this scaffold in materials science.[8] The rigid cyclohexane core pre-organizes the functional groups for effective intermolecular interactions.
Conclusion
This compound is a valuable and versatile chemical intermediate with a unique stereochemical profile. Its C₃ symmetry and the tripodal arrangement of its functional groups make it an ideal starting point for the synthesis of a wide range of complex molecules with applications in medicinal chemistry, coordination chemistry, and materials science. The protocols provided in this guide offer a starting point for researchers to explore the full potential of this remarkable building block.
References
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Sato, S., Yashiro, A., Tsushima, N., & Hosaka, K. (2008). A Study on the Synthesis of calix[4 and 6]arenes Using Alternately Arranged Phloroglucinols and P-Tert-Butylphenols. Chemical & Pharmaceutical Bulletin, 56(8), 1173-1176. [Link]
-
Ghale, G., & Nau, W. M. (2011). Synthesis, structure and spectroscopic properties of calix[9]phloroglucinarene dodecamethyl ether and its trifluoroacetic acid complex. Organic & Biomolecular Chemistry, 9(23), 8093-8099. [Link]
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Pereira, C., et al. (2023). Green synthesis of calixarenes derivatives: Mechanochemical-assisted key steps. Beilstein Archives. [Link]
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Jain, A., & Sharma, P. K. (2020). potential polymer for drug delivery – calixarene. World Journal of Pharmaceutical Research, 9(9), 1336-1353. [Link]
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N K, S., & Talari, S. (2021). Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity. Molecules, 26(16), 4947. [Link]
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Barral, K., et al. (2005). Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides. Journal of Medicinal Chemistry, 48(2), 450-456. [Link]
- Vonder Mühll, P. A., & Raymond, K. N. (1986). Cis-1,3,5-triamino 2,4,6-cyclohexanetriol derivatives, their use, process for their preparation and pharmaceutical preparations containing them.
-
PubChem. (n.d.). 1,3,5-Cyclohexanetriol, (1alpha,3alpha,5alpha)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, May 27). cis,cis-1,3,5-Triaminocyclohexane. [Link]
-
Matin, M. M. (2008). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[9][10]oxazepanes. Journal of Bangladesh Chemical Society, 21(2), 179-183.
- Englert, U., et al. (1995). Synthesis, X‐Ray Structure and Complexation Behavior of the New Tripodal Phosphane Ligand cis, cis‐1,3,5‐Tris[(diphenylphosphanyl)methyl]1‐1,3,5‐trimethylcyclohexane (tdppmtmcy). Crystal Structure of Ir(tdppmtmcy)(CO)Cl. Zeitschrift für anorganische und allgemeine Chemie, 621(10), 1671-1676.
- Rocchetti, M. T., Diels, G., & De Kimpe, N. (2003). Synthesis of all-cis-1,2,4-cyclohexanetriol. ARKIVOC, 2003(4), 46-50.
-
Ahnen, J., et al. (2018). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Chemical Communications, 54(32), 4040-4043. [Link]
-
Hangzhou Johoo Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
D'Alonzo, D., et al. (2012). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2012(3), M778. [Link]
- Islam, M. S., & Alam, S. (2012). Synthesis of cis, cis-1,3,5-trisubstituted cyclohexane based chelators with polyfunctional pendant arms. Journal of the Serbian Chemical Society, 77(10), 1373-1381.
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Application Notes & Protocols: High-Purity Isolation of cis,cis-1,3,5-Cyclohexanetriol Dihydrate
An Application Guide by Gemini Synthesis
Abstract
This document provides a comprehensive guide to the purification of cis,cis-1,3,5-Cyclohexanetriol dihydrate, a key building block in pharmaceutical synthesis and materials science. The primary purification method detailed is recrystallization, a robust technique chosen for its efficacy in removing common process-related impurities. We will explore the fundamental principles governing this purification, provide a detailed, step-by-step protocol for laboratory execution, and outline methods for verifying the final purity of the isolated material. This guide is intended for researchers, chemists, and process development scientists who require high-purity this compound for their work.
Physicochemical Profile and Its Impact on Purification
Understanding the physical and chemical properties of this compound is paramount to designing an effective purification strategy. The molecule's high polarity, conferred by the three hydroxyl groups in a cis conformation, and its ability to form a stable dihydrate are the most critical factors. These properties directly influence its solubility profile, which is the cornerstone of the recrystallization process.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) | Significance for Purification |
| Molecular Formula | C₆H₁₂O₃ · 2H₂O | [1][2] | Confirms the hydrated state, which affects molecular weight and analytical characterization. |
| Molecular Weight | 168.19 g/mol | [1][2][3] | Essential for calculating molar quantities and theoretical yield. |
| Appearance | White to off-white crystalline solid | [1][4] | The goal of purification is to obtain a pure white, crystalline product. |
| Melting Point | 108 - 111 °C | [1][2][5][6] | A sharp melting point within this range is a primary indicator of high purity. |
| Water Solubility | Soluble in hot water | [1][2][7] | Crucial Property: This differential solubility is the basis for using water as the recrystallization solvent. |
| CAS Number | 60662-54-6 (dihydrate) | [2][3][5] | Ensures correct identification of the substance. |
The Principle of Recrystallization for Purification
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[8][9] The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures. Conversely, impurities should either be completely insoluble at high temperatures or remain fully soluble at low temperatures.
For this compound, water is an excellent solvent. Its high solubility in hot water allows for the dissolution of the crude product, while its significantly lower solubility in cold water enables it to crystallize out upon cooling, leaving soluble impurities behind in the solvent (mother liquor). Insoluble impurities can be removed via hot filtration.
Caption: Principle of Recrystallization Workflow.
Potential Impurities in Crude Product
The crude this compound may contain several types of impurities stemming from its synthesis, which is often achieved through the catalytic hydrogenation of Phloroglucinol.[5][10]
-
Unreacted Starting Material: Residual Phloroglucinol.
-
Stereoisomers: Other isomers of 1,3,5-Cyclohexanetriol (e.g., cis,trans- or trans,trans-) that may form under certain reaction conditions.[11]
-
By-products: Products from over-reduction or side reactions.
-
Catalyst Residues: Trace amounts of hydrogenation catalysts (e.g., Ruthenium on Carbon, Raney Nickel).[10][12]
-
Residual Solvents: Solvents used during the reaction or initial work-up (e.g., isopropanol, ethanol).[12]
The recrystallization protocol described below is highly effective at removing the majority of these impurities.
Detailed Purification Protocol
This protocol is designed for the purification of approximately 10 grams of crude material. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Crude this compound
-
Deionized (DI) water
-
Activated carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Hotplate with magnetic stirring
-
Stemless funnel and fluted filter paper
-
Büchner funnel and vacuum flask
-
Vacuum source (aspirator or pump)
-
Watch glass
-
Spatula and stirring rod
-
Ice bath
Step-by-Step Procedure
Caption: Experimental Workflow for Recrystallization.
-
Dissolution:
-
Place 10 g of crude this compound into a 250 mL Erlenmeyer flask.
-
In a separate flask, bring approximately 100 mL of DI water to a rolling boil.
-
Add the boiling water to the crude solid in small portions while swirling or stirring.[13] The objective is to use the minimum amount of hot solvent required to fully dissolve the solid, creating a saturated solution. This is critical for maximizing recovery.[13]
-
-
Hot Filtration (if necessary):
-
If the hot solution contains visible insoluble impurities (like catalyst particles) or is colored, a hot filtration is required. If the solution is clear, you may skip to Step 3.
-
Place a stemless funnel with fluted filter paper into the neck of a clean 500 mL Erlenmeyer flask. Pre-heat the entire apparatus on the hotplate to prevent premature crystallization in the funnel.
-
Quickly pour the hot, saturated solution through the funnel.[13]
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Rapid cooling can trap impurities.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated product.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with filter paper over a vacuum flask. Wet the paper with a small amount of ice-cold DI water to ensure it seals against the funnel.[13]
-
Turn on the vacuum and pour the cold crystal slurry into the funnel. Use a spatula to transfer any remaining crystals.
-
With the vacuum still on, wash the crystals on the filter paper with a small portion (5-10 mL) of ice-cold DI water. This removes any residual mother liquor containing soluble impurities. Using cold solvent is crucial to avoid dissolving the purified product.
-
-
Drying:
-
Continue to pull air through the crystals in the funnel for 10-15 minutes to partially dry them.[13]
-
Carefully transfer the purified crystals to a pre-weighed watch glass. Allow them to air-dry completely or place them in a vacuum desiccator for faster drying.
-
Once dry, weigh the final product and calculate the percent recovery.
-
Purity Assessment and Quality Control
To validate the success of the purification, the following analytical techniques are recommended:
-
Melting Point Analysis: A highly pure sample will exhibit a sharp melting point range that falls within the literature value of 108-111 °C.[2][6] A broad or depressed melting range indicates the presence of impurities.
-
Gas Chromatography (GC): An assay by GC can provide a quantitative measure of purity. A typical specification for a purified product is a minimum of 97.5% or higher.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum of the purified product should be compared to an authentic reference standard to confirm its identity and the absence of impurities with distinct functional groups.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the cis,cis stereochemistry and detect any isomeric or organic impurities.
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to increase the concentration and attempt to cool again. If still unsuccessful, try scratching the inside of the flask with a glass rod to induce nucleation. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities. | Re-heat the solution to dissolve the oil. Add a slightly larger volume of hot solvent and allow it to cool more slowly. |
| Low recovery yield. | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Optimize the solvent volume. Ensure wash solvent is ice-cold. Ensure filtration apparatus is properly pre-heated. |
Safety and Handling
-
Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[1][6]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[1]
References
- Guidechem. (n.d.). This compound 50409-12-6 wiki.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: this compound.
- ChemicalBook. (2025, January 27). CIS CIS-1 3 5-CYCLOHEXANETRIOL DIHYDRATE | 60662-54-6.
- Echemi. (n.d.). This compound.
- Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific Chemicals.
- ChemicalBook. (n.d.). 1,3,5-Cyclohexanetriol synthesis.
- Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific.
- ChemicalBook. (n.d.). 50409-12-6(this compound) Product Description.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 60662-54-6.
- BOC Sciences. (n.d.). CAS 50409-12-6 cis,cis-1,3,5-Cyclohexanetriol.
- De Wilde, B., et al. (2005). Synthesis of all-cis-1,2,4-cyclohexanetriol.
- ResearchGate. (2005, August 7). Synthesis of all-cis-1,2,4-cyclohexanetriol | Request PDF.
- Strem. (n.d.). 1, 3, 5-Cyclohexanetriol (cis- and trans- mixture), min 95% (GC), 1 gram.
- AMI Scientific. (n.d.). 1,3,5-Cyclohexanetriol (Cis- And Trans- Mixture) TCI Analytical reagent.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Organic Chemistry Lab. (2013, September 9).
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. CIS CIS-1 3 5-CYCLOHEXANETRIOL DIHYDRATE | 60662-54-6 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. calpaclab.com [calpaclab.com]
- 12. 1,3,5-Cyclohexanetriol synthesis - chemicalbook [chemicalbook.com]
- 13. youtube.com [youtube.com]
Application Notes & Protocols: cis,cis-1,3,5-Cyclohexanetriol Dihydrate in Modern Organic Synthesis
Introduction: The Strategic Value of a Stereodefined Scaffold
cis,cis-1,3,5-Cyclohexanetriol, a saturated carbocyclic polyol, presents a unique and powerful tool for synthetic chemists. Its intrinsic value lies in the rigid, chair-like cyclohexane core decorated with three hydroxyl groups in a precise all-cis configuration. This pre-defined stereochemistry effectively reduces the complexity typically associated with controlling multiple stereocenters, making it an exceptional starting material for target-oriented synthesis.
Unlike its aromatic precursor, phloroglucinol, the saturated and stereochemically rich framework of cis,cis-1,3,5-cyclohexanetriol serves as a direct and versatile scaffold for the synthesis of complex molecules, including:
-
Cyclitols and Inositol Analogs: Biologically crucial molecules involved in cell signaling.
-
Aminocyclitols: Core components of numerous antibiotics (aminoglycosides) and glycosidase inhibitors.[1][2]
-
Chiral Building Blocks: For natural product synthesis and drug discovery campaigns.
This document provides a detailed guide for researchers, outlining the preparation of this starting material and detailing robust protocols for its strategic functionalization.
Physicochemical Properties & Handling
Proper handling and storage are paramount for maintaining the integrity of the starting material. The dihydrate form is crystalline and generally stable, but it is advisable to store it in a cool, dry place away from moisture.
| Property | Value | Source(s) |
| CAS Number | 60662-54-6 (dihydrate); 50409-12-6 (anhydrous) | [3] |
| Molecular Formula | C₆H₁₂O₃·2H₂O | [3] |
| Molecular Weight | 168.19 g/mol | [3] |
| Appearance | White to off-white crystalline powder | --- |
| Melting Point | 108-111 °C (dihydrate); 145-148 °C (anhydrous) | --- |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol) | --- |
Preparation of the Starting Material
The most direct and stereoselective route to cis,cis-1,3,5-cyclohexanetriol is the catalytic hydrogenation of its readily available aromatic precursor, phloroglucinol (1,3,5-trihydroxybenzene). The choice of catalyst and conditions is critical to ensure complete saturation of the aromatic ring while favoring the formation of the all-cis isomer.
Protocol 1: Synthesis via Catalytic Hydrogenation of Phloroglucinol
Principle: This protocol employs a heterogeneous catalyst, Ruthenium on Carbon (Ru/C), under a hydrogen atmosphere to reduce the benzene ring of phloroglucinol. The reaction is typically performed at elevated temperature and pressure to drive the reduction to completion, yielding the desired all-cis product with high stereoselectivity.[4]
Materials & Reagents:
-
Phloroglucinol (anhydrous)
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Solvent: Isopropyl alcohol or deionized water
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas (high purity)
Procedure:
-
To a high-pressure reactor vessel, add phloroglucinol (1.0 equiv).
-
Add the solvent (e.g., isopropyl alcohol, approx. 10-15 mL per gram of phloroglucinol).
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 5% Ru/C catalyst (5-10 mol% Ru relative to the substrate).
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the vessel with hydrogen gas 3-5 times to remove air.
-
Pressurize the reactor with hydrogen to 700-800 psi (approx. 48-55 bar).
-
Begin stirring and heat the reaction mixture to 100-120 °C.
-
Maintain the reaction under these conditions for 12-24 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the vessel with an inert gas.
Work-up & Purification:
-
Open the reactor and dilute the reaction mixture with methanol.
-
Carefully filter the mixture through a pad of diatomaceous earth to remove the heterogeneous catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.
-
Concentrate the filtrate under reduced pressure to yield a crude solid.
-
Recrystallize the solid from a minimal amount of hot water. Upon cooling, cis,cis-1,3,5-cyclohexanetriol will crystallize as the dihydrate.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry. A typical yield is 70-80%.
Caption: Synthesis of the target triol from phloroglucinol.
Core Synthetic Applications & Protocols
The synthetic utility of cis,cis-1,3,5-cyclohexanetriol hinges on the ability to differentiate its three identical hydroxyl groups. The key strategic maneuver is the selective protection of two hydroxyls, unmasking the third for subsequent transformations.
Application A: The Gateway Intermediate via Selective 1,3-Diol Protection
Rationale: The rigid cis-1,3-diaxial relationship of the hydroxyl groups is perfectly suited for the formation of a stable six-membered cyclic acetal, most commonly an acetonide. This transformation is highly efficient and selectively protects the C1 and C3 hydroxyls, leaving the C5 hydroxyl available for a wide array of chemical modifications.[5][6]
Protocol 2: Selective Acetonide Protection of the 1,3-Diol System
Principle: This protocol utilizes 2,2-dimethoxypropane under acidic catalysis to form a thermodynamically favored 1,3-dioxane ring system. The reaction is driven by the formation of methanol as a volatile byproduct. Using a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) ensures mild conditions.[7]
Materials & Reagents:
-
cis,cis-1,3,5-Cyclohexanetriol dihydrate (1.0 equiv)
-
2,2-Dimethoxypropane (DMP) (1.5-2.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DMF (approx. 10 mL per gram).
-
Add 2,2-dimethoxypropane (1.5 equiv) to the solution.
-
Add p-TsOH·H₂O (0.05 equiv).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding triethylamine (0.1 equiv) to neutralize the acid catalyst.
-
Remove the solvent under reduced pressure.
Work-up & Purification:
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure mono-protected triol.
Application B: Synthesis of Aminocyclitol Precursors
Rationale: Aminocyclitols are a critical class of compounds with widespread biological activity.[1][8] The mono-protected intermediate from Protocol 2 is an ideal precursor for introducing a nitrogen functionality at the C5 position. The most reliable method involves a two-step sequence: conversion of the free hydroxyl to a good leaving group, followed by nucleophilic substitution with an azide source.
Protocol 3: Synthesis of a C5-Azido Derivative
Principle: This protocol first converts the free C5-hydroxyl into a tosylate, an excellent leaving group. Subsequent Sₙ2 displacement with sodium azide introduces the azido group. The azide can then be readily reduced in a final step (not detailed here) to the primary amine.
Materials & Reagents:
-
Acetonide-protected cyclohexanetriol (from Protocol 2) (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)
-
Anhydrous pyridine or DCM with triethylamine
-
Sodium azide (NaN₃) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure: Step 1: Tosylation
-
Dissolve the alcohol from Protocol 2 in anhydrous pyridine at 0 °C (ice bath).
-
Slowly add TsCl (1.2 equiv) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by slowly adding cold water.
-
Extract the product with ethyl acetate. Wash the organic layer with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude tosylate, which is often used directly in the next step.
Step 2: Azidation
-
Dissolve the crude tosylate in anhydrous DMF.
-
Add sodium azide (3.0 equiv).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers thoroughly with water (to remove DMF) and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the desired azido compound.
Caption: Workflow for the strategic use of the triol.
References
-
Çetin, M., & Balci, M. (2018). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Beilstein Journal of Organic Chemistry, 14, 2336–2342. [Link]
-
ResearchGate (n.d.). Hydrogenation of Phloroglucinol. [Link]
-
Gaikwad, S. D., et al. (2015). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. IOSR Journal of Applied Chemistry, 8(1), 50-52. [Link]
-
Deshmukh, A. R., et al. (2016). A mild and efficient method for acetonide protection of diols using iodine and dimethoxypropane. Der Pharma Chemica, 8(1), 31-34. [Link]
-
Wikipedia (n.d.). Aminocyclitol. [Link]
-
Mhetras, N., et al. (2022). Synthesis of C7/C8-cyclitols and C7N-aminocyclitols from maltose and X-ray crystal structure of Streptomyces coelicolor GlgEI V279S in a complex with an amylostatin GXG–like derivative. Frontiers in Molecular Biosciences, 9, 980126. [Link]
Sources
- 1. BJOC - Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols [beilstein-journals.org]
- 2. Aminocyclitol - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. 1,3,5-Cyclohexanetriol synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. online.bamu.ac.in [online.bamu.ac.in]
- 8. Frontiers | Synthesis of C7/C8-cyclitols and C7N-aminocyclitols from maltose and X-ray crystal structure of Streptomyces coelicolor GlgEI V279S in a complex with an amylostatin GXG–like derivative [frontiersin.org]
Anwendungshinweis: Derivatisierung von cis,cis-1,3,5-Cyclohexantriol-Dihydrat für analytische Zwecke
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieser Anwendungshinweis beschreibt detaillierte Protokolle für die chemische Derivatisierung von cis,cis-1,3,5-Cyclohexantriol-Dihydrat, einem polyhydroxylierten Cycloalkan, um seine Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC) zu ermöglichen. Aufgrund seiner hohen Polarität und geringen Flüchtigkeit stellt die direkte Analyse von cis,cis-1,3,5-Cyclohexantriol eine Herausforderung dar. Die Derivatisierung wandelt die polaren Hydroxylgruppen in weniger polare, flüchtigere Einheiten um, was zu verbesserten chromatographischen Eigenschaften und einer erhöhten Nachweisempfindlichkeit führt. Es werden zwei primäre Derivatisierungsstrategien vorgestellt: Silylierung für die GC-MS-Analyse und Acylierung für die HPLC-Analyse mit UV-Detektion.
Einleitung: Die Notwendigkeit der Derivatisierung
cis,cis-1,3,5-Cyclohexantriol (C₆H₁₂O₃) ist eine hochpolare, nicht flüchtige Verbindung.[1][2] Diese Eigenschaften machen eine direkte Analyse mittels Standardmethoden wie der Gaschromatographie (GC) unmöglich, da die Substanz unter typischen GC-Bedingungen nicht unzersetzt verdampft.[3] Auch in der HPLC mit Umkehrphasen kann die starke Polarität zu unzureichender Retention und schlechter Peakform führen.
Die chemische Derivatisierung ist ein entscheidender Schritt in der Probenvorbereitung, um diese analytischen Hürden zu überwinden.[3][4] Sie zielt darauf ab, die physikalisch-chemischen Eigenschaften des Analyten gezielt zu verändern. Im Falle von Polyolen wie dem cis,cis-1,3,5-Cyclohexantriol werden die aktiven Wasserstoffatome der Hydroxylgruppen durch unpolare Gruppen ersetzt.[3] Dies führt zu:
-
Erhöhter Flüchtigkeit: Essentiell für die GC-Analyse.[3]
-
Reduzierter Polarität: Verbessert die Retention auf unpolaren stationären Phasen (z.B. C18 in der HPLC).
-
Verbesserter thermischer Stabilität: Verhindert den Abbau des Analyten bei hohen Temperaturen im GC-Injektor.
-
Einführung eines Chromophors: Ermöglicht oder verbessert die Detektion mittels UV/VIS-Detektoren in der HPLC.
Dieser Anwendungshinweis bietet eine fundierte Anleitung zur Auswahl der geeigneten Derivatisierungsmethode und detaillierte, schrittweise Protokolle für eine erfolgreiche und reproduzierbare Analyse.
Auswahl der Derivatisierungsstrategie
Die Wahl der Methode hängt maßgeblich von der verfügbaren analytischen Ausrüstung und den spezifischen Anforderungen der Analyse ab.
Silylierung für die GC-MS-Analyse
Die Silylierung ist eine der gebräuchlichsten und effektivsten Methoden zur Derivatisierung von Verbindungen mit aktiven Wasserstoffatomen, wie z.B. Hydroxylgruppen.[3] Dabei wird der aktive Wasserstoff durch eine Trimethylsilyl (TMS)-Gruppe ersetzt. Das resultierende TMS-Derivat ist deutlich unpolarer und flüchtiger.[3]
-
Vorteile:
-
Die Reaktion verläuft in der Regel schnell und quantitativ.
-
Silylierungsreagenzien sind weit verbreitet und einfach in der Handhabung.
-
Die resultierenden TMS-Ether sind thermisch stabil und zeigen charakteristische Fragmentierungsmuster im Massenspektrum, was die Identifizierung erleichtert.
-
-
Reagenzien: Gängige Silylierungsreagenzien umfassen N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Trimethylsilylimidazol (TMSI). BSTFA ist ein starkes Silylierungsmittel, das auch für sterisch gehinderte Alkohole geeignet ist.[3]
Acylierung für die HPLC-UV-Analyse
Die Acylierung führt eine Acylgruppe (z.B. Acetyl- oder Benzoylgruppe) in das Molekül ein. Für die HPLC-Analyse ist die Einführung eines Chromophors, der im UV-Bereich absorbiert, von besonderem Interesse. Die Benzoylierung (Einführung einer Benzoylgruppe) ist hierfür ideal, da der Phenylring eine starke UV-Absorption aufweist.
-
Vorteile:
-
Ermöglicht den empfindlichen Nachweis von ansonsten nicht UV-aktiven Analyten.
-
Die resultierenden Ester sind in der Regel stabil.
-
Die erhöhte Hydrophobie führt zu einer besseren Retention auf Umkehrphasen-Säulen.
-
-
Reagenzien: Die Acylierung von Alkoholen erfolgt typischerweise mit Säureanhydriden oder Säurechloriden in Gegenwart einer Base wie Pyridin oder 4-(Dimethylamino)pyridin (DMAP).[5] Die Verwendung von Lewissäure-Katalysatoren wie Ytterbium(III)-trifluormethansulfonat (Yb(OTf)₃) kann die Reaktion unter sehr milden Bedingungen und mit hohen Ausbeuten ermöglichen.[5]
Experimentelle Protokolle
Sicherheitshinweis: Alle Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden. Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel). Derivatisierungsreagenzien sind oft feuchtigkeitsempfindlich und können korrosiv sein.
Protokoll 1: Silylierung für die GC-MS-Analyse
Dieses Protokoll beschreibt die Derivatisierung von cis,cis-1,3,5-Cyclohexantriol-Dihydrat mittels BSTFA.
Materialien:
-
cis,cis-1,3,5-Cyclohexantriol-Dihydrat (98% Reinheit)
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS) als Katalysator
-
Pyridin (wasserfrei)
-
Hexan oder Cyclohexan (analysenrein)
-
Reaktionsgefäße (z.B. 2 mL GC-Vials mit Schraubverschluss und Septum)
-
Heizblock oder Wasserbad
-
Pipetten und Spritzen
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Wiegen Sie ca. 1 mg cis,cis-1,3,5-Cyclohexantriol-Dihydrat in ein Reaktionsgefäß ein.
-
Lösungsmittelzugabe: Fügen Sie 200 µL wasserfreies Pyridin hinzu, um den Analyten zu lösen. Pyridin fungiert hierbei sowohl als Lösungsmittel als auch als Säurefänger.
-
Reagenzzugabe: Geben Sie 200 µL BSTFA (mit 1% TMCS) in das Reaktionsgefäß.
-
Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 60 Minuten bei 70 °C in einem Heizblock. Gelegentliches Schütteln fördert die Durchmischung.
-
Abkühlen: Lassen Sie das Reaktionsgemisch auf Raumtemperatur abkühlen.
-
Verdünnung & Analyse: Verdünnen Sie die Probe bei Bedarf mit Hexan oder Cyclohexan auf die gewünschte Konzentration.[6] Injizieren Sie 1 µL der Lösung in das GC-MS-System.
Kausale Begründung: Die Erwärmung auf 70 °C beschleunigt die Silylierungsreaktion, insbesondere an den sterisch anspruchsvolleren sekundären Hydroxylgruppen des Cyclohexanrings. TMCS wirkt als Katalysator, indem es die Reaktivität von BSTFA erhöht. Pyridin fängt das während der Reaktion entstehende Trifluoracetamid ab und verhindert so eine mögliche Rückreaktion.
Workflow-Diagramm: Silylierung
Sources
Application Notes and Protocols: Stereoselective Synthesis of cis,cis-1,3,5-Cyclohexanetriol via Catalytic Hydrogenation of Phloroglucinol
Abstract
This document provides a comprehensive technical guide for the stereoselective synthesis of cis,cis-1,3,5-cyclohexanetriol through the catalytic hydrogenation of phloroglucinol. The protocols detailed herein are designed for researchers, chemists, and process development scientists engaged in the synthesis of complex molecular scaffolds and pharmaceutical intermediates. We present two primary methodologies employing Ruthenium on carbon (Ru/C) and Rhodium on alumina (Rh/Al₂O₃) catalysts, respectively. This guide emphasizes the causality behind experimental choices, robust safety procedures for high-pressure hydrogenation, and detailed analytical characterization of the target compound.
Introduction and Scientific Background
The conversion of planar aromatic systems into three-dimensional saturated rings is a cornerstone of modern synthetic chemistry, providing access to a rich diversity of molecular architectures. The hydrogenation of phloroglucinol (benzene-1,3,5-triol) to cis,cis-1,3,5-cyclohexanetriol is a classic example of stereoselective synthesis, where the facial selectivity of the hydrogenation is paramount. The resulting all-cis triol is a valuable synthon, notable for its C₃ symmetry and its utility as a precursor to inositols, pharmaceutical agents, and materials science building blocks.
The Principle of Stereoselective Arene Hydrogenation
The high cis-selectivity observed in the catalytic hydrogenation of phloroglucinol and other substituted arenes is a well-established phenomenon. This outcome is primarily dictated by the mechanism of heterogeneous catalysis, where the aromatic ring adsorbs onto the surface of the metal catalyst (e.g., Ruthenium, Rhodium). Hydrogen atoms, also adsorbed on the catalyst surface, are then added sequentially to the same face of the ring before the molecule desorbs.[1] This concerted, or at least rapid sequential, addition from one side ensures that all three newly formed stereocenters adopt a relative cis configuration.
The Role of the Catalyst
Both Ruthenium and Rhodium are highly effective catalysts for arene hydrogenation.[2][3]
-
Ruthenium on Carbon (Ru/C): This is a robust and often more economical choice for the hydrogenation of aromatic rings. It demonstrates excellent activity under elevated temperature and pressure.[4]
-
Rhodium on Alumina (Rh/Al₂O₃): Rhodium catalysts are particularly noted for their high activity and ability to promote cis-stereoselectivity in the hydrogenation of substituted phenols and other aromatics.[5] The choice between Ru and Rh may depend on factors such as desired reaction time, cost, and catalyst availability.
Mechanistic Rationale for cis,cis-Stereoselectivity
The hydroxyl groups on the phloroglucinol ring play a crucial directing role in the hydrogenation process. These polar groups can interact with the catalyst surface, influencing the orientation of the aromatic ring upon adsorption. This interaction promotes a planar adsorption, facilitating the delivery of hydrogen atoms from the catalyst surface to one face of the molecule, thereby leading to the desired all-cis product.[6]
Caption: Reaction pathway for catalytic hydrogenation.
Safety Protocols for High-Pressure Hydrogenation
High-pressure hydrogenation with pyrophoric catalysts is a hazardous operation that demands stringent safety protocols. Activated Ru/C and Rh/Al₂O₃ can ignite spontaneously upon exposure to air.[7]
-
Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat (e.g., Nomex), chemical splash goggles, a face shield, and nitrile gloves should be worn. For handling the dry pyrophoric catalyst, wearing leather or neoprene gloves over the nitrile gloves is recommended.[1][8]
-
Inert Atmosphere: All transfers of the activated catalyst must be performed under an inert atmosphere (e.g., argon or nitrogen), either in a glovebox or using Schlenk techniques.[9]
-
Reactor Integrity: The high-pressure reactor must be rated for the intended pressure and temperature. Regular inspection of seals, gauges, and safety-rupture discs is mandatory.
-
Leak Testing: Before introducing hydrogen, the sealed reactor must be leak-tested by pressurizing with an inert gas like nitrogen to the maximum intended operating pressure.
-
Solvent and Catalyst Handling: The catalyst should be kept wetted with solvent during transfer to minimize the risk of ignition.[7] Never add dry, pyrophoric catalyst to a flammable solvent in the presence of air.
-
Emergency Preparedness: An appropriate fire extinguisher (Class D for metal fires) and powdered lime or sand should be readily accessible. All personnel must be aware of the location of safety showers and eyewashes.[10]
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of cis,cis-1,3,5-cyclohexanetriol using two different catalytic systems.
Protocol 1: Ruthenium on Carbon (Ru/C) Catalysis
This protocol is adapted from established literature procedures and is optimized for high yield and stereoselectivity.
Materials and Equipment:
-
Phloroglucinol (anhydrous)
-
10% Ruthenium on activated carbon (Ru/C)
-
Isopropanol (anhydrous)
-
High-pressure autoclave (e.g., Parr reactor) with magnetic stirring and temperature control
-
Inert gas supply (Argon or Nitrogen)
-
Hydrogen gas supply (high purity)
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Add a magnetic stir bar.
-
Reagent Charging (under Inert Atmosphere): In a glovebox or under a steady stream of argon, charge the autoclave with phloroglucinol (e.g., 5.0 g, 39.6 mmol) and 10% Ru/C catalyst (e.g., 0.5 g, 10 wt%).
-
Solvent Addition: Add anhydrous isopropanol (e.g., 100 mL) to the autoclave.
-
Sealing and Purging: Seal the autoclave securely. Connect it to a gas manifold and purge the headspace by pressurizing with nitrogen (to ~10 bar) and venting three times to remove all oxygen.
-
Hydrogenation: After the final nitrogen vent, pressurize the autoclave with hydrogen gas to approximately 1000 psi (approx. 69 bar).
-
Reaction Execution: Begin vigorous stirring and heat the reactor to 120 °C. The pressure will increase with temperature. If necessary, add more hydrogen to maintain the target pressure. Monitor the reaction progress by observing the drop in hydrogen pressure from a reservoir of known volume. The reaction is typically complete within 24 hours.
-
Cooling and Depressurization: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen in a well-ventilated fume hood.
-
Catalyst Filtration (Caution: Pyrophoric): Purge the reactor headspace with nitrogen. Under a nitrogen blanket, carefully filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Crucially, do not allow the catalyst filter cake to dry in the air, as it is pyrophoric. Immediately quench the filter cake by submerging it in water.[7]
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude product from hot water or an ethanol/hexane mixture to afford pure cis,cis-1,3,5-cyclohexanetriol, typically as a dihydrate.[11]
Protocol 2: Rhodium on Alumina (Rh/Al₂O₃) Catalysis
This protocol offers an alternative using a rhodium catalyst, which may provide higher activity under milder conditions for certain substrates.[5]
Materials and Equipment:
-
Phloroglucinol (anhydrous)
-
5% Rhodium on alumina (Rh/Al₂O₃)
-
Ethanol or Tetrahydrofuran (THF)
-
Same high-pressure and safety equipment as in Protocol 3.1
Procedure:
-
Reactor Preparation and Charging: Following the same safety precautions as Protocol 3.1, charge the autoclave with phloroglucinol (e.g., 5.0 g, 39.6 mmol) and 5% Rh/Al₂O₃ (e.g., 0.5 g, 10 wt%) under an inert atmosphere.
-
Solvent Addition: Add anhydrous ethanol or THF (e.g., 100 mL).
-
Sealing and Purging: Seal and purge the reactor with nitrogen as described previously.
-
Hydrogenation: Pressurize the autoclave with hydrogen to 80-100 bar.
-
Reaction Execution: Begin vigorous stirring and heat the reactor to 100 °C. Monitor the reaction by hydrogen uptake. Reaction times may be shorter compared to the Ru/C system.
-
Cooldown and Work-up: Follow the same cooling, depressurization, catalyst filtration (the Rh/Al₂O₃ catalyst is also pyrophoric after use), and product isolation steps as outlined in Protocol 3.1.
-
Purification: Recrystallize the crude product as described above to obtain pure cis,cis-1,3,5-cyclohexanetriol.
Caption: Experimental workflow for hydrogenation.
Data Presentation and Characterization
Comparative Reaction Parameters
The choice of catalyst and conditions significantly impacts reaction outcomes. The following table summarizes typical parameters for the protocols described.
| Parameter | Protocol 1 (Ru/C) | Protocol 2 (Rh/Al₂O₃) |
| Catalyst | 10% Ru/C | 5% Rh/Al₂O₃ |
| Catalyst Loading | ~10 wt% | ~10 wt% |
| Substrate | Phloroglucinol | Phloroglucinol |
| Solvent | Isopropanol | Ethanol or THF |
| Temperature | 120 °C | 100 °C |
| H₂ Pressure | ~69 bar (1000 psi) | 80-100 bar |
| Reaction Time | ~24 hours | 12-18 hours (typical) |
| Typical Yield | ~77% (isolated) | >70% (expected) |
| Stereoselectivity | High for cis,cis isomer | High for cis,cis isomer |
Product Characterization
The final product, cis,cis-1,3,5-cyclohexanetriol, should be characterized to confirm its structure and purity. The dihydrate is a common form.[12]
-
Appearance: White crystalline solid.
-
Melting Point: ~108-110 °C (for the dihydrate).[11]
-
Solubility: Soluble in hot water, ethanol; sparingly soluble in cold water.[11]
-
NMR Spectroscopy: Due to the C₃ symmetry of the cis,cis isomer, the NMR spectra are characteristically simple.
-
¹H NMR: The spectrum will show distinct signals for the axial and equatorial protons on the cyclohexane ring, along with a signal for the hydroxyl protons.[13][14]
-
¹³C NMR: Due to symmetry, only two signals are expected in the ¹³C NMR spectrum: one for the three equivalent methine carbons bearing the hydroxyl groups (C-OH) and one for the three equivalent methylene carbons (-CH₂-).[15]
-
Conclusion
The catalytic hydrogenation of phloroglucinol is a reliable and highly stereoselective method for producing cis,cis-1,3,5-cyclohexanetriol. Both Ruthenium on carbon and Rhodium on alumina are effective catalysts for this transformation, with the choice depending on specific laboratory constraints and performance requirements. The key to success lies in the careful control of reaction conditions and strict adherence to safety protocols, particularly when handling pyrophoric catalysts. The methodologies and scientific rationale presented in this guide provide a robust framework for researchers to successfully implement this valuable synthetic transformation.
References
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Wiesenfeldt, M. P., Knecht, T., Schlepphorst, C., & Glorius, F. (2018). Silylarene Hydrogenation: A Strategic Approach that Enables Direct Access to Versatile Silylated Saturated Carbo- and Heterocycles. Angewandte Chemie International Edition, 57(32), 8297-8301. [Link]
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Cantillo, D., Damm, M., Dallinger, D., Bauser, M., Berger, M., & Kappe, C. O. (2014). Sequential Nitration/Hydrogenation Protocol for the Synthesis of Triaminophloroglucinol: Safe Generation and Use of an Explosive Intermediate under Continuous-Flow Conditions. Organic Process Research & Development, 18(11), 1360–1366. [Link]
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De Smaele, D., Van der Maelen, J. F., & De Kimpe, N. (2001). Synthesis of all-cis-1,2,4-cyclohexanetriol. ARKIVOC, 2001(5), 45-54. [Link]
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Chen, J., et al. (2021). Figure (a) Comparison between the Rh/C, Rh@HCS, and Rh/HCS catalysts under RCF... [Link]
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The Organic Chemistry Tutor. (2020, August 11). How to Convert Functional Groups on an Aromatic Ring [Video]. YouTube. [Link]
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Kuroki, Y., Sakamaki, Y., & Iseki, K. (2001). Enantioselective rhodium(I)-catalyzed hydrogenation of trifluoromethyl ketones. Organic letters, 3(3), 457–459. [Link]
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Burch, R., & Hayes, M. J. (1995). A comparative study of CO and CO2 hydrogenation over supported Rh–Fe catalysts. Journal of Catalysis, 151(1), 52-64. [Link]
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Gasteiger, H. A., et al. (2000). H2 and H2/CO oxidation mechanism on Pt/C, Ru/C and Pt–Ru/C electrocatalysts. Physical Chemistry Chemical Physics, 2(20), 4679-4685. [Link]
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Kappe, C. O., et al. (2016). Sequential Nitration/Hydrogenation Protocol for the Synthesis of Triaminophloroglucinol: Safe Generation and Use of an Explosive Intermediate under Continuous-Flow Conditions. ACS Figshare. [Link]
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Zhang, Y., et al. (2019). 1,3,5-Triazine group-directed Rh(iii)-catalyzed C–H alkylation of indoles with maleimides. New Journal of Chemistry, 43(39), 15631-15635. [Link]
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Słowik, G., & Zawadzki, M. (2020). The Influence of Carbon Nature on the Catalytic Performance of Ru/C in Levulinic Acid Hydrogenation with Internal Hydrogen Source. Catalysts, 10(11), 1329. [Link]
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Klepel, O., et al. (2018). CO2 hydrogenation reaction over pristine Fe, Co, Ni, Cu and Al2O3 supported Ru: Comparison and determination of the activation energies. Catalysis Communications, 114, 64-68. [Link]
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The Frontier of Coordination Polymer Design: Exploring the Untapped Potential of cis,cis-1,3,5-Cyclohexanetriol Dihydrate
Senior Application Scientist Note: The exploration of novel ligands is a cornerstone of innovation in materials science, particularly in the burgeoning field of coordination polymers. While the use of carboxylate and nitrogen-containing linkers is well-established, the potential of neutral, poly-hydroxyl ligands like cis,cis-1,3,5-cyclohexanetriol remains a largely uncharted territory. Extensive searches of the current scientific literature and crystallographic databases do not yield specific, published examples of coordination polymers synthesized using cis,cis-1,3,5-cyclohexanetriol dihydrate.
Therefore, this document serves not as a recitation of established protocols, but as a forward-looking guide for researchers and drug development professionals poised to venture into this exciting new area of exploratory synthesis. The following application notes and protocols are built upon established principles of coordination chemistry and draw analogies from related systems involving polyol and alcohol ligands. They are designed to provide a robust framework for the rational design and characterization of novel coordination polymers based on this promising, yet underutilized, ligand.
Introduction: The Rationale for Exploring this compound as a Ligand
cis,cis-1,3,5-Cyclohexanetriol, in its dihydrate form, presents a unique combination of structural features that make it an intriguing candidate for the construction of coordination polymers. The cis configuration of the three hydroxyl groups on the cyclohexane ring offers a pre-organized, tripodal binding site. This stereochemistry can potentially direct the formation of specific, predictable network topologies.
The hydroxyl groups themselves are versatile coordinating moieties. They can act as neutral ligands, coordinating to metal centers through their lone pairs of electrons. Furthermore, under appropriate pH conditions, they can be deprotonated to form alkoxide bridges between metal centers, leading to more robust, polynuclear secondary building units (SBUs). The presence of two water molecules in the dihydrate crystal structure also suggests the potential for these to play a role in the coordination sphere of the metal or in directing the supramolecular assembly through hydrogen bonding.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃·2H₂O | |
| Molecular Weight | 168.19 g/mol | |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 108-111 °C | [2] |
| Solubility | Soluble in hot water | [3] |
| CAS Number | 60662-54-6 |
Mechanistic Considerations and Hypothetical Coordination Modes
The interaction of cis,cis-1,3,5-cyclohexanetriol with a metal center can be envisioned to proceed through several pathways, each leading to distinct structural outcomes. The choice of metal ion, counter-ion, solvent, and reaction temperature will be critical in directing the assembly towards a desired architecture.
Caption: Hypothetical coordination pathways of cis,cis-1,3,5-cyclohexanetriol.
Pillar 1: Expertise & Experience in Ligand Design
The choice of a neutral polyol ligand over more conventional anionic linkers is a deliberate one, aimed at exploring charge-neutral frameworks or frameworks where the charge is balanced by the counter-ions of the metal salt. This can lead to materials with different solubility and stability profiles compared to their charged counterparts. The cis orientation of the hydroxyl groups is predicted to favor the formation of stable chelates with a single metal center or to act as a bridging ligand between multiple metal centers in a predictable fashion.
Exploratory Protocols for Synthesis
The following protocols are proposed as starting points for the synthesis of coordination polymers using this compound. These are based on common methods for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[4] It is crucial to perform systematic variations of the parameters outlined to explore the formation of crystalline materials.
Protocol 3.1: Solvothermal Synthesis
Solvothermal synthesis is a widely used method for the preparation of coordination polymers, as the elevated temperatures and pressures can facilitate the dissolution of precursors and the crystallization of the final product.[5]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve 0.1 mmol of a transition metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, or Co(NO₃)₂·6H₂O) in 5 mL of a suitable solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or ethanol).
-
In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of the same solvent. Gentle heating may be required to achieve complete dissolution.
-
-
Reaction Assembly:
-
Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
If exploring the effect of pH, a small amount of a base (e.g., triethylamine) or an acid (e.g., HNO₃) can be added at this stage.
-
-
Crystallization:
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a temperature between 80 °C and 150 °C for a period of 24 to 72 hours. A slow cooling ramp (e.g., 5 °C/hour) back to room temperature is often beneficial for the growth of single crystals.
-
-
Product Isolation and Purification:
-
After cooling, carefully open the autoclave and collect the product by filtration.
-
Wash the collected solid with fresh solvent to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 60 °C).
-
Trustworthiness: A Self-Validating System
The success of this protocol is validated by the formation of a crystalline product. The crystallinity can be initially assessed by visual inspection for well-defined crystals and subsequently confirmed by powder X-ray diffraction (PXRD). The protocol is designed to be systematically varied (temperature, time, solvent, metal salt) to map out the phase space for the formation of new materials.
Protocol 3.2: Slow Evaporation at Room Temperature
This method is a gentler approach that can sometimes yield high-quality single crystals, especially for systems that are sensitive to high temperatures.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare two separate solutions as described in Protocol 3.1, Step 1, using a more volatile solvent such as ethanol or methanol.
-
-
Crystallization:
-
Combine the two solutions in a small beaker or vial.
-
Cover the container with a perforated lid (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Leave the solution undisturbed at room temperature for several days to weeks.
-
-
Product Isolation:
-
Once crystals have formed, carefully decant the mother liquor.
-
Gently wash the crystals with a small amount of cold solvent and dry them in air or under a gentle stream of nitrogen.
-
Caption: Experimental workflow for the synthesis and characterization of coordination polymers.
Essential Characterization Techniques
The successful synthesis of a novel coordination polymer must be followed by thorough characterization to elucidate its structure and properties.
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise three-dimensional structure of a crystalline coordination polymer. It provides information on bond lengths, bond angles, coordination geometry of the metal center, and the overall network topology.
-
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk sample and to establish that the structure determined by SC-XRD is representative of the entire material.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is crucial for determining the thermal stability of the coordination polymer and for identifying the loss of coordinated or guest solvent molecules.
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide valuable information about the coordination environment of the ligand. A shift in the O-H stretching frequency of the cyclohexanetriol upon coordination to a metal center can be indicative of bond formation.
-
Elemental Analysis: This technique determines the elemental composition (C, H, N) of the synthesized material, which can be compared to the calculated values for the proposed formula to support its identification.
Potential Applications and Future Directions
The successful synthesis of coordination polymers from this compound would open up new avenues for research and development. The presence of uncoordinated hydroxyl groups within the pores of a resulting framework could serve as functional sites for post-synthetic modification or as recognition sites for specific guest molecules. Such materials could find applications in:
-
Drug Delivery: The biocompatibility of a polyol-based ligand could be advantageous for the development of new drug delivery vehicles.
-
Catalysis: The hydroxyl groups could act as Brønsted-Lowry acid or base sites, or the metal centers could serve as Lewis acid catalysts.
-
Sensing: The interaction of guest molecules with the hydroxyl groups could lead to changes in the photophysical properties of the material, enabling its use as a chemical sensor.[5]
The exploration of this compound as a ligand in the formation of coordination polymers is a challenging but potentially rewarding endeavor. The protocols and insights provided herein offer a solid foundation for researchers to embark on this exciting frontier of materials discovery.
References
-
Metal-Organic Frameworks (MOFs) constitute a class of solid porous materials, which consist of metal ions or metallic clusters, which act as nodes, and polydentate organic ligands, which act as linkers between the nodes. The metal nodes (metal ions or metallic clusters) act as connection points and the organic ligands bridge the metal centers through coordination bonds, thus, forming networks of one-dimension, two-dimensions, or three-dimensions. (Source: )
-
The hydrothermal reaction of two new tetradentate ligands with different metal salts of cadmium nitrate, zinc chloride, cobalt nitrate and deprotonated terephthalic acid (H2tp), isophthalic acid (H2ip), 4,4′-oxybisbenzoic acid (H2obba) in H2O/DMF or H2O/methanol gave three metal–organic frameworks (MOFs). (Source: )
-
Syntheses and characterizations of metal complexes derived from cis,cis-1,3,5-triaminocyclohexane-N,N',N"-triacetic acid. (Source: )
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Hydrothermal Synthesis and Structural Characterization of Metal−Organic Frameworks Based on New Tetradentate Ligands. (Source: )
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Hydrothermal synthesis of metal–organic frameworks. (Source: )
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Hydrothermal Synthesis of a Metal-Organic Framework Containing Large Rectangular Channels. (Source: )
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cis,cis-1,3,5-Triaminocyclohexane. (Source: )
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1,3,5-Cyclohexanetriol, (1alpha,3alpha,5alpha)-. (Source: )
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Application Notes & Protocols: cis,cis-1,3,5-Cyclohexanetriol Dihydrate in Materials Science
Abstract
This guide provides a comprehensive overview of the potential applications of cis,cis-1,3,5-cyclohexanetriol dihydrate in the field of materials science. While direct, peer-reviewed applications of this specific molecule are nascent, its unique stereochemistry and functionality as a tripodal hydrogen-bond donor make it a highly promising building block for the rational design of novel supramolecular materials. Drawing upon established principles of crystal engineering and supramolecular chemistry, and by analogy to related structural motifs, we present detailed theoretical frameworks and experimental protocols for its use in the development of Hydrogen-Bonded Organic Frameworks (HOFs), supramolecular gels, and as a modifier for liquid crystalline phases. This document is intended to serve as a foundational resource for researchers and scientists poised to explore the untapped potential of this versatile synthon.
Introduction: The Untapped Potential of a Versatile Building Block
cis,cis-1,3,5-Cyclohexanetriol, also known as cis-phloroglucitol, is a saturated carbocyclic polyol. The cis,cis isomer, with its three hydroxyl groups oriented axially on the same face of the cyclohexane ring, presents a unique C₃ᵥ symmetric, tripodal architecture. This specific arrangement of hydrogen bond donors is a key feature for its potential utility in constructing highly ordered, three-dimensional supramolecular assemblies. The commercially available dihydrate form provides a stable source of the molecule, with the water molecules themselves often playing a crucial role in the initial formation of hydrogen-bonded networks.
While its amine and fluorinated analogues have seen documented use as tripodal ligands and gelators respectively, this compound remains a largely unexplored molecule in materials science. This guide aims to bridge that gap by providing the scientific rationale and practical protocols to stimulate its investigation as a versatile component for advanced materials.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃·2H₂O | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 108-111 °C | [1] |
| Solubility | Soluble in hot water and methanol | [1][3] |
| Hydrogen Bond Donors | 3 (from the triol) | [2] |
| Hydrogen Bond Acceptors | 3 (from the triol) | [2] |
Application I: Hydrogen-Bonded Organic Frameworks (HOFs)
The precise, tripodal arrangement of hydroxyl groups in cis,cis-1,3,5-cyclohexanetriol makes it an ideal candidate for the construction of Hydrogen-Bonded Organic Frameworks (HOFs). HOFs are a class of porous crystalline materials formed through the self-assembly of organic building blocks via directional hydrogen bonds.[4][5] The predictable geometry of the cyclohexanetriol can be exploited to form robust and potentially porous networks.
Scientific Rationale & Design Principles
The core principle behind using cis,cis-1,3,5-cyclohexanetriol as a HOF node is its ability to form multiple, charge-assisted hydrogen bonds. When co-crystallized with suitable hydrogen bond acceptors, such as bipyridines or other nitrogen-containing linkers, it can generate extended 1D, 2D, or 3D architectures. The rigidity of the cyclohexane ring provides structural integrity to the resulting framework. The presence of lattice water molecules in the dihydrate can also serve to template the initial framework assembly, a phenomenon well-documented in crystal engineering.
The design of stable HOFs relies on the use of strong and directional intermolecular interactions.[6] The O-H···N hydrogen bond between an alcohol and a pyridine derivative is a classic and reliable supramolecular synthon. By selecting linkers of varying lengths and geometries, the pore size and topology of the resulting HOF can be systematically tuned.
Caption: Workflow for the design and assembly of HOFs.
Protocol: Synthesis of a HOF via Slow Evaporation
This protocol describes a general method for attempting the co-crystallization of this compound with a linear bipyridyl linker, such as 4,4'-bipyridine.
Materials:
-
This compound (c,c-CHT)
-
4,4'-Bipyridine (bpy)
-
Methanol (HPLC grade)
-
Small glass vials (e.g., 4 mL)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of c,c-CHT in methanol.
-
Prepare a 0.1 M solution of bpy in methanol.
-
-
Stoichiometric Mixing:
-
In a clean glass vial, combine the c,c-CHT and bpy solutions in a 2:3 molar ratio. This stoichiometry is chosen to satisfy the three donor sites of the triol and the two acceptor sites of the bipyridine. For example, mix 200 µL of the c,c-CHT solution with 300 µL of the bpy solution.
-
-
Crystallization:
-
Cap the vial loosely to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at room temperature.
-
Monitor the vial for crystal growth over several days to weeks.
-
-
Crystal Harvesting and Analysis:
-
Once suitable crystals have formed, carefully harvest them from the mother liquor.
-
Wash the crystals with a small amount of cold methanol to remove any surface impurities.
-
Dry the crystals under a gentle stream of nitrogen.
-
Characterize the resulting crystals using single-crystal X-ray diffraction (SCXRD) to determine the structure and confirm the formation of a HOF.
-
Application II: Supramolecular Gels
Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, immobilizing the solvent and creating a gel. The tripodal nature of cis,cis-1,3,5-cyclohexanetriol, which encourages the formation of 1D fibrous structures through hydrogen bonding, makes it a promising candidate for the core of a LMWG.
Scientific Rationale & Design Principles
Gel formation is often driven by the hierarchical self-assembly of molecules into anisotropic structures, typically fibers or ribbons. For cis,cis-1,3,5-cyclohexanetriol to act as a gelator, its self-assembly needs to be balanced – strong enough to form a network, but not so strong that it leads to rapid precipitation. This can be achieved by derivatizing the hydroxyl groups to introduce other non-covalent interactions, such as van der Waals forces or π-π stacking, which can guide the 1D assembly.
For instance, esterification of the triol with long alkyl chains could introduce the necessary hydrophobic interactions to promote self-assembly in non-polar solvents. This approach is analogous to the gelation abilities observed in other polyfunctional cyclohexane derivatives.[7]
Caption: Mechanism of supramolecular gel formation.
Protocol: Synthesis and Gelation Test of a Tri-Ester Derivative
This protocol provides a method for the synthesis of a tri-ester derivative of c,c-CHT and a subsequent test of its gelation ability.
Part A: Synthesis of cis,cis-1,3,5-Tris(dodecanoyloxy)cyclohexane
Materials:
-
This compound (1.0 eq.)
-
Dodecanoyl chloride (3.3 eq.)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve c,c-CHT in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add dodecanoyl chloride dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure tri-ester.
Part B: Gelation Test
Procedure:
-
Sample Preparation: Place a small amount (e.g., 10 mg) of the purified tri-ester into a vial.
-
Solvent Addition: Add 1 mL of a test solvent (e.g., hexane, toluene, ethyl acetate).
-
Dissolution: Heat the mixture until the solid dissolves completely.
-
Cooling: Allow the solution to cool to room temperature and observe for gel formation. A stable gel is confirmed if no flow is observed upon inverting the vial.
Application III: Component for Liquid Crystals
The incorporation of alicyclic rings, such as cyclohexane, into the core structure of mesogens can impart desirable properties like low viscosity and high clearing points. While 1,4-disubstituted cyclohexanes are common, the tripodal nature of cis,cis-1,3,5-cyclohexanetriol offers a unique opportunity to create non-conventional, discotic, or star-shaped liquid crystals.
Scientific Rationale & Design Principles
By attaching mesogenic units (e.g., cyanobiphenyls) to the three hydroxyl groups of the c,c-CHT core, it is possible to synthesize star-shaped molecules. These molecules, depending on the nature of the attached mesogenic arms, could self-assemble into columnar or other complex liquid crystalline phases. The c,c-CHT core would act as a central scaffold, directing the spatial arrangement of the mesogenic arms. This approach is an extension of the principles used in synthesizing liquid crystals from other polyols.[8]
Protocol: Synthesis of a Star-Shaped Mesogen Precursor
This protocol outlines the synthesis of a potential star-shaped liquid crystal via esterification with a mesogenic carboxylic acid.
Materials:
-
This compound (1.0 eq.)
-
4'-Pentyl-[1,1'-biphenyl]-4-carboxylic acid (3.3 eq.)
-
4-(Dimethylamino)pyridine (DMAP, catalytic amount)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 3.3 eq.)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve c,c-CHT, 4'-pentyl-[1,1'-biphenyl]-4-carboxylic acid, and a catalytic amount of DMAP in anhydrous DCM.
-
Coupling Agent: Cool the flask in an ice bath and slowly add a solution of DCC in anhydrous DCM.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography.
-
Characterize the thermal behavior of the purified compound using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to identify any liquid crystalline phases.
-
Conclusion
This compound is a molecule with significant, yet largely unexplored, potential in materials science. Its rigid, tripodal structure and dense array of hydrogen bond donors make it an exemplary candidate for the rational design of a variety of supramolecular materials. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to begin investigating this promising building block. Through further exploration, this compound may prove to be a key component in the development of next-generation porous materials, stimuli-responsive gels, and advanced liquid crystals.
References
-
Title: Design Rules of Hydrogen-Bonded Organic Frameworks with High Chemical and Thermal Stabilities Source: Journal of the American Chemical Society URL: [Link][4][5]
-
Title: Self-assembled nanotubes from the supramolecular polymerization of discrete cyclic entities Source: Chemical Society Reviews URL: [Link]
-
Title: Hydrogen-bonded organic frameworks: design, structures and potential applications Source: CrystEngComm URL: [Link][3]
-
Title: Self-assembly of cyclic polymers Source: Polymer Chemistry URL: [Link]
-
Title: this compound, 98%, Thermo Scientific Source: Fisher Scientific URL: [Link]
-
Title: Designing Hydrogen‐Bonded Organic Frameworks (HOFs) with Permanent Porosity Source: Angewandte Chemie International Edition URL: [Link]
- Title: Cis-1,3,5-triamino 2,4,6-cyclohexanetriol derivatives, their use, process for their preparation and pharmaceutical preparations containing them Source: Google Patents URL
-
Title: In Situ Supramolecular Gel Formed by Cyclohexane Diamine with Aldehyde Derivative Source: National Institutes of Health URL: [Link]
-
Title: Self-Assembly of Polymers and Their Applications in the Fields of Biomedicine and Materials Source: Polymers URL: [Link]
-
Title: Hydrogen-bonded organic frameworks: design, applications, and prospects Source: Materials Advances URL: [Link]
-
Title: Uncommon building blocks in liquid crystals Source: White Rose Research Online URL: [Link]
-
Title: Synthesis and Gelling Abilities of Polyfunctional Cyclohexane-1,2-dicarboxylic Acid Bisamides: Influence of the Hydroxyl Groups Source: Molecules URL: [Link]
Sources
- 1. 50409-12-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Hydrogen-bonded organic frameworks: design, structures and potential applications - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Design Rules of Hydrogen-Bonded Organic Frameworks with High Chemical and Thermal Stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen-bonded organic frameworks: design, applications, and prospects - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Gelling Abilities of Polyfunctional Cyclohexane-1,2-dicarboxylic Acid Bisamides: Influence of the Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
How to improve the yield of cis,cis-1,3,5-Cyclohexanetriol dihydrate synthesis
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on the synthesis of cis,cis-1,3,5-Cyclohexanetriol dihydrate. As Senior Application Scientists, we have compiled this guide to address common challenges and improve experimental outcomes by explaining the causality behind protocol choices, ensuring a robust and reproducible synthesis.
Overview of Synthesis
cis,cis-1,3,5-Cyclohexanetriol is a valuable building block in medicinal chemistry and materials science. The most common and direct route to its synthesis is the stereoselective reduction of phloroglucinol (1,3,5-trihydroxybenzene).[1][2] Phloroglucinol exists in a tautomeric equilibrium with its keto form, 1,3,5-cyclohexanetrione, and the reduction can proceed on either tautomer depending on the conditions.[1] The desired cis,cis stereochemistry is achieved when all three hydroxyl groups are on the same face of the cyclohexane ring.
Two primary methods are employed for this reduction:
-
Catalytic Hydrogenation: This method involves the reduction of the aromatic ring of phloroglucinol using hydrogen gas under pressure in the presence of a metal catalyst.
-
Chemical Reduction: This approach uses a hydride-donating reagent, most commonly sodium borohydride (NaBH₄), to reduce the keto-tautomer of phloroglucinol.[3]
The final product is typically isolated as a dihydrate, which crystallizes from water and has a melting point of 116-117 °C. The anhydrous form melts at a significantly higher temperature of 218-220 °C.[1]
Caption: Primary synthesis routes to this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My yield of cis,cis-1,3,5-Cyclohexanetriol is consistently low. What are the most common causes and how can I fix them?
Low yield is a frequent problem that can stem from several factors related to reaction conditions, reagent quality, and product isolation. The root cause often depends on the reduction method used.
Caption: Decision flowchart for troubleshooting low product yield.
For Catalytic Hydrogenation:
-
Cause: Inactive or insufficient catalyst. Catalysts like Raney Nickel or Rhodium on Alumina (Rh/Al₂O₃) are susceptible to poisoning and deactivation.
-
Solution: Use a fresh batch of catalyst from a reputable supplier. Ensure the starting phloroglucinol and solvent are free from catalyst poisons like sulfur compounds. For high-pressure reactions, rhodium on alumina has been shown to improve yields up to 50% compared to Raney Nickel.[4]
-
-
Cause: Incomplete reaction due to insufficient pressure or time. The hydrogenation of the aromatic ring is demanding.
-
Solution: High pressure is often necessary for the reaction to complete. Pressures around 100 atmospheres have been reported to be effective.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion, which may take over 16 hours.[4]
-
-
Cause: Over-reduction leading to byproducts. Excessive reaction time or temperature can lead to the formation of cyclohexane diols or cyclohexanol, reducing the yield of the desired triol.[2][4]
-
Solution: Carefully optimize the reaction time and temperature. Start with the reported literature conditions and adjust based on monitoring.
-
For Sodium Borohydride (NaBH₄) Reduction:
-
Cause: Insufficient reducing agent. The reduction consumes multiple equivalents of hydride.
-
Solution: Use a molar excess of NaBH₄. A common starting point is 3-5 equivalents relative to phloroglucinol.
-
-
Cause: Improper solvent or temperature control. NaBH₄ reacts with protic solvents like methanol or ethanol, which are typically used for this reaction.[5] The reaction is also exothermic.
-
Solution: Add the NaBH₄ portion-wise to a cooled solution (0-5 °C) of phloroglucinol in the solvent to maintain control over the temperature.[5] After the addition is complete, the reaction can be allowed to warm to room temperature.
-
-
Cause: Product loss during workup. cis,cis-1,3,5-Cyclohexanetriol is highly soluble in water.
-
Solution: During the aqueous workup, saturate the aqueous layer with a salt like sodium chloride before extracting with an organic solvent (e.g., ethyl acetate) to decrease the product's solubility in the aqueous phase. Continuous liquid-liquid extraction may be necessary for quantitative recovery.
-
Q2: My final product is impure after crystallization. What are the likely contaminants and how can I improve purity?
The primary contaminants are typically isomers of cyclohexanetriol or partially reduced byproducts.
-
Likely Contaminants:
-
Isomeric Cyclohexanetriols: The reduction can produce other stereoisomers besides the desired cis,cis form.
-
Cyclohexanediols: Incomplete hydroxylation or over-reduction can lead to diol impurities.[4]
-
Unreacted Phloroglucinol: If the reaction is incomplete, the starting material may co-crystallize with the product.
-
-
Purification Strategies:
-
Recrystallization: This is the most effective method. Since the product is isolated as a dihydrate, water is an excellent solvent for recrystallization.[1] Dissolve the crude product in a minimum amount of hot water and allow it to cool slowly. The dihydrate crystals of the cis,cis isomer should precipitate, leaving more soluble impurities in the mother liquor.
-
Flash Chromatography: For stubborn impurities, silica gel flash chromatography can be employed.[4] A polar mobile phase, such as a mixture of dichloromethane and methanol, is typically required to elute the highly polar triol.[4] However, significant product loss on silica gel can occur.[4]
-
Q3: How do I confirm that I have synthesized the correct cis,cis-1,3,5 stereoisomer?
Confirmation of stereochemistry is critical and is best achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR Spectroscopy: Due to the high symmetry of the cis,cis-1,3,5 isomer, the proton NMR spectrum is relatively simple. You should expect to see two main multiplets:
-
One signal corresponding to the three equivalent axial protons on the carbons bearing the hydroxyl groups (C1, C3, C5).
-
A second signal corresponding to the six protons of the methylene groups (C2, C4, C6).
-
-
¹³C NMR Spectroscopy: Similarly, the carbon NMR spectrum will be simple, showing only two signals:
-
One signal for the three equivalent methine carbons (C1, C3, C5).
-
One signal for the three equivalent methylene carbons (C2, C4, C6).
-
Comparing the obtained spectra with literature data is the definitive way to confirm the structure and stereochemistry.[4]
Frequently Asked Questions (FAQs)
Q: What are the key differences between the catalytic hydrogenation and NaBH₄ reduction methods?
Both methods can yield the desired product, but they differ significantly in experimental setup, safety considerations, and typical outcomes.
| Feature | Catalytic Hydrogenation | Sodium Borohydride (NaBH₄) Reduction |
| Reagents | H₂ gas, Metal Catalyst (Rh/Al₂O₃, Ra-Ni) | NaBH₄, Protic Solvent (MeOH, EtOH) |
| Conditions | High Pressure (50-100 atm), High Temp (50-100 °C) | Atmospheric Pressure, Low Temp (0 °C to RT) |
| Yield | Moderate to Good (Reported up to ~50%)[4] | Variable, can be high with optimization |
| Stereoselectivity | Generally good for cis,cis isomer | Generally good for cis,cis isomer |
| Safety | Requires specialized high-pressure equipment (Parr hydrogenator). H₂ is highly flammable. Some catalysts are pyrophoric. | NaBH₄ reacts with water/acid to produce flammable H₂ gas. Reaction is exothermic. Standard laboratory glassware is sufficient. |
| Workup | Filtration to remove catalyst, followed by solvent removal and crystallization. | Quenching with acid, extraction, and crystallization. |
Q: Why is it important to control the temperature during the NaBH₄ reduction?
Temperature control is crucial for two reasons:
-
Safety: The reaction between NaBH₄ and the protic solvent (and the reduction itself) is exothermic. Adding the reagent too quickly without cooling can cause the solvent to boil, creating a safety hazard.
-
Selectivity: Higher temperatures can promote side reactions, such as the hydrolysis of the borohydride and potential over-reduction, which can lower the yield and purity of the desired product.
Q: Can I use a different solvent for the synthesis?
-
For Catalytic Hydrogenation: Solvents like absolute ethanol or tetrahydrofuran (THF) are commonly used.[4] The choice depends on the solubility of phloroglucinol and compatibility with the catalyst and reaction conditions.
-
For NaBH₄ Reduction: Protic solvents like methanol and ethanol are preferred because they can protonate the intermediate alkoxide species.[5][6] While NaBH₄ reacts slowly with these solvents, this reaction is manageable at controlled temperatures. Aprotic solvents are generally not suitable for this specific reduction of phloroglucinol.
Q: What is the best way to store the final this compound product?
The product is a stable, crystalline solid. It should be stored in a well-sealed container at room temperature, protected from moisture to maintain its dihydrate form.
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation with Rh/Al₂O₃
This protocol is adapted from the procedure described by De Geyter et al.[4]
-
Setup: Place 1,2,4-trihydroxybenzene (a phloroglucinol isomer used in the reference, the procedure is analogous for phloroglucinol) (10 g, 76 mmol) and 5% Rhodium on alumina (Rh/Al₂O₃) catalyst into a high-pressure reactor (e.g., a Parr apparatus).
-
Solvent Addition: Add 50 mL of tetrahydrofuran (THF).
-
Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to 100 atmospheres (atm). Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Maintain these conditions for 16 hours. The reaction progress can be monitored by taking aliquots (after cooling and depressurizing) and analyzing via TLC or GC.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional THF. Evaporate the combined filtrates under reduced pressure. The crude product can then be purified by flash chromatography on silica gel using a dichloromethane/methanol solvent system.[4] The desired product is a white solid.
Protocol 2: Synthesis via Sodium Borohydride Reduction
This is a general procedure based on standard organic chemistry practices for NaBH₄ reductions.[5][7][8]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phloroglucinol (1 eq.) in methanol (10-20 volumes).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 3-5 eq.) in small portions over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-5 hours.
-
Monitoring: Monitor the reaction by TLC (using a polar eluent) until the starting material is consumed.
-
Workup: Cool the mixture again in an ice bath and slowly add dilute hydrochloric acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas will be evolved.
-
Extraction: Remove the methanol under reduced pressure. Saturate the remaining aqueous solution with sodium chloride. Extract the aqueous phase multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. Recrystallize the crude solid from hot water to yield pure this compound as white crystals.
References
-
De Geyter, C., Gulevskaya, A., De Kimpe, N. (2005). Synthesis of all-cis-1,2,4-cyclohexanetriol. Arkivoc. [Link]
-
Wikipedia. (n.d.). Phloroglucinol. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Cyclohexanetriol, (1alpha,3alpha,5alpha)-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). INTRAMOLECULAR CYCLIZATION OF cis,cis-1,5-CYCLOOCTADIENE USING HYPERVALENT IODINE: BICYCLO[3.3.0]OCTANE-2,6-DIONE. Retrieved from [Link]
-
ResearchGate. (n.d.). AN IMPROVED SYNTHESIS OF CIS-CIS-TRANS-CYCLOHEXANE-1,2,3-TRIOL. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of Phloroglucinol. Retrieved from [Link]
-
PubChem. (n.d.). Phloroglucinol dihydrate. Retrieved from [Link]
- Google Patents. (n.d.). EP0190676A1 - Cis-1,3,5-triamino 2,4,6-cyclohexanetriol derivatives....
-
Ascensus Specialties. (n.d.). Sodium Borohydride Series: Beyond Organic Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2009). Rapid Access to Polyprenylated Phloroglucinols via Alkylative Dearomatization-Annulation.... Retrieved from [Link]
-
MDPI. (n.d.). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The Immobilization of a Transfer Hydrogenation Catalyst on Colloidal Particles. Retrieved from [Link]
-
ResearchGate. (2019). Reduction using sodium borohydride?. Retrieved from [Link]
-
Simon Fraser University. (n.d.). Multiple Electrophilic Aromatic Substitution Reactions of Phloroglucinol.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
YouTube. (2022). NaBH4 Reduction Mechanism (Organic Chemistry). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of cis, cis-1,3,5-trisubstituted cyclohexane based chelators.... Retrieved from [Link]
-
Hangzhou Johoo Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2018). Sodium borohydride reduction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). trans-1,2-CYCLOHEXANEDIOL. Retrieved from [Link]
Sources
- 1. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ascensus [ascensusspecialties.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 8. youtube.com [youtube.com]
Common side products in the synthesis of cis,cis-1,3,5-Cyclohexanetriol dihydrate and how to avoid them
Welcome to the technical support center for the synthesis of cis,cis-1,3,5-Cyclohexanetriol dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important compound. Our goal is to equip you with the knowledge to not only identify and understand the formation of common side products but also to implement strategies to avoid them, ensuring a high-purity yield of the desired cis,cis-isomer.
Introduction to the Synthesis and its Challenges
The synthesis of cis,cis-1,3,5-Cyclohexanetriol, often isolated as its dihydrate, typically starts from the reduction of phloroglucinol. The primary challenge in this synthesis is controlling the stereochemistry of the three hydroxyl groups on the cyclohexane ring. The desired all-cis configuration is crucial for many of its applications, including its use as a precursor in pharmaceutical synthesis. The formation of diastereomeric isomers and other side products can complicate purification and reduce the overall yield. This guide will delve into the common synthetic routes and provide expert insights into minimizing these undesirable outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cis,cis-1,3,5-Cyclohexanetriol?
The two most prevalent methods for the synthesis of cis,cis-1,3,5-Cyclohexanetriol are the catalytic hydrogenation of phloroglucinol and the chemical reduction of phloroglucinol using sodium borohydride. Both methods have their advantages and are prone to the formation of specific side products.
Q2: What are the primary side products I should be aware of during the catalytic hydrogenation of phloroglucinol?
During the catalytic hydrogenation of phloroglucinol, several side products can be formed. The most common include:
-
Resorcinol: Formed by the hydrodeoxygenation of one hydroxyl group.
-
1,3-Cyclohexanediol: A result of the partial reduction of the aromatic ring and deoxygenation.
-
Cyclohexanol: The product of complete deoxygenation of the hydroxyl groups.[1]
-
Other diastereomers of 1,3,5-Cyclohexanetriol: Incomplete stereochemical control can lead to the formation of cis,trans- and trans,trans-isomers.
Q3: What side products are typically observed in the sodium borohydride reduction of phloroglucinol?
The reduction of phloroglucinol with sodium borohydride is generally milder but can still lead to the formation of resorcinol as a significant side product.[1] The formation of other diastereomers is also a possibility if the reaction conditions are not carefully controlled.
Q4: How does the choice of catalyst affect the stereoselectivity of the hydrogenation?
The choice of catalyst plays a critical role in directing the stereochemical outcome. Rhodium-based catalysts, such as Rh/Al2O3, and Ruthenium-on-carbon (Ru/C) are often favored for achieving high cis-selectivity. Raney Nickel has also been used, but may require more optimization to achieve high stereoselectivity.[2][3][4] The catalyst support and reaction conditions (temperature, pressure, solvent) also significantly influence the product distribution.
Q5: Can I use spectroscopic methods to differentiate between the cis,cis-isomer and its side products?
Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The symmetry of the cis,cis-1,3,5-Cyclohexanetriol molecule results in a simplified NMR spectrum compared to its less symmetric diastereomers. 1H and 13C NMR can be used to identify and quantify the presence of isomers and other side products.
Troubleshooting Guide
This troubleshooting guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired cis,cis-isomer | Incomplete reaction; Formation of a high percentage of side products. | - Increase reaction time or catalyst loading. - Optimize reaction temperature and pressure. For catalytic hydrogenation, ensure sufficient hydrogen pressure.- Verify the purity of the starting phloroglucinol. Impurities can poison the catalyst or lead to side reactions. |
| Presence of resorcinol in the final product | Catalytic Hydrogenation: Over-reduction and hydrodeoxygenation. Sodium Borohydride Reduction: A known side reaction pathway. | - Catalytic Hydrogenation: Lower the reaction temperature and/or pressure. Screen different catalysts; for example, Ru/C may offer better selectivity than Pd/C for this transformation.- Sodium Borohydride Reduction: Carefully control the stoichiometry of NaBH4. Perform the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity. |
| Mixture of cyclohexanetriol diastereomers obtained | Lack of stereochemical control during the reduction. | - Catalyst Selection: Use a catalyst known for high cis-selectivity, such as Rhodium on a support like alumina. - Solvent Choice: The polarity of the solvent can influence the stereochemical outcome. Experiment with different solvents (e.g., water, ethanol, isopropyl alcohol). - pH Control: In aqueous reductions, the pH can affect the conformation of the intermediate species and thus the stereoselectivity. Maintaining a neutral or slightly basic pH is often beneficial. |
| Difficulty in purifying the product from side products | Similar polarities of the desired product and side products (especially diastereomers). | - Recrystallization: this compound can often be purified by recrystallization from hot water or water/ethanol mixtures.[5] The dihydrate form has a distinct crystalline structure that can aid in separation.- Chromatography: While challenging due to the high polarity, column chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) can be effective.[4] |
Recommended Experimental Protocol: Stereoselective Hydrogenation
This protocol is optimized for the synthesis of this compound with a focus on minimizing side product formation.
Materials:
-
Phloroglucinol dihydrate
-
10% Ruthenium on Carbon (Ru/C) catalyst
-
Isopropyl alcohol
-
Deionized water
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor
Procedure:
-
Reactor Setup: To a high-pressure autoclave reactor, add phloroglucinol dihydrate (1 equivalent) and 10% Ru/C catalyst (5-10 mol%).
-
Solvent Addition: Add isopropyl alcohol as the solvent.
-
Purging: Seal the reactor and purge with nitrogen gas several times to remove any oxygen, followed by purging with hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm). Heat the reactor to the target temperature (e.g., 100-120 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by taking small aliquots (if the reactor setup allows) and analyzing them by TLC or HPLC.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Ru/C catalyst. Wash the celite pad with additional isopropyl alcohol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from hot water to yield cis,cis-1,3,5-Cyclohexanetriol as a white crystalline dihydrate.
Reaction Pathway and Side Product Formation
The following diagram illustrates the synthetic pathway from phloroglucinol to cis,cis-1,3,5-Cyclohexanetriol and the formation of common side products.
Caption: Reaction scheme for the synthesis of cis,cis-1,3,5-Cyclohexanetriol.
References
-
Hydrogenation of Phloroglucinol. Reaction of phloroglucinol ( ) and... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Phloroglucinol - Wikipedia. (2023, December 29). Wikipedia. Retrieved January 13, 2026, from [Link]
- EP0190676A1 - Cis-1,3,5-triamino 2,4,6-cyclohexanetriol derivatives, their use, process for their preparation and pharmaceutical preparations containing them - Google Patents. (n.d.). Google Patents.
-
Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols - PMC. (2021, March 11). NCBI. Retrieved January 13, 2026, from [Link]
-
Synthesis of all-cis-1,2,4-cyclohexanetriol | Request PDF. (2003, April). ResearchGate. Retrieved January 13, 2026, from [Link]
-
(PDF) Synthesis of all-cis-1,2,4-cyclohexanetriol. (2003, February). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Multiple Electrophilic Aromatic Substitution Reactions of Phloroglucinol and Studies Towards the Total Synthesis of Hopeanol - SFU Summit. (n.d.). Simon Fraser University. Retrieved January 13, 2026, from [Link]
- US3880925A - Separation and purification of cis and trans isomers - Google Patents. (n.d.). Google Patents.
-
Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol - MDPI. (2022, July 27). MDPI. Retrieved January 13, 2026, from [Link]
-
Reduction using sodium borohyride? - ResearchGate. (2019, December 4). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes - Dalton Transactions (RSC Publishing). (2021, November 5). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
-
Reduction and Oxidation :: Catalytic Hydrogenation - Organic Chemistry Data. (n.d.). Organic Chemistry Data. Retrieved January 13, 2026, from [Link]
-
Phloroglucinol Attenuates Free Radical-induced Oxidative Stress - PMC - NIH. (2015, June 1). NCBI. Retrieved January 13, 2026, from [Link]
-
This compound, 98%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved January 13, 2026, from [Link]
-
Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride - ResearchGate. (1976, January). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved January 13, 2026, from [Link]
Sources
Technical Support Center: Crystallization of cis,cis-1,3,5-Cyclohexanetriol Dihydrate
Welcome to the technical support guide for cis,cis-1,3,5-Cyclohexanetriol dihydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Our goal is to provide not just solutions, but a foundational understanding of the principles behind them, ensuring reproducible and high-quality results in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical properties of this compound relevant to crystallization?
Understanding the basic properties of the compound is the first step in designing a successful crystallization protocol. cis,cis-1,3,5-Cyclohexanetriol is a polyol that exists as a stable dihydrate crystalline solid.
| Property | Value | Significance for Crystallization |
| Molecular Formula | C₆H₁₂O₃ · 2H₂O | The presence of two water molecules in the crystal lattice is key. The process must allow for their incorporation. |
| Molecular Weight | 168.19 g/mol | Used for all stoichiometric calculations. |
| Appearance | White to off-white crystalline solid.[1] | Deviations from this (e.g., coloration) may indicate impurities requiring removal. |
| Melting Point | 108 - 111 °C.[1][2] | This is the melting point of the dihydrate. Oiling out can occur if the dissolution temperature in a given solvent exceeds this. |
| Solubility | Soluble in hot water.[1][3] | Water is an excellent starting solvent for recrystallization due to its significant temperature-dependent solubility. |
Q2: What is the significance of the "dihydrate" form and how does it impact my experiments?
The term "dihydrate" indicates that two molecules of water are integral parts of the crystal lattice for every one molecule of the cyclohexanetriol. The formation of hydrates is a common phenomenon for pharmaceutical compounds, with over a third of drug substances known to form them.[4]
Causality: The hydroxyl groups on the cyclohexanetriol ring are strong hydrogen bond donors and acceptors. Water molecules are adept at forming hydrogen bond bridges, stabilizing the crystal lattice. The crystallization process, therefore, is not just about precipitating the solute but also about orchestrating the inclusion of water in a precise stoichiometric ratio.
Experimental Impact:
-
Solvent Choice: The presence of water is necessary to form the dihydrate. Crystallization from anhydrous solvents may yield the anhydrous form, which will have different physical properties.
-
Process Control: The rate of cooling and solvent composition can influence whether the desired dihydrate, a different hydrate, or an anhydrous form crystallizes. Uncontrolled hydrate formation can be spontaneous and undesirable in a manufacturing setting.[4]
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most common problems encountered during the crystallization of this compound, explaining the underlying causes and providing actionable solutions.
Problem 1: My compound "oils out" or forms a glassy, amorphous solid instead of crystals.
Symptoms: Upon cooling, the solution becomes cloudy, and a viscous liquid or a non-crystalline solid separates instead of fine crystals.
Root Cause Analysis: "Oiling out" typically occurs when a supersaturated solution is cooled to a temperature below the melting point of the solute but above the temperature at which it would spontaneously crystallize. The high concentration of solute and rapid cooling drive the separation of a liquid phase (the "oil") rather than an ordered solid lattice.
Solutions:
-
Increase Solvent Volume: The most direct solution is to reduce the degree of supersaturation. Add more hot solvent until the solution is just shy of being fully saturated at that temperature. This lowers the concentration, making spontaneous oiling less likely.
-
Slow Down the Cooling Rate: Rapid cooling promotes high supersaturation at lower temperatures, favoring oiling. Allow the solution to cool to room temperature slowly by insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools gradually). Do not place the hot flask directly into an ice bath.[5]
-
Induce Crystallization at a Higher Temperature: Introduce a seed crystal or scratch the inside of the flask with a glass rod just as the solution begins to cool and becomes slightly cloudy.[6] This provides a template for ordered crystal growth to begin before the temperature drops low enough for oiling to occur.
Problem 2: No crystals form, even after the solution has cooled to room temperature or been iced.
Symptoms: The solution remains clear and free of any solid precipitate after an extended cooling period.
Root Cause Analysis: The solution is likely subsaturated, meaning not enough solute is dissolved relative to the volume of solvent for it to precipitate upon cooling.[5] This is a very common issue when one adds too much solvent during the initial dissolution step.
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. This will increase the solute concentration. Periodically remove the flask from the heat source and allow it to cool to see if crystals form. Be sure to use a boiling chip to prevent bumping.
-
Induce Crystallization: If the solution is suspected to be saturated but nucleation is slow, induction methods are necessary.
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic glass fragments can act as nucleation sites.[6]
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution. This provides a perfect template for further crystal growth.[6]
-
-
Utilize an Anti-Solvent (Two-Solvent Method): If reducing volume is impractical, an anti-solvent can be used. This is a solvent in which the compound is insoluble but which is fully miscible with the crystallization solvent. For a water-based solution, a solvent like isopropanol or acetone could be added dropwise to the cooled solution until persistent cloudiness (incipient precipitation) is observed. Then, allow the solution to stand.
Problem 3: The crystal yield is very low.
Symptoms: After filtration, the mass of the recovered pure solid is significantly lower than expected.
Root Cause Analysis: Low yield can be attributed to several factors throughout the recrystallization process. The fundamental principle of recrystallization relies on the difference in solubility at high and low temperatures; maximizing this difference is key to maximizing yield.[7][8]
Solutions:
-
Minimize Dissolution Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude solid.[5] Adding even a small excess will keep a larger amount of your product dissolved in the mother liquor after cooling.
-
Ensure Complete Cooling: The solubility of the compound, while low in cold solvent, is not zero. Ensure the solution is thoroughly cooled before filtration. After reaching room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation.[5]
-
Use Ice-Cold Solvents for Washing: When washing the collected crystals on the filter paper, use a minimal amount of ice-cold solvent. Using room-temperature solvent will redissolve a portion of your purified crystals, reducing the final yield.[5]
-
Check for Premature Crystallization: If the solution cools too much during a hot gravity filtration step (used to remove insoluble impurities), the product can crystallize in the funnel. To prevent this, use a pre-heated funnel and flask and keep the solution at or near its boiling point during the transfer.
Problem 4: The final product consists of fine needles or has poor morphology.
Symptoms: The crystals are very fine, making them difficult to filter and wash, or they form long, thin needles which are often less pure and have poor flow characteristics.
Root Cause Analysis: Crystal morphology, or "habit," is heavily influenced by the rate of growth and the presence of impurities.[9][10]
-
Rapid Crystallization: Fast cooling leads to rapid nucleation and growth, often resulting in smaller, less-ordered crystals or needles.
-
Impurities: Impurities can adsorb to specific faces of a growing crystal, inhibiting growth on that face and promoting growth on others, leading to a change in shape (e.g., from prisms to needles).[11]
Solutions:
-
Slower Crystal Growth: As with preventing oiling out, slowing the cooling process is critical. A slower growth rate allows molecules to add to the lattice in a more ordered fashion, typically resulting in larger, more well-defined crystals.
-
Ensure Purity of Starting Material: If impurities are suspected, consider a preliminary purification step. If the solution is colored, adding a small amount of decolorizing carbon to the hot solution before filtration can remove colored impurities that might interfere with crystal growth.[7]
-
Solvent System Modification: The choice of solvent can influence crystal habit. Experimenting with different solvent systems (e.g., water-ethanol mixtures) can sometimes favor the growth of more equant (block-like) crystals.
Visual Troubleshooting Guide
This flowchart provides a logical path to diagnose and solve common crystallization failures.
Caption: A decision tree for troubleshooting common crystallization failures.
Key Experimental Protocol
Protocol 1: Single-Solvent Recrystallization of this compound from Water
This protocol outlines a standard procedure for purifying the compound, leveraging its high solubility in hot water and lower solubility in cold water.[1][3]
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate
-
Boiling chips
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a boiling chip.
-
In a separate flask, heat deionized water to boiling.
-
Add the hot water to the solid in small portions, swirling and keeping the flask on the hotplate, until the solid just dissolves. Avoid adding a large excess of water to ensure the solution is saturated.[7]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated carbon.
-
Re-heat the solution to boiling for a few minutes. The carbon will adsorb colored impurities.
-
-
Hot Gravity Filtration (if decolorizing carbon or insoluble impurities are present):
-
Place a stemless funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask.
-
Keeping the solution hot, pour it through the filter paper to remove the carbon/impurities. This step prevents premature crystallization in the funnel.
-
-
Crystallization (Cooling):
-
Cover the flask containing the hot, clear solution with a watch glass and set it aside on a heat-resistant surface to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once the flask has reached room temperature and crystal formation has occurred, place it in an ice-water bath for at least 20 minutes to maximize crystal precipitation.
-
-
Collection and Washing:
-
Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold deionized water.
-
Swirl the crystallized mixture and pour it into the funnel. Use a spatula to transfer any remaining crystals.
-
Wash the crystals on the filter paper with a very small amount of ice-cold water to rinse away any remaining soluble impurities.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help dry them.
-
Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely.
-
Workflow Visualization
Caption: A step-by-step workflow for a standard recrystallization experiment.
References
- Fisher Scientific. (2015, April 9).
- Fisher Scientific.
- Echemi.
- Thermo Scientific Chemicals. (n.d.).
- Nunes, S. L., et al. (2021). Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. Crystal Growth & Design.
- Zulu, N., Hashemi, H., & Tumba, K. (2024). Chemical Inhibitors in Gas Hydrate Formation: A Review of Modelling Approaches. MDPI.
- Azad, M. A., et al. (2018).
- Sigma-Aldrich. (2025, November 6).
- Petro-online. (2020, October 28).
- Englezos, P. (n.d.). Nucleation and Growth of Gas Hydrate Crystals in Relation to Kinetic Inhibition.
- Guidechem. (n.d.).
- Tan, P., et al. (n.d.). Impact of impurities on crystal growth.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- BOC Sciences. (n.d.). cis,cis-1,3,5-Cyclohexanetriol.
- ResearchGate. (n.d.).
- University of Calgary, Department of Chemistry. (n.d.).
- CoLab. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2023, January 29).
- Kiang, S., et al. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Kubota, N. (n.d.). Effect of Impurities on the Growth Kinetics of Crystals.
- Professor Dave Explains. (2020, January 10).
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Home Page [chem.ualberta.ca]
- 6. youtube.com [youtube.com]
- 7. Recrystallization [sites.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Methods for Separating Isomers of 1,3,5-Cyclohexanetriol
Welcome to the technical support guide for the separation of 1,3,5-Cyclohexanetriol isomers. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying the stereoisomers of this versatile chemical scaffold. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established scientific principles and field-proven experience.
Introduction: The Challenge of 1,3,5-Cyclohexanetriol Isomers
1,3,5-Cyclohexanetriol presents a unique stereochemical challenge. The two primary diastereomers are the all-cis (also referred to as cis,cis or (1α,3α,5α)) and the cis,trans (or (1α,3α,5β)) form. The all-cis isomer is a meso compound, meaning it is achiral despite having stereocenters. The separation of these diastereomers is often a prerequisite for their use as building blocks in the synthesis of pharmaceuticals and other complex molecules, where stereochemistry is paramount. This guide provides troubleshooting advice and foundational knowledge to navigate these separations effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the separation process.
Q1: My flash column chromatography separation of the cis and trans isomers is showing poor resolution and co-elution. What can I do?
This is a common issue stemming from the similar polarity of the diastereomers. Here are several strategies to enhance your separation:
-
Optimize Your Mobile Phase: A single isocratic solvent system may not be sufficient.
-
Introduce a Gradient: Start with a less polar solvent system (e.g., 95:5 Dichloromethane:Methanol) and gradually increase the polarity by increasing the methanol concentration. This will help resolve compounds with close Rf values.
-
Use a Ternary System: Adding a small percentage of a third solvent, such as a few drops of acetic acid or triethylamine, can modify the silica surface and improve peak shape and resolution, especially if your compound is interacting strongly with the stationary phase.
-
-
Re-evaluate Your Stationary Phase: While silica gel is the default, it may not be optimal. Consider an alternative stationary phase with different selectivity, such as alumina or a bonded phase (like Diol or Amino), which can offer different interaction mechanisms.
-
Consider Derivatization: Temporarily converting the hydroxyl groups into a bulkier or more electronically distinct functional group can dramatically alter the isomers' interaction with the stationary phase.[1][2] For example, converting the triol to a triacetate or tribenzoate ester increases steric differences, which can be exploited for better chromatographic separation. The protecting groups can be removed after separation.[3]
Q2: I am attempting fractional crystallization to isolate the cis,cis-isomer, but the yield is low and purity is poor due to co-crystallization. How can I improve this?
Fractional crystallization relies on subtle differences in the crystal lattice energies and solubilities of the diastereomers.[4] Success often lies in meticulous control of the crystallization conditions.
-
Solvent Screening is Critical: The ideal solvent is one in which one isomer is sparingly soluble while the other is moderately soluble at a given temperature. For cis,cis-1,3,5-cyclohexanetriol dihydrate, hot water is a known solvent for recrystallization.[5] Experiment with solvent mixtures (e.g., water-methanol, ethanol-ethyl acetate) to fine-tune solubility.
-
Control the Cooling Rate: Rapid cooling often traps impurities and promotes co-crystallization. Employ a slow, controlled cooling process. Insulating the crystallization vessel or using a programmable cooling bath can yield larger, purer crystals.
-
Seeding: Introduce a few seed crystals of the desired pure isomer into the saturated solution as it begins to cool. This provides a template for crystallization to occur, favoring the formation of the desired crystal lattice.
-
Iterative Recrystallization: Do not expect perfect purity in a single step. It is standard practice to perform multiple recrystallization steps.[6] While this may reduce the overall yield in each step, it is often necessary to achieve high purity. Analyze the purity of the mother liquor; it may be enriched in the other isomer, which can then be targeted for isolation.
Q3: My enzymatic kinetic resolution of a chiral cyclohexanetriol derivative is stalling at low conversion, or the enantioselectivity (E value) is poor. What are the common causes?
Enzymatic kinetic resolution is a powerful technique where an enzyme selectively reacts with one enantiomer of a racemic mixture.[7] Poor performance usually points to suboptimal reaction conditions.
-
The Right Enzyme for the Job: Not all lipases are created equal. Screen a panel of commercially available lipases (e.g., Lipase PS from Pseudomonas cepacia, Novozym 435 from Candida antarctica B) to find one with high activity and selectivity for your specific substrate.[8][9]
-
Solvent Matters: The choice of organic solvent can drastically affect enzyme activity and enantioselectivity. Apolar, anhydrous solvents like diethyl ether, diisopropyl ether, or hexane are often preferred.[8]
-
Acyl Donor Selection: For transesterification reactions, the acyl donor is a key variable. Vinyl acetate is highly effective because the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward.[8] Other options include acetic anhydride or ethyl acetate.
-
Temperature Control: Enzyme activity is temperature-dependent. While higher temperatures can increase the reaction rate, they may decrease enantioselectivity. Running the reaction at a lower temperature can sometimes significantly improve the E value.
Table 1: Troubleshooting Summary for Enzymatic Resolution
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Inactive enzyme | Test a new batch of enzyme; screen different lipases. |
| Poor choice of solvent | Screen various anhydrous organic solvents (e.g., MTBE, hexane, toluene). | |
| Insufficient acyl donor | Use an excess of an activated acyl donor like vinyl acetate. | |
| Poor Enantioselectivity (Low E value) | Suboptimal enzyme | Screen a panel of different lipases. |
| Reaction temperature too high | Lower the reaction temperature (e.g., from room temp to 4 °C). | |
| Inappropriate solvent | Test alternative solvents. | |
| Reaction Stalls | Product inhibition | Consider in-situ product removal if feasible. |
| pH shift in microenvironment | Ensure the enzyme support or reaction medium is appropriately buffered. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating diastereomers like the cis and trans isomers of 1,3,5-Cyclohexanetriol?
Diastereomers have different physical properties, which allows for their separation by non-chiral methods. The most common and effective techniques are:
-
Chromatography: Techniques like flash column chromatography or preparative HPLC are highly effective.[10] The separation is based on differential partitioning between the mobile and stationary phases. Gas chromatography (GC) can also be used, especially for analyzing purity.[11][12][13]
-
Crystallization: Exploiting differences in solubility and crystal packing, fractional crystallization can be a cost-effective method for large-scale separations, though it may require optimization.[4]
-
Derivatization: Converting the isomers into derivatives can exaggerate their physical differences, making subsequent separation by chromatography or crystallization easier.[3]
Q2: How do I choose the best initial separation strategy for a cis/trans mixture?
The optimal strategy depends on the scale of your separation, the required purity, and the resources available. The following decision tree provides a general guideline.
Caption: Decision workflow for selecting a separation method.
Q3: What is enzymatic kinetic resolution and how does it work?
Enzymatic kinetic resolution is a technique used to separate a mixture of enantiomers (mirror-image isomers). While the common isomers of 1,3,5-cyclohexanetriol are achiral, this method is highly relevant for chiral derivatives or other chiral cyclohexanetriol isomers that may be present or synthesized.
The principle relies on a chiral catalyst (an enzyme) that reacts at different rates with the two enantiomers (R and S). For example, in a lipase-catalyzed acylation, the enzyme might selectively acylate the R-enantiomer much faster than the S-enantiomer. By stopping the reaction at approximately 50% conversion, the mixture will contain unreacted S-alcohol and the newly formed R-ester. These two compounds are now diastereomerically related in a sense (an alcohol vs. an ester) and can be easily separated using standard chromatography.[7][14]
Caption: Workflow of enzymatic kinetic resolution.
Q4: How can I confirm the identity and purity of my separated isomers?
Confirming the stereochemistry and purity is a critical final step. A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the stereochemical arrangement. The symmetry of the cis,cis-isomer results in a much simpler spectrum compared to the trans isomer.
-
Chromatography:
-
GC/HPLC: A single sharp peak on multiple chromatographic systems is a strong indicator of purity.
-
Chiral HPLC/GC: For chiral compounds, analysis on a chiral stationary phase is essential to determine enantiomeric excess (ee).[4]
-
-
Melting Point: Diastereomers have different melting points. Comparing your experimental value to the literature value is a classic method for identification and purity assessment.
Experimental Protocols
Protocol 1: Separation of cis/trans Diastereomers by Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column. Equilibrate the column with your starting mobile phase (e.g., 2% Methanol in Dichloromethane).
-
Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the mobile phase. For better resolution, adsorb the mixture onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin elution with the starting mobile phase. Monitor the column fractions using Thin Layer Chromatography (TLC).
-
Gradient (if needed): If the isomers are not separating, gradually increase the mobile phase polarity. A typical gradient might be from 2% to 10% Methanol in Dichloromethane over 10-20 column volumes.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure, separated isomers.
-
Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to yield the purified isomers.
Table 2: Example Solvent Systems for Silica Gel Chromatography
| Solvent System | Polarity | Typical Application |
| Ethyl Acetate / Hexane | Low to Medium | Good starting point for less polar derivatives (e.g., acetates). |
| Dichloromethane / Methanol | Medium to High | Effective for separating the free triols. |
| Chloroform / Methanol / Water | High | Used for highly polar compounds or in specific systems like centrifugal CCC.[15] |
References
-
Poppe, L., et al. (2001). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. PubMed. [Link]
- Gygax, D., et al. (1991). Cis-1,3,5-triamino 2,4,6-cyclohexanetriol derivatives, their use, process for their preparation and pharmaceutical preparations containing them.
-
Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b)... ResearchGate. [Link]
-
Various Authors. (2024). How to separate the stereoisomers compond in reaction mixture? ResearchGate. [Link]
-
1, 3, 5-Cyclohexanetriol (cis- and trans- mixture), min 95% (GC), 1 gram. CP Lab Chemicals. [Link]
-
This compound, 98%, Thermo Scientific. Fisher Scientific. [Link]
- Langer, A. W. (1975). Separation and purification of cis and trans isomers.
-
De Vreese, R., et al. (2005). Synthesis of all-cis-1,2,4-cyclohexanetriol. ResearchGate. [Link]
-
PubChem. 1,3,5-Cyclohexanetriol, (1alpha,3alpha,5alpha)-. National Center for Biotechnology Information. [Link]
-
Bruin Academy. (2018). Separating Stereoisomers. YouTube. [Link]
-
Mazur, M., et al. (2020). Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones with a Cyclohexane Ring, Their Biological Activity and Interaction with Biological Membranes. PubMed. [Link]
-
1,3,5-Cyclohexanetriol (cis- and trans- mixture) 95.0+%, TCI America™. Fisher Scientific. [Link]
-
MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]
-
Lee, Y. W., & Lin, C. H. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Asian Journal of Chemistry. [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
-
de Mattos, M. C., et al. (2018). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. MDPI. [Link]
-
de Sousa, J. S., et al. (2015). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. National Institutes of Health. [Link]
-
Wang, Y., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. National Institutes of Health. [Link]
-
Various Authors. Resolution of Enantiomers. PharmaEducation. [Link]
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation. Rotachrom. [Link]
-
Armstrong, D. W., et al. (1990). Derivatized Cyclodextrins For Normal-Phase Liquid Chromatographic Separation Of Enantiorners. Scholars' Mine. [Link]
-
Tautomerism in Cyclohexane-1,3,5-trione. Scribd. [Link]
-
O'sullivan, J., & O'sullivan, S. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. Academic Journals. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2011). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Organic & Pharmaceutical Chemistry. [Link]
-
Various Authors. (2022). Number of stereoisomers of 1,3,5-trimethylcyclohexane. Chemistry Stack Exchange. [Link]
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Optimizing reaction conditions for the reduction of phloroglucinol
Welcome to the technical support center for the optimization of phloroglucinol reduction. This guide is designed for researchers, chemists, and drug development professionals who are working with this important transformation. Here, we address common challenges, provide in-depth procedural guidance, and offer troubleshooting solutions in a direct question-and-answer format to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary products when reducing phloroglucinol?
The reduction of phloroglucinol can yield several products depending on the reagents and conditions used. The most common products include:
-
Resorcinol (1,3-dihydroxybenzene): This is often the initial target, formed by the dehydroxylation of one hydroxyl group. Treatment with sodium borohydride in an aqueous solution has been shown to convert phloroglucinol to resorcinol.
-
Dihydrophloroglucinol: This is an intermediate resulting from the reduction of one of the double bonds in the aromatic ring.[1]
-
1,3-Cyclohexanediol and Cyclohexanol: Under more forcing conditions, such as catalytic hydrogenation at elevated temperatures and pressures, the aromatic ring can be fully saturated, followed by further dehydroxylation to yield these products.[2]
The key to a successful reduction is controlling the reaction's selectivity to favor the desired product.
Q2: Which reducing agents are most effective for phloroglucinol, and for what outcomes?
The choice of reducing agent is critical and depends entirely on the desired final product.
-
For selective dehydroxylation to Resorcinol: Sodium borohydride (NaBH₄) is a mild and effective reagent. It is believed to first reduce phloroglucinol to a dihydro intermediate, which then dehydrates to form resorcinol. This method is advantageous for its operational simplicity and selectivity, as NaBH₄ typically does not reduce isolated aromatic rings.[3][4]
-
For ring saturation and complete hydrodeoxygenation: Catalytic hydrogenation using platinum (Pt) or palladium (Pd) on a carbon support is effective but requires careful control of temperature and hydrogen pressure.[2] This method can lead to a mixture of products, including resorcinol, 1,3-cyclohexanediol, and cyclohexanol, as the reaction proceeds through sequential reduction steps.[2]
-
For complete reduction of carbonyl groups (in derivatives): While phloroglucinol exists in tautomeric equilibrium with 1,3,5-cyclohexanetrione, direct reduction of the triketone form is complex.[5] For derivatives of phloroglucinol that are stable ketones, classical reductions like the Clemmensen (using zinc amalgam and HCl)[6][7] or Wolff-Kishner (using hydrazine and a strong base)[8][9] can be employed to convert carbonyls to methylene groups. These methods are complementary; the Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner is suitable for base-stable compounds.[7][8]
Q3: How can I monitor the progress of my phloroglucinol reduction reaction?
Effective reaction monitoring is crucial for optimization and determining the optimal endpoint.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitative monitoring. A suitable solvent system (e.g., ethyl acetate/hexanes) can separate phloroglucinol, resorcinol, and other less polar products. Staining with a permanganate solution or viewing under UV light can help visualize the spots.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is the preferred method. A C18 column with a mobile phase of methanol/water or acetonitrile/water, often with a small amount of acid like formic acid, provides excellent separation of phloroglucinol and its reduction products.[10] A UV detector set around 220 nm or 270 nm is typically used.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the products are sufficiently volatile, GC-MS can be used for both separation and identification. Derivatization of the hydroxyl groups (e.g., silylation) may be necessary to improve volatility and peak shape.
Experimental Workflow & Key Pathways
The following diagrams illustrate a typical workflow for optimizing the reduction and the potential reaction pathways involved.
Caption: General workflow for optimizing phloroglucinol reduction.
Caption: Potential reaction pathways in phloroglucinol reduction.
Troubleshooting Guide
Problem: Low or No Conversion
Q: My reaction has stalled, and I'm recovering mostly starting material. What are the likely causes?
A: This is a common issue that can often be traced back to one of the following:
-
Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored NaBH₄. For catalytic hydrogenations, the catalyst (e.g., Pt/C) may be poisoned or inactive. Ensure you are using a high-quality catalyst from a reputable supplier.
-
Reaction Temperature: Some reductions require specific temperature ranges. For instance, NaBH₄ reductions are often initiated at 0°C to control the initial exotherm before being allowed to warm to room temperature.[12] Catalytic hydrogenations may require elevated temperatures (e.g., 190-230°C) to achieve a reasonable reaction rate.[2]
-
Solvent Choice: The solvent plays a critical role. NaBH₄ reductions are typically run in protic solvents like water or methanol.[12] Catalytic hydrogenations are often performed in water or other polar solvents.[2] Ensure your phloroglucinol is soluble in the chosen solvent system.
-
pH Conditions: The pH of the medium can influence the stability of the reactant and the reactivity of the reducing agent. Phloroglucinol's redox mechanism is known to be pH-dependent.[13] For NaBH₄, the reaction is typically run in a neutral to slightly basic aqueous solution.
Problem: Poor Selectivity and Multiple Products
Q: My reaction is working, but I'm getting a mixture of resorcinol, 1,3-cyclohexanediol, and other byproducts. How can I improve selectivity for a single product?
A: Achieving high selectivity requires fine-tuning the reaction conditions.
-
To favor Resorcinol: Use the mildest conditions possible. Sodium borohydride in water is the recommended starting point. Avoid overly long reaction times or high temperatures, which can promote further reduction.
-
To favor 1,3-Cyclohexanediol: This requires hydrogenation of the aromatic ring without complete dehydroxylation. This is the most challenging transformation. You will need to use catalytic hydrogenation (e.g., Pt/C or Pd/C) and carefully optimize temperature and pressure. A systematic approach, screening temperatures from 150°C to 220°C at a fixed H₂ pressure, can help identify the optimal window where resorcinol is consumed but 1,3-cyclohexanediol is the major product.[2]
-
Control Reactant Ratios: Ensure you are using the correct stoichiometry of the reducing agent. An excess of a powerful reducing agent like LiAlH₄ (though not typically used for this specific transformation due to its high reactivity[14]) would lead to over-reduction. For NaBH₄, using a controlled excess (e.g., 2-4 equivalents) is common.
Troubleshooting Flowchart: Low Yield
Caption: A decision-making guide for troubleshooting low yields.
Detailed Experimental Protocols
Protocol 1: Selective Reduction to Resorcinol via Sodium Borohydride
This protocol is adapted from the procedure described for the conversion of phloroglucinol to resorcinol.
Materials:
-
Phloroglucinol dihydrate
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dilute hydrochloric acid (HCl)
-
Benzene or other suitable extraction solvent (e.g., Ethyl Acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve phloroglucinol dihydrate (e.g., 2.3 g) in deionized water (100 mL).
-
Reagent Addition: In a separate beaker, prepare a solution of sodium borohydride (e.g., 3.1 g) in water (20 mL). Slowly add the phloroglucinol solution to the stirring NaBH₄ solution over 30 minutes. The reaction may be mildly exothermic; maintain the temperature with a water bath if necessary.
-
Reaction: Continue stirring the mixture at room temperature for an extended period (e.g., 14 hours) to ensure the reaction goes to completion. Monitor by TLC or HPLC.
-
Quenching: After the reaction is complete, cautiously add dilute HCl dropwise to the stirred solution to decompose the excess NaBH₄. Be aware of hydrogen gas evolution. Continue adding acid until the solution is slightly acidic.
-
Work-up: Evaporate the aqueous solution to dryness under reduced pressure.
-
Extraction: Extract the resulting solid residue with a suitable organic solvent like benzene or ethyl acetate using a Soxhlet apparatus for several hours (e.g., 12 hours) or through repeated batch extractions.
-
Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield crude resorcinol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., benzene) to obtain pure resorcinol.
Protocol 2: Catalytic Hydrogenation for Hydrodeoxygenation
This protocol provides a general framework based on the principles of catalytic hydrodeoxygenation of phenolic compounds.[2][15] Note: This procedure requires specialized high-pressure equipment and should only be performed by trained personnel.
Materials:
-
Phloroglucinol
-
5% Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C)
-
Solvent (e.g., deionized water)
-
High-pressure reactor (autoclave) with stirring and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Loading: To the autoclave vessel, add phloroglucinol, the solvent (e.g., water), and the catalyst (typically 5-10% by weight relative to the substrate).
-
Sealing and Purging: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by several purges with hydrogen gas.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired setpoint (e.g., 2-5 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 190-230°C).
-
Reaction: Maintain the reaction at the set temperature and pressure. The reaction progress can be monitored by observing hydrogen uptake from the reservoir. The reaction time can vary from a few hours to over 24 hours depending on the desired product and conditions.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Work-up: Open the reactor and filter the reaction mixture to remove the catalyst. The catalyst is flammable and should be handled with care (do not allow the filter cake to dry in air).
-
Analysis and Isolation: Analyze the filtrate by HPLC or GC-MS to determine the product distribution. Isolate the desired product(s) using standard techniques such as extraction and distillation or chromatography.
Data Summary Table
| Method | Reducing Agent | Typical Conditions | Primary Product(s) | Key Considerations |
| Selective Dehydroxylation | NaBH₄ | Water, Room Temp, 12-16 h | Resorcinol | Mild conditions, good selectivity for dehydroxylation. |
| Catalytic Hydrogenation | H₂ / Pt/C | Water, 190-230°C, 2-5 MPa H₂ | Resorcinol, 1,3-Cyclohexanediol, Cyclohexanol | Requires high-pressure equipment. Product distribution is highly sensitive to T & P.[2] |
| Ketone Reduction | Zn(Hg), HCl | Conc. HCl, Reflux | Alkane (from ketone derivative) | Clemmensen: For acid-stable substrates.[6][7] |
| Ketone Reduction | H₂NNH₂, KOH | High-boiling solvent (e.g., Diethylene Glycol), ~200°C | Alkane (from ketone derivative) | Wolff-Kishner: For base-stable substrates.[8][9] |
References
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Phloroglucinol - Wikipedia. Wikipedia. [Link]
-
phloroglucinol - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Process for preparing phloroglucinol. Eureka | Patsnap. [Link]
-
Reaction of phloroglucinol with sodium borohydride. ElectronicsAndBooks. [Link]
-
Hydrogenation of Phloroglucinol. ResearchGate. [Link]
- US4296260A - Process for the preparation of phloroglucinol.
-
Identification of an Intermediate of Phloroglucinol Degradation by Mass Spectroscopic Analysis. AMiner. [Link]
- CN1491927A - Process for preparing phloroglucinol.
-
Improving the Phloroglucinolysis Protocol and Characterization of Sagrantino Wines Proanthocyanidins. PMC - NIH. [Link]
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METHOD DEVELOPMENT AND VALIDATION OF FORCED DEGRADATION STUDIES OF PHLOROGLUCINOL BY USING HPLC. [Link]
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the clemmensen reduction. [Link]
-
the wolff-kishner reduction. [Link]
-
Comparative analysis of oxidative mechanisms of phloroglucinol and dieckol by electrochemical, spectroscopic, cellular and computational methods. NIH. [Link]
-
Sodium borohydride - Wikipedia. Wikipedia. [Link]
-
Clemmensen reduction - Wikipedia. Wikipedia. [Link]
-
Clemmensen Reduction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers. [Link]
- CN103641687A - Preparation method of phloroglucinol.
-
Wolff–Kishner reduction - Wikipedia. Wikipedia. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Wolff Kishner Reduction | Pharmaguideline. Pharmaguideline. [Link]
-
Wolff-Kishner Reduction - Organic Chemistry Tutor. The Organic Chemistry Tutor. [Link]
-
19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Reduction using sodium borohyride? ResearchGate. [Link]
-
Sodium Borohydride - Common Organic Chemistry. Common Organic Chemistry. [Link]
-
Wolff–Kishner reduction - Sciencemadness Wiki. Sciencemadness. [Link]
-
5 LiAlH4 - Ch.imperial. Imperial College London. [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]
-
Effect of Phloroglucinol and Resorcinol on the Clingstone Peach Polyphenol Oxidase-catalyzed Oxidation of 4-Methylcatechol. PubMed. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Metal Hydrid Reduction (NaBH4 and LiAlH4). Pharmaguideline. [Link]
-
Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety. PMC - NIH. [Link]
-
Titrimetric Determination of Phenol Resorcinol and Phloroglucinol. PubMed. [Link]
-
Peroxidasin Inhibition by Phloroglucinol and Other Peroxidase Inhibitors. MDPI. [Link]
-
Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps. [Link]
-
Improving the Phloroglucinolysis Protocol and Characterization of Sagrantino Wines Proanthocyanidins. MDPI. [Link]
-
Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. MDPI. [Link]
-
Phloroglucinol Attenuates Free Radical-induced Oxidative Stress. PMC - NIH. [Link]
-
Phloroglucinol Inhibits Oxidative-Stress-Induced Cytotoxicity in C2C12 Murine Myoblasts through Nrf-2-Mediated Activation of HO-1. NIH. [Link]
-
Phloroglucinol, a clinical-used antispasmodic, inhibits amyloid aggregation and degrades the pre-formed amyloid proteins. PubMed. [Link]
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- 5. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. Clemmensen Reduction [organic-chemistry.org]
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- 15. Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions [mdpi.com]
Stability and proper storage conditions for cis,cis-1,3,5-Cyclohexanetriol dihydrate
Welcome to the technical support guide for cis,cis-1,3,5-Cyclohexanetriol dihydrate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its lifecycle in the laboratory. The following information synthesizes established principles of organic chemistry, material science, and analytical chemistry to provide practical guidance and troubleshooting advice.
I. Core Concepts: Understanding the Stability of a Hydrated Polyol
This compound is a polyol, a class of compounds known for their utility as excipients and building blocks in pharmaceutical development. Its stability is primarily influenced by its hydrated crystalline structure and the reactivity of its hydroxyl groups. The two molecules of water of hydration are integral to the crystal lattice and their presence is crucial for maintaining the compound's physical and chemical properties.[1]
The primary degradation pathways for polyols like cyclohexanetriol involve oxidation of the secondary alcohol groups, potentially leading to the formation of ketones and other downstream products.[2][3] Furthermore, as a hydrate, its stability is intrinsically linked to the ambient temperature and relative humidity (RH).[4]
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5] Specific parameters are summarized in the table below.
Q2: What is the recommended shelf life or re-test period?
While a specific shelf life is not universally established and can depend on the manufacturer and storage conditions, a conservative re-test period of 1-2 years is recommended when stored under ideal conditions. For critical applications, it is advisable to re-analyze the purity of the material after prolonged storage.
Q3: Is this compound hygroscopic?
As a dihydrate, cis,cis-1,3,5-Cyclohexanetriol exists in a stable hydrated form under normal atmospheric conditions. However, like many crystalline hydrates, it is susceptible to changes in ambient humidity.
-
High Relative Humidity (>70-80% RH): The compound may adsorb additional moisture, which could lead to clumping or deliquescence.
-
Low Relative Humidity (<30-40% RH): The compound may undergo efflorescence, which is the loss of its water of hydration. This can alter its crystalline structure and potentially its reactivity.[4]
Q4: How should I prepare solutions of this compound?
The compound is soluble in hot water and methanol.[6][7] For aqueous solutions, use deionized, purified water. If preparing stock solutions for long-term storage, consider sterile filtering and storing at 2-8°C to minimize potential microbial growth. The stability in solution will depend on the solvent and pH. It is recommended to prepare fresh solutions for optimal results.
Q5: What are the primary signs of degradation?
Visual inspection can be the first indicator of potential degradation. Look for:
-
Change in color: The pure compound is a white crystalline solid.[2] Any discoloration (e.g., yellowing) may suggest oxidation.
-
Change in physical state: Clumping, melting, or the appearance of a liquid phase can indicate deliquescence due to improper storage in a humid environment. A change from a crystalline to a more amorphous powder could indicate loss of hydration.
-
Odor: The pure compound is odorless. The development of any unusual odor could be a sign of chemical change.
For a definitive assessment of purity, analytical methods such as HPLC, GC, or NMR are necessary.
III. Troubleshooting Guide
This section addresses specific issues that may arise during experimentation and provides a logical workflow for their resolution.
Problem 1: Inconsistent or Unexpected Experimental Results
You are using this compound in a synthesis or formulation and your results are not reproducible.
-
Potential Cause 1: Loss of Purity due to Degradation. The hydroxyl groups may have undergone oxidation, or the compound may have taken on excess water or lost its water of hydration, altering its effective molecular weight.
-
Troubleshooting Steps:
-
Verify Purity: Use an appropriate analytical method (HPLC is often a good choice for non-volatile polar compounds) to check the purity of your starting material.[8] Compare the results to the certificate of analysis provided by the manufacturer.
-
Check for Degradation Products: In your chromatogram, look for new peaks that may indicate the presence of impurities. Oxidation products would likely be more polar and have different retention times.
-
Confirm Identity: Use a reference standard if available. An NMR or IR spectrum can also confirm the compound's identity and detect major impurities.[4][9][10]
-
-
-
Potential Cause 2: Incorrect Molecular Weight Used in Calculations. If the compound has lost its water of hydration, using the molecular weight of the dihydrate (168.19 g/mol ) will lead to errors in molar calculations.
-
Troubleshooting Steps:
-
Assess Hydration State: Thermal analysis techniques like Thermogravimetric Analysis (TGA) can determine the water content of the solid.
-
Recalculate Concentrations: If you suspect the material has become anhydrous, use the molecular weight of the anhydrous form (132.16 g/mol ) for your calculations, or better yet, obtain a new, verified lot of the dihydrate.
-
-
Problem 2: The material appears clumpy or discolored.
Your solid this compound is no longer a free-flowing white powder.
-
Potential Cause 1: Water Adsorption (Hygroscopicity). The material has likely been exposed to high humidity.
-
Troubleshooting Steps:
-
Dry the Material: If the material is only clumpy, you may be able to dry it in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate).
-
Re-evaluate Purity: After drying, it is crucial to re-assess the purity as the presence of excess water may have initiated some degradation.
-
-
-
Potential Cause 2: Chemical Degradation. Discoloration is a strong indicator of chemical degradation, likely oxidation.
-
Troubleshooting Steps:
-
Do Not Use: For most applications, especially in drug development, discolored material should be discarded.
-
Investigate the Cause: Review your storage conditions to identify the reason for degradation (e.g., exposure to light, heat, or reactive atmospheric components).
-
-
IV. Data and Protocols
Recommended Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential chemical degradation. |
| Relative Humidity | 30-60% RH | Prevents both efflorescence (water loss) and deliquescence (water gain).[4] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) is ideal for long-term storage. | Minimizes the risk of oxidation. |
| Container | Tightly sealed, opaque glass container. | Protects from moisture, air, and light. |
| Incompatibilities | Strong oxidizing agents. | Can lead to rapid and uncontrolled oxidation of the hydroxyl groups.[2] |
Experimental Protocol: Purity Assessment by HPLC
This is a general protocol and may require optimization for your specific equipment and requirements.
-
Mobile Phase Preparation: Prepare a suitable mobile phase. For a polar compound like this, a reverse-phase method with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare your test sample in the same manner as the standard.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water; B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: Refractive Index (RI) or Evaporative Light Scattering (ELSD) is often suitable for compounds without a strong UV chromophore.
-
-
Analysis: Inject the standard and sample solutions. Compare the retention time of the main peak in your sample to the standard. Calculate the purity by the area percent method, assuming all components have a similar response factor.
V. Visualizing Stability and Degradation
Decision Workflow for Material Assessment
The following diagram outlines a logical workflow for assessing the stability and usability of a given lot of this compound.
Caption: Decision workflow for assessing compound stability.
Potential Degradation Pathway
This diagram illustrates a plausible oxidative degradation pathway for cis,cis-1,3,5-Cyclohexanetriol.
Caption: Plausible oxidative degradation pathway.
VI. References
-
Wang, W., et al. (2022). Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations. Journal of Pharmaceutical Analysis, 12(5), 774-782. Available at: [Link]
-
Perdono, A. A., et al. (2020). Relative humidity-temperature transition boundaries for anhydrous β-caffeine and caffeine hydrate crystalline forms. Journal of Food Science, 85(7), 2266-2276. Available at: [Link]
-
Hangzhou Johoo Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Cyclohexanetriol, (1alpha,3alpha,5alpha)-. Retrieved from [Link]
-
SGS. (2011). How to Approach a Forced Degradation Study. Retrieved from [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrate. Retrieved from [Link]
-
PubChem. (n.d.). cis-1,3,5-Trihydroxycyclohexane. Retrieved from [Link]
-
Bakshi, M., & Singh, S. (2002). Development of stability-indicating methods: a rational approach. TrAC Trends in Analytical Chemistry, 21(11), 773-782.
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- 4. This compound(50409-12-6) 1H NMR [m.chemicalbook.com]
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- 7. cis-1,3,5-Trihydroxycyclohexane | C12H24O6 | CID 176471124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. 1,3,5-Cyclohexanetriol(2041-15-8) 1H NMR spectrum [chemicalbook.com]
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Technical Support Center: Navigating the Scale-Up of cis,cis-1,3,5-Cyclohexanetriol Dihydrate Production
Introduction: cis,cis-1,3,5-Cyclohexanetriol, also known as cis-Phloroglucitol, is a versatile polyol intermediate crucial in the synthesis of various pharmaceuticals and specialty materials. Its dihydrate form is often the desired solid state for handling and formulation, but its production scale-up presents unique challenges. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the synthesis, crystallization, and handling of cis,cis-1,3,5-cyclohexanetriol dihydrate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to cis,cis-1,3,5-cyclohexanetriol?
The most prevalent and industrially viable method is the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene). This reaction is typically performed in an aqueous medium using a heterogeneous catalyst, such as rhodium on alumina or Raney nickel, under hydrogen pressure. The key challenge lies in controlling the stereochemistry to maximize the yield of the desired all-cis isomer.
Q2: Why is the dihydrate form often preferred over the anhydrous form?
The dihydrate crystalline form of cis,cis-1,3,5-cyclohexanetriol often exhibits superior physical properties, including better stability under typical storage conditions and more consistent particle size distribution, which are critical for downstream processing and formulation. The anhydrous form can be hygroscopic, leading to handling and stability issues.
Q3: What are the critical process parameters (CPPs) to monitor during the hydrogenation step?
The most critical parameters are:
-
Hydrogen Pressure: Insufficient pressure leads to incomplete reaction, while excessive pressure can sometimes promote over-reduction or side reactions.
-
Temperature: Temperature affects both reaction rate and stereoselectivity. Excursions can lead to the formation of undesired isomers.
-
Catalyst Loading and Activity: The type, loading, and activity of the catalyst are paramount for achieving high conversion and selectivity. Catalyst poisoning is a major concern in scale-up.
-
Agitation: Proper mixing is essential to ensure efficient mass transfer of hydrogen gas to the catalyst surface in the slurry.
Q4: How can I confirm the formation of the correct dihydrate crystal form?
A combination of analytical techniques is recommended:
-
X-Ray Powder Diffraction (XRPD): Provides a definitive fingerprint of the crystal lattice, distinguishing between anhydrous and hydrated forms.
-
Thermogravimetric Analysis (TGA): Measures the weight loss upon heating, which can quantify the amount of water present in the crystal structure. The dihydrate should show a specific weight loss corresponding to two moles of water.
-
Differential Scanning Calorimetry (DSC): Can identify phase transitions, including dehydration events, which occur at characteristic temperatures.
-
Karl Fischer Titration: A precise method for determining water content.
Q5: What are the primary safety concerns when scaling up this process?
The primary hazards involve the handling of:
-
Flammable Hydrogen Gas: Requires appropriately rated equipment, proper ventilation, and grounding to prevent ignition.
-
Pyrophoric Catalysts: Some hydrogenation catalysts (like Raney Nickel) can be pyrophoric and must be handled under an inert atmosphere or wetted with a solvent.
-
High-Pressure Reactions: All high-pressure equipment must be properly rated, maintained, and operated by trained personnel.
Section 2: Troubleshooting Guide for Scale-Up Production
This section addresses specific problems organized by the stage of the manufacturing process.
Stage 1: Catalytic Hydrogenation of Phloroglucinol
| Symptom / Observation | Potential Root Causes | Recommended Solutions & Actions |
| Low Conversion / Incomplete Reaction | 1. Catalyst Deactivation/Poisoning: Impurities in the phloroglucinol starting material (e.g., sulfur compounds) or solvent can poison the catalyst. | 1a. Source High-Purity Starting Material: Perform impurity profiling on the phloroglucinol raw material. 1b. Catalyst Screening: Test different catalysts (e.g., Rh/C, Ru/C) that may be more robust. 1c. Inert Atmosphere: Ensure the reactor is properly purged with an inert gas (N₂ or Ar) before introducing hydrogen to prevent oxidation. |
| 2. Insufficient Hydrogen Mass Transfer: Poor agitation, low hydrogen pressure, or headspace contamination. | 2a. Optimize Agitation Rate: Conduct studies to determine the minimum agitation speed required for efficient gas dispersion. 2b. Verify Pressure Delivery: Ensure pressure regulators and gauges are calibrated and that there are no leaks in the system. 2c. Purge Headspace: Before pressurizing with H₂, perform several vacuum/inert gas purge cycles. | |
| Poor Stereoselectivity (High levels of trans-isomers) | 1. Incorrect Catalyst Choice: Some catalysts have lower intrinsic selectivity for the cis isomer. | 1a. Select a Proven Catalyst: Rhodium on alumina (Rh/Al₂O₃) is often reported to give good cis-selectivity.[1] 1b. Evaluate Catalyst Supports: The support material (alumina, carbon, etc.) can influence the stereochemical outcome. |
| 2. Sub-optimal Reaction Temperature or pH: Stereoselectivity can be highly sensitive to temperature and the pH of the aqueous medium. | 2a. Temperature Optimization: Perform a Design of Experiments (DoE) to find the optimal temperature range. Lower temperatures often favor the desired isomer. 2b. pH Control: The reaction is typically run in neutral water. Buffer the reaction mixture if necessary to maintain a consistent pH. | |
| Product Discoloration (Yellow or Brown Tinge) | 1. Oxidation of Phloroglucinol or Product: Exposure to air, especially at elevated temperatures or in the presence of metal catalysts. | 1a. Maintain Inert Conditions: Handle all materials under an inert atmosphere throughout the process. 1b. Degas Solvents: Use de-gassed water for the reaction. |
| 2. Side Reactions / Byproduct Formation: Over-reduction or thermal degradation can lead to colored impurities. | 2a. Reaction Monitoring: Use in-process controls (e.g., HPLC, GC) to monitor the reaction progress and stop it once the starting material is consumed. 2b. Charcoal Treatment: A post-reaction treatment of the crude solution with activated carbon can often remove colored impurities. |
Stage 2: Crystallization of the Dihydrate
| Symptom / Observation | Potential Root Causes | Recommended Solutions & Actions |
| Failure to Crystallize / Oiling Out | 1. High Impurity Levels: The presence of isomeric impurities or residual solvents can inhibit nucleation and crystal growth. | 1a. Improve Upstream Purification: Ensure the crude product solution is of sufficient purity before attempting crystallization. Consider a workup step like a charcoal treatment or a brief column flush. |
| 2. Inappropriate Solvent System or Supersaturation Level: The solution may be too dilute, too concentrated, or in a metastable zone. | 2a. Solvent System Optimization: Water is the primary solvent for dihydrate formation. Small amounts of co-solvents like ethanol can sometimes aid solubility for purification but must be carefully controlled during crystallization. 2b. Controlled Cooling: Implement a slow, controlled cooling profile. A rapid temperature drop often leads to oiling out. | |
| Formation of Anhydrous or Mixed Hydrate Forms | 1. Incorrect Crystallization Temperature: The dihydrate is stable only within a specific temperature range. Crystallizing at too high a temperature can favor the anhydrous form. | 1a. Determine Hydrate Stability Zone: Use solubility curves and DSC to determine the temperature range where the dihydrate is the most stable crystalline form. 1b. Seeding: Use seed crystals of the pure dihydrate form at the appropriate temperature to ensure the desired polymorph crystallizes. |
| Poor Crystal Morphology (e.g., fine needles) | 1. High Degree of Supersaturation: Rapid cooling or fast anti-solvent addition leads to rapid nucleation and the formation of small, difficult-to-filter crystals. | 1a. Slow Cooling Profile: Employ a linear or staged cooling profile to control the rate of crystal growth. 1b. Seeding Strategy: Introduce seed crystals at a point of low supersaturation to promote the growth of larger, more uniform crystals. |
Stage 3: Drying and Storage
| Symptom / Observation | Potential Root Causes | Recommended Solutions & Actions |
| Loss of Hydration Water During Drying | 1. Aggressive Drying Conditions: High temperature or high vacuum can strip the water of hydration from the crystal lattice. | 1a. Gentle Drying Protocol: Dry the product at low temperatures (e.g., 30-40°C). 1b. Controlled Vacuum: Use a moderate vacuum and/or a nitrogen sweep instead of a deep vacuum. 1c. Monitor with TGA/KF: Use in-process checks to monitor water content and stop the drying process once the surface solvent is removed but the hydration water remains. |
| Product is Clumpy or Hygroscopic After Drying | 1. Residual Amorphous Content: Incomplete crystallization can leave amorphous material, which is often hygroscopic. | 1a. Optimize Crystallization: Revisit the crystallization protocol to ensure high crystallinity. An aging/digestion step at the end of crystallization can help. 1b. Confirm Crystallinity: Use XRPD to confirm the absence of an amorphous halo in the final product. |
| 2. Dehydration on Storage: Storing the dihydrate in a very low humidity environment can cause it to slowly lose its water of hydration. | 2a. Controlled Storage Environment: Store the final product in well-sealed containers at controlled room temperature and humidity. |
Section 3: Key Experimental Protocols
Protocol 1: Scale-Up Synthesis of cis,cis-1,3,5-Cyclohexanetriol
This protocol is a representative example and must be adapted and optimized for specific equipment and scale.
-
Reactor Preparation: Charge a suitable high-pressure hydrogenation reactor with purified water (approx. 10-15 volumes relative to phloroglucinol). Sparge the solvent with nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
Catalyst Loading: Under an inert atmosphere, charge 5% Rhodium on alumina catalyst (e.g., 1-2 mol%).
-
Substrate Charging: Charge high-purity phloroglucinol (1.0 equivalent).
-
Inerting: Seal the reactor and perform a minimum of three vacuum/nitrogen purge cycles to ensure an inert atmosphere.
-
Hydrogenation: Pressurize the reactor with hydrogen to the target pressure (e.g., 100-500 psi). Heat the mixture to the target temperature (e.g., 50-70°C) with vigorous agitation.
-
Reaction Monitoring: Monitor the reaction by hydrogen uptake and/or periodic sampling and analysis (e.g., HPLC) until phloroglucinol is consumed.
-
Cooldown and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a bed of celite under an inert atmosphere to remove the catalyst. Wash the catalyst cake with degassed water.
-
Purification: The resulting aqueous solution can be treated with activated carbon to remove color, followed by filtration. This solution is now ready for crystallization.
Protocol 2: Crystallization of this compound
-
Concentration: Concentrate the aqueous solution from the synthesis step under reduced pressure to a pre-determined volume that targets the desired starting concentration for crystallization.
-
Heating: Gently heat the solution (e.g., to 60-70°C) to ensure all solids are dissolved.
-
Controlled Cooling (Growth Phase): Implement a slow, linear cooling ramp (e.g., 5-10°C per hour) to a temperature where the dihydrate is known to be stable (e.g., 25-30°C).
-
Seeding (Optional but Recommended): Once the solution is slightly supersaturated, add a small slurry of previously prepared pure dihydrate seed crystals (e.g., 0.1-1.0% w/w).
-
Hold Period: Hold the slurry at this temperature for several hours with gentle agitation to allow for crystal growth.
-
Final Cooling (Yield Phase): Continue to cool the slurry slowly to a final temperature (e.g., 0-5°C) to maximize yield.
-
Isolation and Washing: Isolate the crystals by filtration. Wash the cake with a small amount of cold water to remove mother liquor.
-
Drying: Dry the product under a nitrogen stream or in a vacuum oven at low temperature (≤ 40°C) until a constant weight is achieved and Karl Fischer analysis confirms the water content is consistent with the dihydrate form (approx. 21.4% w/w).
Section 4: Visualizations
Workflow for Production and Troubleshooting
Caption: Production Workflow and Key Troubleshooting Points.
Decision Tree: Low Crystallization Yield
Caption: Troubleshooting Decision Tree for Low Crystallization Yield.
Section 5: References
-
Rocchetti, M. T., Diels, G., & De Kimpe, N. (2003). Synthesis of all-cis-1,2,4-cyclohexanetriol. ARKIVOC, 2003(4), 46-50. Link
-
PubChem. (n.d.). 1,3,5-Cyclohexanetriol, (1alpha,3alpha,5alpha)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). This compound, 98%. Retrieved from [Link]
Sources
Technical Support Center: Dehydration of cis,cis-1,3,5-Cyclohexanetriol Dihydrate
Document ID: CHT-DH-2026-01-A Revision: 1.0 Last Updated: January 13, 2026
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and dehydration of cis,cis-1,3,5-Cyclohexanetriol dihydrate.
Q1: Why can't I simply heat the dihydrate in a standard laboratory oven to remove the water?
A1: While seemingly straightforward, simple heating in a non-vacuum oven is strongly discouraged. The melting point of the dihydrate is approximately 108-111°C.[1][2] The anhydrous form melts significantly higher, around 184°C.[] Heating the dihydrate above its melting point in the presence of air and the released water vapor can lead to several issues:
-
Thermal Decomposition: Polyols can be sensitive to heat, and prolonged exposure to high temperatures, especially in the presence of oxygen, can cause discoloration and decomposition.
-
Incomplete Drying: Without a vacuum to lower the boiling point of water, it's difficult to remove the tightly bound water of crystallization efficiently. Water vapor can also remain trapped within the melted solid.
-
Hygroscopicity: The anhydrous form is hygroscopic. Exposing it to air at elevated temperatures after drying will lead to rapid reabsorption of atmospheric moisture.
Q2: I performed a dehydration procedure, but my ¹H NMR spectrum still shows a broad water peak. What went wrong?
A2: A persistent water signal in the NMR spectrum indicates incomplete drying. This can result from:
-
Insufficient Drying Time or Temperature: The chosen conditions may not have been adequate to remove all water of crystallization.
-
Inadequate Vacuum: A poor vacuum level (e.g., >1 Torr) will not sufficiently lower the boiling point of water for effective removal at a safe temperature.[4]
-
Sample Handling: The anhydrous product is hygroscopic. Brief exposure to ambient air during sample transfer for NMR analysis can be enough to reintroduce detectable amounts of water. Always handle the dried product in an inert atmosphere (e.g., a glovebox).
Q3: Is there a risk of the molecule isomerizing or reacting during dehydration?
A3: The cis,cis-1,3,5-configuration is the thermodynamically stable all-equatorial conformer in a chair conformation.[5] Dehydration under carefully controlled, mild conditions (like those outlined in Section 2) is unlikely to cause isomerization. However, aggressive heating or exposure to acidic/basic conditions could potentially catalyze side reactions. The methods described in this guide are designed to be gentle and minimize such risks.
Q4: How can I definitively quantify the remaining water content after my experiment?
A4: While ¹H NMR provides a qualitative check, the gold standard for accurate water content determination is Karl Fischer (KF) titration .[6] This method is highly specific to water and can detect even trace amounts, distinguishing between free, emulsified, and bound water of crystallization.[6][7] Volumetric KF titration is suitable for samples with water content above 0.1%, while coulometric KF is preferred for trace amounts (<1000 ppm).[8][9]
In-Depth Dehydration Protocols
Choosing the right dehydration method depends on the scale of your experiment, available equipment, and the required purity of the final anhydrous product. Below are two validated methods with explanations for each step.
Method 1: Vacuum Oven Drying (Recommended for Small to Medium Scale)
This is the most common and straightforward method for removing water of crystallization from thermally stable solids. The principle is to lower the ambient pressure, which reduces the boiling point of water, allowing it to evaporate at a temperature low enough to prevent thermal decomposition of the product.[10][11]
Caption: Diagram of a Dean-Stark apparatus for azeotropic dehydration.
-
Setup: Assemble a standard Dean-Stark apparatus with a round-bottom flask, a Dean-Stark trap, and a condenser. Ensure all glassware is thoroughly dried.
-
Charging the Flask: To the flask, add the this compound and a sufficient volume of toluene to create a stirrable slurry (e.g., 5-10 mL of toluene per gram of dihydrate). Add a magnetic stir bar.
-
Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill. The boiling point of this azeotrope is approximately 84.1°C. [12]4. Water Removal: The condensed vapor will collect in the Dean-Stark trap. Being denser and immiscible, water will separate and collect in the bottom of the trap, while the lighter toluene will overflow and return to the reaction flask.
-
Monitoring: Continue the reflux until no more water collects in the trap. The volume of collected water should correspond to the theoretical amount from the dihydrate (approx. 21.4% by mass).
-
Solvent Removal: Once dehydration is complete, allow the apparatus to cool. Reconfigure the setup for simple distillation (or use a rotary evaporator) to remove the toluene under reduced pressure.
-
Final Drying & Storage: A final brief drying in a vacuum oven (as in Method 1) may be necessary to remove residual toluene. Store the resulting white, crystalline solid under inert gas.
Data Summary & Troubleshooting
Comparison of Dehydration Methods
| Parameter | Vacuum Oven Drying | Azeotropic Distillation (Toluene) |
| Principle | Lowering water's boiling point via vacuum [10] | Formation of a low-boiling azeotrope [13] |
| Operating Temp. | 60-70°C | ~85-110°C (Reflux) |
| Typical Time | 12-24 hours | 4-8 hours |
| Scale | Small to Medium (< 50 g) | Medium to Large (> 10 g) |
| Key Advantage | Simple setup, no additional solvents | Faster, highly efficient, scalable |
| Key Disadvantage | Slower process, potential for powder aspiration [14] | Requires solvent removal, more complex setup |
| Final Purity | Good to Excellent | Excellent |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is discolored (yellow/brown) after drying. | Temperature was too high, causing thermal decomposition. | Reduce the oven temperature to ≤70°C. If using azeotropic distillation, ensure the heating mantle is not set excessively high. |
| Final weight indicates incomplete water removal. | 1. Insufficient drying time.2. Poor vacuum level.3. (Azeotropic) Prematurely stopped reflux. | 1. Extend the drying time by 6-12 hours.2. Check vacuum pump and seals for leaks.3. Continue reflux until the water level in the Dean-Stark trap is constant for at least 1 hour. |
| Product is clumpy or has melted. | The oven temperature exceeded the melting point of the dihydrate (108-111°C). [1] | Ensure the temperature controller is calibrated and set to a safe value (60-70°C). |
| Low recovery of anhydrous product. | 1. (Vacuum) Powder was aspirated into the vacuum pump.2. (Azeotropic) Mechanical losses during transfers. | 1. Apply vacuum gradually. Use a vacuum trap between the oven and pump.2. Ensure careful transfers between glassware. Rinse the reaction flask with a small amount of fresh solvent to recover all product before solvent removal. |
References
- A simple method to determine the water content in organic solvents using the 1 H NMR chemical shifts differences between water and solvent. (2018). Microchemical Journal.
- Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. (2023). Analytical Chemistry.
- Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. (2023). ACS Publications.
- CIS CIS-1 3 5-CYCLOHEXANETRIOL DIHYDRATE | 60662-54-6. ChemicalBook.
- A Method for Detecting Water in Organic Solvents. (2008). Texas A&M University Department of Chemistry.
- This compound. Echemi.
- This compound 50409-12-6 wiki. Guidechem.
- Water Determination (Karl Fischer Method). Japanese Pharmacopoeia.
- Determine water content from nmr? (2021). Reddit.
- What Is Karl Fischer Titration?. Mettler Toledo.
- Karl Fischer Titration Tips: Water Content Measurement. Sigma-Aldrich.
- This compound, 98%, Thermo Scientific. Fisher Scientific.
- Karl Fischer water content titration. Scharlab.
- Principle of Karl Fischer Titration. BYJU'S.
- cis,cis-1,3,5-Cyclohexanetriol. BOC Sciences.
- Vacuum Drying Oven. Hydrion Scientific Instrument LLC.
- Vacuum Drying | Principles and applications in food & cosmetics. (2023). Protheragen.
- Basic Statement of Vacuum Drying Oven – Learn Now. Drawell.
- Azeotropic distillation. Wikipedia.
- Vacuum Drying: Removing Bulk and Absorbed Water (or other solvents) from a Product. LACO Technologies.
- Distillation. Koch Modular.
- Secrets for Drying Fine Powders in a Vacuum oven. DigiVac.
- Dive Into Azeotropic Distillation: Essential Techniques. GWSI.
- Azeotropic Distillation. (2020). YouTube.
- A Review on Various Methods for Distillation of Isopropyl Alcohol (IPA) and Water. (2017). International Journal of Innovative Research in Science, Engineering and Technology.
- 1,3,5-Cyclohexanetriol, (1alpha,3alpha,5alpha)-. PubChem.
- What is the difference in dehydration of cis- and trans-1,2-cyclohexanedicarboxylic acid in anhydride formation?. (2020). Chemistry Stack Exchange.
- cis-1,2,3,5-trans-4,6-cyclohexanehexol -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT).
- This compound, 98%, Thermo Scientific Chemicals. Thermo Fisher Scientific.
- Stability of geometrical isomers in cycloalkanes. (2018). Chemistry Stack Exchange.
- The most stable form of cis cyclohexane-1,3-diol is represented as.... (2022). YouTube.
Sources
- 1. CIS CIS-1 3 5-CYCLOHEXANETRIOL DIHYDRATE | 60662-54-6 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 4. Vacuum Drying: Removing Bulk and Absorbed Water (or other solvents) from a Product - LACO Technologies [lacotech.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mt.com [mt.com]
- 7. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 8. Karl Fischer water content titration - Scharlab [scharlab.com]
- 9. byjus.com [byjus.com]
- 10. rocker.com.tw [rocker.com.tw]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. youtube.com [youtube.com]
- 13. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 14. digivac.com [digivac.com]
Technical Support Center: A Guide to the Purification and Analysis of cis,cis-1,3,5-Cyclohexanetriol Dihydrate
Welcome to the technical support center for cis,cis-1,3,5-Cyclohexanetriol dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for identifying and removing common impurities from commercial batches of this valuable compound. Our focus is on providing not just protocols, but the scientific reasoning behind them, to empower you to adapt and troubleshoot effectively in your own laboratory setting.
I. Understanding the Impurity Profile of Commercial this compound
Commercial this compound is typically synthesized via the catalytic hydrogenation of phloroglucinol.[1] While this method is generally efficient, it can lead to a range of impurities that may impact downstream applications. A thorough understanding of these potential contaminants is the first step toward achieving the desired purity for your research.
Common Impurities:
-
Stereoisomers: The hydrogenation of the planar phloroglucinol ring can result in the formation of other stereoisomers of 1,3,5-cyclohexanetriol, such as the cis,trans- and trans,trans-isomers. These isomers have the same molecular weight but different spatial arrangements of the hydroxyl groups, which can significantly alter their biological activity and physical properties.
-
Positional Isomers: In some cases, side reactions during synthesis can lead to the formation of other cyclohexanetriol isomers, such as 1,2,4-cyclohexanetriol.[2]
-
Unreacted Starting Material: Incomplete hydrogenation can result in the presence of residual phloroglucinol in the final product.[3]
-
Water of Hydration Variability: cis,cis-1,3,5-Cyclohexanetriol is supplied as a dihydrate. However, improper storage or handling can lead to the loss or gain of water, altering the compound's effective molecular weight and concentration in solution. A typical commercial specification for water content is between 19% and 24%.[4]
II. Troubleshooting and FAQs: A Practical Q&A Guide
This section addresses common questions and issues that arise when working with commercial this compound.
A. Initial Purity Assessment
Question 1: My commercial batch of this compound is listed as 98% pure. How can I independently verify this and identify the nature of the remaining 2%?
Answer: A multi-pronged analytical approach is recommended to confirm the purity and identify potential impurities.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique for initial purity assessment. It can help visualize the presence of less polar or more polar impurities.
-
Rationale: The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase. Impurities with different polarities will travel at different rates, resulting in distinct spots.
-
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment and to resolve closely related isomers, HPLC is the preferred method.
-
Rationale: HPLC offers superior resolution compared to TLC, allowing for the separation of stereoisomers and positional isomers that may co-elute in TLC.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the main component and identifying impurities.
-
Rationale: The chemical shifts and coupling constants in an NMR spectrum are highly sensitive to the molecular structure and stereochemistry. By comparing the spectrum of your sample to a reference spectrum of pure cis,cis-1,3,5-Cyclohexanetriol, you can identify signals corresponding to impurities.
-
-
Water Content Analysis: The water content of the dihydrate should be accurately determined to ensure the correct molecular weight is used in calculations.
-
Rationale: As a dihydrate, a significant portion of the material's mass is water. Variations in hydration will affect the true concentration of the triol.
-
Question 2: What are suitable TLC conditions for analyzing this compound?
Answer: Due to the polar nature of polyols, a relatively polar mobile phase is required.
-
Recommended TLC System:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of dichloromethane (DCM) and methanol (MeOH) in a ratio of 85:15 (v/v) is a good starting point. You may need to adjust the ratio to achieve optimal separation; increasing the methanol content will increase the polarity and move the spots further up the plate.
-
Visualization: Since cyclohexanetriols are not UV active, a chemical stain is necessary for visualization.
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds with oxidizable functional groups like alcohols.[5] The spots will appear as yellow-brown on a purple background.
-
p-Anisaldehyde Stain: This is a versatile stain for many functional groups, including alcohols.[6] Gentle heating after dipping the plate will reveal colored spots.
-
-
B. Water Content Determination
Question 3: How can I accurately determine the water content of my this compound sample?
Answer: Karl Fischer titration is the gold standard for accurate water content determination in hydrated compounds. Thermogravimetric Analysis (TGA) can also provide valuable information.
-
Karl Fischer Titration: This method is highly specific for water and can provide very accurate results.[7]
-
Causality: The Karl Fischer reagent reacts stoichiometrically with water. The endpoint of the titration is detected electrochemically, allowing for precise quantification of the water content.
-
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a hydrated compound, the loss of water molecules will be observed as a distinct weight loss step at a specific temperature range.
| Analytical Technique | Principle | Information Provided |
| Karl Fischer Titration | Titration with a reagent that reacts specifically with water. | Precise quantification of total water content (surface and bound). |
| Thermogravimetric Analysis (TGA) | Measurement of mass loss upon heating. | Quantification of water of hydration and identification of dehydration temperature. |
C. Purification Strategies
Question 4: I have confirmed the presence of impurities in my commercial sample. What is the most effective way to purify this compound?
Answer: Recrystallization is the most common and effective method for purifying solid organic compounds. For this compound, water is a suitable solvent.
-
Rationale: The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. Ideally, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities remain soluble in the cold solvent or are insoluble in the hot solvent. This compound is reported to be soluble in hot water.[10]
Question 5: Can you provide a detailed protocol for the recrystallization of this compound from water?
Answer: Absolutely. The following is a step-by-step protocol for the recrystallization of this compound.
III. Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify commercial this compound by removing soluble and insoluble impurities.
Materials:
-
Commercial this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Drying oven or desiccator
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the impure this compound. For every 1 gram of the compound, add approximately 5-10 mL of deionized water. Place a magnetic stir bar in the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue heating until the solid has completely dissolved. If any insoluble impurities are present, they will remain as a solid.
-
Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass or beaker to prevent contamination. As the solution cools, the solubility of the this compound will decrease, leading to the formation of crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at a low temperature (e.g., 40-50 °C) or in a desiccator under vacuum until a constant weight is achieved.
Protocol 2: HPLC Analysis of cis,cis-1,3,5-Cyclohexanetriol and its Isomers
Objective: To separate and quantify cis,cis-1,3,5-Cyclohexanetriol and its potential stereoisomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector. Since cyclohexanetriols lack a strong chromophore, an RI detector is generally more suitable.
Chromatographic Conditions (Starting Point):
-
Column: A column with shape-based selectivity is recommended for separating geometric isomers. A cholesterol-based column (e.g., Cogent UDC-Cholesterol™) can be effective.[11]
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reverse-phase chromatography of polar compounds. A starting gradient of 10% acetonitrile in water, increasing to 50% acetonitrile over 20 minutes, can be a good starting point for method development.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Rationale for Method Development: The separation of stereoisomers can be challenging. Method development may involve screening different columns (e.g., phenyl-based columns) and optimizing the mobile phase composition (e.g., trying different organic modifiers like methanol, or adding buffers).
IV. Visualization of the Purification Workflow
The following diagram illustrates the logical workflow for the identification and removal of impurities from commercial this compound.
Caption: Workflow for impurity identification and purification.
V. Conclusion
The successful use of this compound in research and development hinges on a thorough understanding and control of its purity. By employing a systematic approach of impurity identification through a combination of chromatographic and spectroscopic techniques, followed by a well-executed purification strategy such as recrystallization, researchers can ensure the quality and reliability of their starting material. This guide provides the foundational knowledge and practical protocols to confidently address the common purity challenges associated with this compound.
VI. References
-
CrystalEnce. (2024, January 23). Crystal Classroom Pt2 Ep1 - TGA Solvation/Hydration [Video]. YouTube. [Link]
-
Wikipedia. (2023, December 2). Phloroglucinol. In Wikipedia. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Rocchetti, M. T., Diel, G., & De Kimpe, N. (2003). Synthesis of all-cis-1,2,4-cyclohexanetriol. ARKIVOC, 2003(4), 46-50.
-
Thermo Fisher Scientific. (n.d.). This compound, 98%. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Guo, R., et al. (2012). HPLC method for Pharmacokinetics of cis and trans isomer of cefprozil diastereomers in human plasma. IOSR Journal of Pharmacy, 2(4), 1-5.
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. 1,3,5-Cyclohexanetriol synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 4. 458950050 [thermofisher.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. silicycle.com [silicycle.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. skb.skku.edu [skb.skku.edu]
- 9. youtube.com [youtube.com]
- 10. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 11. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Overcoming Solubility Challenges of cis,cis-1,3,5-Cyclohexanetriol Dihydrate in Chemical Reactions
Welcome to the technical support center for cis,cis-1,3,5-Cyclohexanetriol dihydrate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate this compound into your synthetic workflows.
Introduction: Understanding the Solubility Profile
This compound is a polyhydroxylated cycloalkane with a rigid, all-cis stereochemistry. Its three hydroxyl groups are in equatorial positions, leading to a high degree of hydrogen bonding capacity. This structure dictates its solubility characteristics: while it is soluble in hot water, its solubility in many common organic solvents is limited, posing a significant challenge in various reaction setups.[1][2] This guide will equip you with the knowledge and techniques to overcome these solubility hurdles.
A structurally similar compound, (±)-all-cis-cyclohexane-1,2,4-triol, has been reported to be readily soluble in water, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), with moderate solubility in tetrahydrofuran (THF). This suggests that polar aprotic solvents are a good starting point for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: In which common organic solvents is this compound expected to be soluble?
Based on its polyol structure and data from analogous compounds, this compound is expected to have the highest solubility in polar aprotic solvents.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent initial choices due to their high polarity and hydrogen bond accepting capabilities.
-
Potentially Useful Solvents: Methanol and ethanol may also serve as suitable solvents or co-solvents, though solubility might be lower compared to DMSO and DMF.
-
Limited Solubility: Tetrahydrofuran (THF) is likely to provide only moderate to low solubility.
-
Poor Solubility: Non-polar solvents such as hexanes, toluene, and dichloromethane are generally poor choices for dissolving this compound.
Q2: I'm observing that the dihydrate is not dissolving in my reaction solvent even with heating. What should I do?
If heating alone is insufficient, consider the following strategies:
-
Solvent Selection: Switch to a more polar aprotic solvent like DMSO or DMF. These solvents are often effective at disrupting the strong intermolecular hydrogen bonds of the triol.
-
Co-solvent Systems: Introduce a co-solvent to modify the polarity of your reaction medium. For instance, adding a small amount of DMSO or DMF to a less polar solvent like THF can significantly enhance solubility.
-
Energy-Assisted Methods: Employ techniques like ultrasonication (sonication) or microwave irradiation. These methods can provide the energy needed to break up the crystal lattice and promote dissolution.
Q3: Can I use water as a co-solvent to improve solubility in an organic reaction?
While seemingly counterintuitive for some organic reactions, using water as a co-solvent can be a viable strategy, particularly in combination with techniques like phase-transfer catalysis. The triol's solubility in hot water can be exploited to bring it into the reaction system. However, the compatibility of water with your other reagents and the reaction mechanism must be carefully considered to avoid unwanted side reactions like hydrolysis.
Troubleshooting Guides
Issue 1: Incomplete Reaction Due to Poor Solubility
Scenario: You are attempting an esterification reaction with an acid chloride in THF. Even with heating and extended reaction times, you observe a significant amount of unreacted this compound.
Root Cause Analysis: The low solubility of the triol in THF is preventing it from effectively reacting with the acid chloride. The triol remains largely in its solid form, limiting the reactive surface area.
Solutions:
-
Method 1: High-Polarity Solvent System
-
Rationale: Switching to a solvent that can fully dissolve the triol will create a homogeneous reaction environment, maximizing the interaction between reactants.
-
Protocol:
-
Dissolve the this compound in a minimal amount of dry DMSO or DMF with gentle warming.
-
Cool the solution to the desired reaction temperature.
-
Slowly add the acid chloride and a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution.
-
Monitor the reaction by TLC or LC-MS.
-
-
-
Method 2: Co-Solvent Strategy
-
Rationale: If the primary reaction solvent (e.g., THF) is crucial for the reaction's success, a co-solvent can be used to aid in the dissolution of the triol without drastically changing the bulk solvent properties.
-
Protocol:
-
Suspend the this compound in your primary reaction solvent (e.g., THF).
-
Add DMSO or DMF dropwise while stirring and gently warming until the solid dissolves. Aim for the lowest effective amount of the co-solvent.
-
Proceed with the addition of your other reagents as planned.
-
-
Issue 2: Slow Reaction Rate Despite Apparent Dissolution
Scenario: You have managed to dissolve the triol in a suitable solvent, but the reaction (e.g., an etherification with an alkyl halide) is proceeding very slowly.
Root Cause Analysis: Even when dissolved, the hydroxyl groups of the triol may be sterically hindered or have reduced nucleophilicity due to strong solvent interactions. The reaction may require a significant activation energy that is not being met by conventional heating.
Solutions:
-
Method 1: Microwave-Assisted Synthesis
-
Rationale: Microwave irradiation can rapidly and efficiently heat the reaction mixture, often leading to dramatic rate accelerations and reduced reaction times.[3][4] This technique can overcome the activation energy barrier for sluggish reactions.
-
Protocol:
-
In a microwave-safe reaction vessel, combine the this compound, alkyl halide, a suitable base (e.g., sodium hydride or potassium carbonate), and a high-boiling point solvent like DMF or NMP.
-
Seal the vessel and place it in a microwave reactor.
-
Set the reaction temperature and time according to established protocols for similar reactions, starting with a lower temperature and shorter time and optimizing as needed.
-
After the reaction, cool the vessel and proceed with the workup.
-
-
-
Method 2: Ultrasound-Assisted Synthesis (Sonication)
-
Rationale: Sonication uses acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance mass transfer and accelerate reaction rates.[5] This is particularly effective for heterogeneous reactions or when dealing with poorly soluble starting materials.
-
Protocol:
-
In a round-bottom flask, combine the reactants and solvent.
-
Place the flask in an ultrasonic cleaning bath or use an ultrasonic probe.
-
Turn on the sonicator and monitor the reaction progress. The reaction can often be carried out at a lower temperature than with conventional heating.
-
-
Issue 3: Biphasic Reaction System with Poor Interfacial Mixing
Scenario: Your reaction involves an aqueous solution of a reagent and an organic solution of another, with the triol being poorly soluble in the organic phase.
Root Cause Analysis: The reactants are separated in two immiscible phases, and the reaction is limited to the slow diffusion at the interface.
Solution: Phase-Transfer Catalysis (PTC)
-
Rationale: A phase-transfer catalyst facilitates the transfer of a reactant from one phase to another where the reaction can occur.[6][7][8] For instance, a quaternary ammonium salt can transport an aqueous-soluble nucleophile into the organic phase to react with the triol.
-
Protocol:
-
Dissolve the this compound in a suitable organic solvent (e.g., toluene or dichloromethane).
-
In a separate vessel, dissolve the other reactant (e.g., a sodium salt of a nucleophile) in water.
-
Combine the two phases and add a catalytic amount (1-10 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide or Aliquat 336).
-
Stir the mixture vigorously at the desired temperature. The catalyst will shuttle the reactant between the phases, accelerating the reaction.
-
Data Presentation
Table 1: Qualitative Solubility of this compound and Analogs
| Solvent | This compound | (±)-all-cis-cyclohexane-1,2,4-triol | Phloroglucinol |
| Water | Soluble (hot)[1][2] | Readily Soluble | Sparingly Soluble |
| Methanol | Soluble | Readily Soluble | Soluble |
| Ethanol | Likely Soluble | Likely Soluble | Soluble[9] |
| DMSO | Likely Soluble | Readily Soluble | Soluble (15 mg/ml)[9] |
| DMF | Likely Soluble | Readily Soluble | Soluble (30 mg/ml)[9] |
| THF | Likely Moderately Soluble | Moderately Soluble | Likely Soluble |
| Acetonitrile | Likely Soluble | Likely Soluble | Likely Soluble |
Experimental Protocols & Visualizations
Workflow for Solubility Enhancement
The following diagram illustrates a decision-making workflow for addressing solubility issues with this compound.
Caption: Decision workflow for overcoming solubility issues.
References
-
Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Phase-transfer catalyst. Retrieved from [Link]
- Luque, R., & Cravotto, G. (Eds.). (2010). Microwaves and ultrasound in green chemistry. Royal Society of Chemistry.
- Hayes, B. L. (2002).
- Kappe, C. O., & Stadler, A. (2005). Microwaves in organic and medicinal chemistry. John Wiley & Sons.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Microwave-Assisted Enzymatic Esterification Production of Emollient Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.es]
- 4. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. Transetherification on Polyols by Intra- and Intermolecular Nucleophilic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2014136053A1 - Process for the etherification of a polyol - Google Patents [patents.google.com]
- 8. hielscher.com [hielscher.com]
- 9. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
Validation & Comparative
A Multi-Technique Approach to Confirming the Purity of a cis,cis-1,3,5-Cyclohexanetriol Dihydrate Sample
For researchers and drug development professionals, the purity of a starting material or active pharmaceutical ingredient (API) is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. cis,cis-1,3,5-Cyclohexanetriol, a key building block in various synthetic pathways, presents a unique analytical challenge due to its high polarity, stereoisomeric complexity, and its existence as a dihydrate. A seemingly pure sample can harbor hidden impurities—stereoisomers, residual starting materials, or variations in hydration state—that can compromise downstream applications.
This guide presents a comprehensive, self-validating analytical workflow to rigorously confirm the purity of a cis,cis-1,3,5-Cyclohexanetriol dihydrate sample. We will move beyond simple pass/fail criteria, delving into an orthogonal, multi-technique approach that provides a holistic understanding of the sample's identity, potency, and impurity profile.
The Analytical Strategy: An Overview
A single analytical technique is insufficient to fully characterize this molecule. Our strategy, therefore, relies on the convergence of evidence from multiple, independent methods. Each technique provides a unique piece of the puzzle, and together they create a high-fidelity picture of the sample's purity.
Figure 1: A high-level overview of the multi-technique workflow for purity confirmation.
Part 1: Identity and Stereochemical Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the initial assessment, as it provides unambiguous structural confirmation and can be adapted for quantitative analysis.
Qualitative Analysis: Confirming the Core Structure and Stereochemistry
The primary goal here is to confirm that the major component of the sample is indeed cis,cis-1,3,5-Cyclohexanetriol. The symmetry of this molecule leads to a relatively simple NMR spectrum.
-
¹H NMR: Due to the all-cis configuration, the methine protons (H-1, H-3, H-5) are chemically equivalent, as are the axial and equatorial methylene protons. This results in a simplified spectrum, and the coupling patterns can confirm the cis relationship between the hydroxyl groups.
-
¹³C NMR: The molecular symmetry should result in only two signals: one for the three equivalent methine carbons bearing the hydroxyl groups and one for the three equivalent methylene carbons.[1] The presence of additional signals would strongly suggest the presence of other stereoisomers (e.g., cis,trans- or trans,trans-isomers) or other organic impurities.
Quantitative NMR (qNMR): An Absolute Purity Assessment
Quantitative NMR (qNMR) offers a direct measurement of purity without the need for a specific reference standard of the analyte.[1][2] The principle is straightforward: the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and weight, an absolute purity value can be calculated.
-
Preparation: Accurately weigh (to 0.01 mg) approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should be chosen for its chemical stability, lack of overlapping signals with the analyte, and high purity.[4]
-
Dissolution: Add a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to completely dissolve both the sample and the internal standard.
-
Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters. This is critical and involves:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated. This ensures complete relaxation of the protons between scans.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.
-
-
Processing: Process the spectrum with careful phasing and baseline correction. Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Part 2: Water Content – The Dihydrate Stoichiometry
For a dihydrate, the water content is not an impurity but an integral part of the molecular structure. The theoretical water content for this compound (C₆H₁₂O₃·2H₂O, MW = 168.19 g/mol ) is 21.42%. Verifying this is crucial.
Karl Fischer (KF) Titration: The Gold Standard for Water Determination
KF titration is a highly specific and accurate method for determining water content.[3] It is based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water.[5]
-
Comparison: For this application, coulometric KF is preferred over volumetric KF due to its higher sensitivity, making it suitable for smaller sample sizes and providing greater accuracy.[6]
-
Instrument Preparation: The KF titrator's vessel is filled with a suitable solvent (e.g., anhydrous methanol) and pre-titrated to a dry endpoint to eliminate any residual moisture.
-
Sample Analysis: Accurately weigh approximately 20-30 mg of the sample and introduce it into the titration vessel.
-
Titration: The instrument electrochemically generates iodine, which reacts with the water from the sample. The titration continues until all the water is consumed, and the endpoint is detected.
-
Result: The instrument software automatically calculates the water content as a percentage of the total mass.
Thermogravimetric Analysis (TGA): Corroborating Water Content and Thermal Stability
TGA measures the change in mass of a sample as a function of temperature.[7] For a hydrate, this provides a clear picture of the dehydration process. The mass loss should correspond to the loss of the two water molecules.
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Analysis: Heat the sample from ambient temperature to approximately 300°C at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Interpretation: The resulting TGA curve should show a distinct weight loss step corresponding to the dehydration. The percentage of weight loss in this step should align with the theoretical water content (21.42%).[8]
-
Complementary Technique: Differential Scanning Calorimetry (DSC): Running a DSC analysis in parallel can provide further insights.[9] The dehydration observed in TGA will correspond to an endothermic event in the DSC thermogram.[10] The melting point of the anhydrous compound can also be determined.
Part 3: Chromatographic Separation of Organic Impurities
Chromatography is essential for separating and quantifying structurally similar impurities, such as stereoisomers or residual starting materials.
High-Performance Liquid Chromatography (HPLC)
Due to the polar nature of cyclohexanetriol, traditional reversed-phase HPLC can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds.[11]
-
Column: A HILIC column (e.g., a zwitterionic or amide-based stationary phase).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate). The high organic content of the mobile phase promotes retention on the HILIC column.
-
Detector: A Charged Aerosol Detector (CAD) is recommended. Unlike UV detectors, which would be ineffective for this non-chromophoric molecule, CAD provides a near-universal response for non-volatile analytes, making it ideal for impurity profiling.
-
Analysis: A dilution of the sample is injected. The resulting chromatogram will separate the main cis,cis-1,3,5-Cyclohexanetriol peak from any less or more polar impurities. Potential impurities to look for include residual phloroglucinol (the common starting material), which would be more retained on a HILIC column.[12][13]
Gas Chromatography (GC) for Volatile Impurities and Isomer Separation
GC, particularly after derivatization, can offer excellent resolution for isomers.
-
Derivatization: The hydroxyl groups of cyclohexanetriol are non-volatile. Therefore, derivatization is necessary. A common approach is silylation (e.g., with BSTFA) to convert the -OH groups to -OTMS (trimethylsilyl) ethers, which are volatile.
-
Column: A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) is a good starting point. For challenging isomer separations, a more polar column may be required.[14]
-
Analysis: The derivatized sample is injected into the GC-MS. The temperature program is optimized to separate the derivatized cyclohexanetriol isomers.
-
Detection: Mass spectrometry provides not only quantification but also identification of impurities based on their mass spectra.[15]
Part 4: Elemental Analysis (CHN) – The Fundamental Check
Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in a sample.[16] This is a fundamental check of purity and empirical formula.
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation: An accurately weighed amount of the dried (anhydrous) sample is placed in a tin capsule.
-
Combustion: The sample is combusted at high temperature in an oxygen-rich environment. This converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[17]
-
Detection: The resulting gases are separated and quantified by a thermal conductivity detector.
-
Comparison: The experimental percentages of C and H are compared to the theoretical values for the anhydrous form of cis,cis-1,3,5-Cyclohexanetriol (C₆H₁₂O₃, MW = 132.16 g/mol ):
-
Theoretical C: 54.53%
-
Theoretical H: 9.15%
-
A significant deviation from these values (typically >0.4%) suggests the presence of impurities.[18]
Synthesizing the Data: A Comparative Guide
The choice of technique depends on the specific question being asked. Here is a comparison of the primary methods discussed:
| Technique | Primary Purpose | Strengths | Limitations |
| ¹H qNMR | Absolute purity & structural confirmation | Provides structural and quantitative data simultaneously; high precision; no analyte-specific reference standard needed.[19] | Lower sensitivity than chromatography; requires careful experimental setup for accuracy. |
| Karl Fischer | Water content | Highly specific and accurate for water.[6] | Only measures water content. |
| TGA/DSC | Water content & thermal profile | Confirms water content; provides information on thermal stability and melting point.[7][9] | Less specific for water than KF; susceptible to interference from other volatile components. |
| HILIC-HPLC-CAD | Non-volatile organic impurities | Excellent for separating polar compounds; universal detection with CAD. | Requires specialized column and detector; method development can be complex. |
| GC-MS | Volatile impurities & isomers | High resolving power for isomers; provides structural information from MS.[15] | Requires derivatization for non-volatile analytes. |
| Elemental Analysis | Empirical formula confirmation | Fundamental check of elemental composition.[16] | Does not distinguish between isomers; provides no information on the nature of impurities. |
Interpreting the Results: A Self-Validating System
The power of this multi-technique approach lies in its self-validating nature. The results from each technique should be consistent and complementary.
Figure 2: The logical relationship between the analytical techniques for a self-validating purity assessment.
For instance:
-
The water content measured by Karl Fischer should match the mass loss observed in the dehydration step of the TGA .
-
The purity value obtained by qNMR (calculated on an anhydrous basis) should be in close agreement with the purity determined by HPLC (area percent, assuming similar response factors for impurities) minus the water and any residual solvent content.
-
The Elemental Analysis results should match the theoretical values for the anhydrous molecule, further supporting the absence of significant elemental impurities.
By employing this rigorous, multi-faceted approach, researchers and drug development professionals can have the highest degree of confidence in the purity of their this compound, ensuring the integrity and reproducibility of their work.
References
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Mettler Toledo. (n.d.). FAQ - Karl Fischer Titration. [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]
-
ACS Publications. (n.d.). Differential Scanning Calorimetry Studies of Clathrate Hydrate Formation. [Link]
-
European Review for Medical and Pharmacological Sciences. (n.d.). Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF FORCED DEGRADATION STUDIES OF PHLOROGLUCINOL BY USING HPLC. [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). [Link]
-
PubMed. (n.d.). Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers. [Link]
-
Molecules. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]
-
International Journal of Scientific & Development Research. (n.d.). Validation of Stability Indicating RP-HPLC method for Phloroglucinol in pharmaceutical Oral Solid Dosage Form. [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]
-
NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]
-
Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. [Link]
-
Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. [Link]
-
European Association of Polyol Producers. (n.d.). Pharmaceuticals. [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]
-
PubChem. (n.d.). 1,3,5-Cyclohexanetriol, (1alpha,3alpha,5alpha)-. [Link]
-
EDQM. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. [Link]
-
PubMed Central. (n.d.). An International Study Evaluating Elemental Analysis. [Link]
-
IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]
-
The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]
-
Velp. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
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Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific. [Link]
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Scribd. (n.d.). English Index - Ph. Eur. 11.0. [Link]
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PubMed Central. (2021). Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae. [Link]
-
Wikipedia. (n.d.). Phloroglucinol. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. [Link]
-
uspbpep.com. (n.d.). USP Monographs: Calcitriol. [Link]
-
MDPI. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. [Link]
-
Fisher Scientific. (n.d.). 1,3,5-Cyclohexanetriol (cis- and trans- mixture) 95.0+%, TCI America™. [Link]
-
PubChem. (n.d.). cis-1,3,5-Trihydroxycyclohexane. [Link]
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- 11. ijsdr.org [ijsdr.org]
- 12. europeanreview.org [europeanreview.org]
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- 14. researchgate.net [researchgate.net]
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- 16. mt.com [mt.com]
- 17. rsc.org [rsc.org]
- 18. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
A Comparative Guide to the ¹H NMR Spectra of cis,cis- and cis,trans-1,3,5-Cyclohexanetriol
For researchers, scientists, and professionals in drug development, the precise elucidation of molecular structure is a cornerstone of successful research. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit vastly different biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the stereochemical assignment of organic molecules. This guide provides an in-depth comparison of the ¹H NMR spectra of two diastereomers of 1,3,5-cyclohexanetriol: the cis,cis- and cis,trans-isomers. By examining the nuances of their respective spectra, we can appreciate the power of NMR in conformational analysis and stereochemical determination.
The foundational work in establishing the configurations of the 1,3,5-cyclohexanetriol isomers was conducted by McCasland, Naumann, and Durham. Their research, grounded in ¹H NMR spectroscopy, provides the basis for the comparative analysis presented here.
Distinguishing Isomers: A Tale of Two Conformations
The key to differentiating the ¹H NMR spectra of cis,cis- and cis,trans-1,3,5-cyclohexanetriol lies in their preferred chair conformations and the resulting magnetic environments of their protons.
-
cis,cis-1,3,5-Cyclohexanetriol: In its most stable chair conformation, all three hydroxyl groups can occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions.
-
cis,trans-1,3,5-Cyclohexanetriol: This isomer is conformationally more complex. For the chair conformation, it will have two hydroxyl groups in equatorial positions and one in an axial position, or vice versa. The equilibrium between these two chair forms will influence the observed ¹H NMR spectrum.
This fundamental difference in conformational preference leads to distinct patterns in chemical shifts and coupling constants, which we will explore in detail.
Comparative ¹H NMR Spectral Data
The following table summarizes the expected ¹H NMR spectral data for the cis,cis- and cis,trans-isomers of 1,3,5-cyclohexanetriol, based on established principles of conformational analysis and available spectral data. The data presented for a generic 1,3,5-cyclohexanetriol in DMSO-d₆ from available databases likely represents a mixture or one of the isomers, highlighting the importance of consulting definitive stereochemical studies.
| Isomer | Proton Environment | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Key Coupling Constants (J) (Hz) |
| cis,cis | H-1, H-3, H-5 (axial) | ~3.4 - 3.8 | Multiplet | J_ax,ax_ ≈ 10-13 Hz; J_ax,eq_ ≈ 2-5 Hz |
| H-2, H-4, H-6 (axial) | ~1.0 - 1.4 | Multiplet | J_ax,ax_ ≈ 10-13 Hz; J_gem_ ≈ 12-15 Hz | |
| H-2, H-4, H-6 (equatorial) | ~1.8 - 2.2 | Multiplet | J_eq,eq_ ≈ 2-5 Hz; J_gem_ ≈ 12-15 Hz | |
| cis,trans | H-1, H-3, H-5 | Broader, averaged signals due to conformational equilibrium | Multiplets | Averaged J values |
| H-2, H-4, H-6 | Broader, averaged signals due to conformational equilibrium | Multiplets | Averaged J values |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented here are illustrative estimations based on foundational NMR principles.
In-Depth Spectral Analysis
The Simplicity of the cis,cis-Isomer
Due to the high symmetry of the diequatorial-hydroxyl conformation of cis,cis-1,3,5-cyclohexanetriol, a relatively simple ¹H NMR spectrum is anticipated.
-
Chemical Shifts: The three methine protons (H-1, H-3, H-5) are chemically equivalent and are expected to resonate as a single multiplet. Similarly, the six methylene protons can be divided into two sets: the three axial protons and the three equatorial protons, each set being chemically equivalent. The axial protons are expected to be shielded and resonate at a higher field (lower ppm) compared to the equatorial protons.
-
Coupling Constants: The magnitude of the coupling constants provides a wealth of structural information. The axial methine protons will exhibit large axial-axial (J_ax,ax_) couplings with the adjacent axial methylene protons and smaller axial-equatorial (J_ax,eq_) couplings with the equatorial methylene protons. This will result in a complex multiplet, but the large J_ax,ax_ values are a hallmark of this conformation.
dot
Caption: Chair conformation of cis,cis-1,3,5-Cyclohexanetriol.
The Complexity of the cis,trans-Isomer
The ¹H NMR spectrum of cis,trans-1,3,5-cyclohexanetriol is expected to be more complex due to the presence of two rapidly interconverting chair conformations of differing stability. This conformational equilibrium leads to time-averaged chemical shifts and coupling constants.
-
Chemical Shifts: The lack of a simple plane of symmetry in either conformation means that the methine and methylene protons will be chemically non-equivalent, leading to a greater number of signals. The observed chemical shifts will be a weighted average of the shifts in the two contributing chair forms. This often results in broader signals compared to the conformationally rigid cis,cis-isomer.
-
Coupling Constants: Similarly, the observed coupling constants will be an average of the coupling constants in the two chair conformations. This averaging effect can make definitive stereochemical assignments based on coupling constants alone more challenging without the aid of variable-temperature NMR studies or computational modeling.
dot
Caption: Conformational equilibrium of cis,trans-1,3,5-Cyclohexanetriol.
Experimental Protocol for ¹H NMR Analysis
Acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of cyclohexanetriol isomers.
dot
A Senior Application Scientist's Guide to the Spectroscopic Validation of cis,cis-1,3,5-Cyclohexanetriol Dihydrate Synthesis
This guide provides an in-depth, technically-grounded comparison for researchers, scientists, and drug development professionals on the synthesis and rigorous spectroscopic validation of cis,cis-1,3,5-cyclohexanetriol dihydrate. We move beyond a simple recitation of protocols to explain the causal links between experimental design, the resulting data, and the confident structural elucidation of the target molecule against its potential isomeric impurities.
Introduction: The Imperative for Rigorous Stereochemical Validation
cis,cis-1,3,5-Cyclohexanetriol, a stereoisomer of phloroglucitol, serves as a valuable chiral building block and a key structural motif in various biologically active molecules. Its unique all-cis configuration, where all three hydroxyl groups are on the same face of the cyclohexane ring, imparts specific conformational properties that are critical for its function in supramolecular chemistry and as a precursor in pharmaceutical synthesis.
The primary synthesis route involves the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene). However, this reaction can theoretically yield two different stereoisomers: the all-cis product and the cis,trans product. The formation of the desired all-cis isomer is thermodynamically and kinetically favored under specific catalytic conditions, but its unambiguous identification is paramount. The presence of undetected isomeric impurities can have profound consequences on the efficacy, safety, and crystallinity of downstream products. Therefore, a multi-faceted spectroscopic validation workflow is not merely a quality control step but a foundational requirement for ensuring scientific integrity.
Synthesis Protocol: Favoring the All-cis Isomer
The most common and efficient synthesis of cis,cis-1,3,5-cyclohexanetriol is the catalytic hydrogenation of phloroglucinol. The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity.
Experimental Protocol: Catalytic Hydrogenation of Phloroglucinol
-
Reactor Setup: A 500 mL stainless-steel high-pressure reactor is charged with phloroglucinol (10.0 g) and isopropanol (150 mL).
-
Catalyst Addition: 10% Ruthenium on Carbon (Ru/C) (1.0 g, ~10 wt%) is carefully added to the mixture. The use of a heterogeneous catalyst like Ru/C is favored for its high activity and ease of removal post-reaction.[1]
-
Reaction Conditions: The reactor is sealed, purged several times with nitrogen gas, and then pressurized with hydrogen gas to approximately 50 atm (735 psi).
-
Execution: The reaction mixture is heated to 120°C and stirred vigorously (e.g., 1000 rpm) for 24 hours. The elevated temperature and pressure are necessary to overcome the aromaticity of the benzene ring and achieve complete saturation.[1]
-
Workup and Isolation: After cooling to room temperature and venting the hydrogen gas, the reaction mixture is filtered through a pad of celite to remove the Ru/C catalyst.
-
Crystallization: The solvent is removed from the filtrate under reduced pressure to yield a crude solid. The solid is then recrystallized from a water/ethanol mixture to yield pure cis,cis-1,3,5-cyclohexanetriol as a dihydrate crystalline solid.[2][3]
Causality Behind Experimental Choices: The choice of a ruthenium catalyst is deliberate. Ruthenium has shown a high propensity for directing the hydrogenation of substituted phenols to the all-cis cyclohexanol derivatives. This stereoselectivity arises from the mechanism of hydrogen addition from the catalyst surface to the adsorbed aromatic ring, which favors a syn-addition pathway.
The Spectroscopic Validation Workflow: A Multi-Technique Approach
No single spectroscopic technique can unambiguously confirm both the constitution and the stereochemistry of the product. A logical, multi-step validation process is therefore essential.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Comparative Spectroscopic Analysis
The core of the validation lies in comparing the obtained spectra with the expected data for the target molecule and contrasting it with potential isomers.
Mass Spectrometry (MS): Confirming the Molecular Formula
Mass spectrometry serves as the initial checkpoint to confirm the molecular weight of the synthesized triol.
-
Expected Result: The molecular formula of cyclohexanetriol is C₆H₁₂O₃, with a monoisotopic mass of approximately 132.079 g/mol .[4] Depending on the ionization technique (e.g., Electrospray Ionization - ESI), the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 133, or adducts like [M+Na]⁺ at m/z 155.
-
Trustworthiness: While MS confirms the correct molecular weight, it cannot distinguish between stereoisomers (e.g., cis,cis-1,3,5-, cis,trans-1,3,5-, or 1,2,4-cyclohexanetriol), as they all have the same mass.[5][6] Its role is to rule out incomplete reduction or other side products with different molecular formulas.
| Parameter | Expected Value for Cyclohexanetriol | Interpretation |
| Molecular Formula | C₆H₁₂O₃ | - |
| Monoisotopic Mass | 132.079 g/mol | Confirms elemental composition.[4] |
| [M+H]⁺ (ESI-MS) | m/z 133.086 | Confirms molecular weight. |
| [M+Na]⁺ (ESI-MS) | m/z 155.068 | Common adduct, also confirms MW. |
Table 1: Expected Mass Spectrometry Data for 1,3,5-Cyclohexanetriol.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR is used to identify the key functional groups present and provides the first evidence of the dihydrate form.
-
Expected Result: The spectrum will be dominated by a very broad O-H stretching band from approximately 3200-3600 cm⁻¹. This broadness is characteristic of extensive hydrogen bonding between the alcohol groups and the water molecules of hydration. Other key peaks include the C-H stretching of the cyclohexane ring (approx. 2850-2950 cm⁻¹) and the C-O stretching of the secondary alcohols (approx. 1050-1100 cm⁻¹).
-
Self-Validation: The presence of the intense, broad O-H band and the absence of any significant C=C absorption (around 1650 cm⁻¹) or aromatic C-H bands (above 3000 cm⁻¹) confirms the complete hydrogenation of the phloroglucinol ring and the presence of the hydroxyl groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| O-H Stretch (H-bonded) | 3200 - 3600 (very broad) | Confirms presence of -OH groups and water of hydration. |
| C-H Stretch (sp³) | 2850 - 2950 | Confirms saturated cyclohexane ring. |
| C-O Stretch (sec-alcohol) | 1050 - 1100 | Confirms C-O single bonds. |
Table 2: Key FTIR Absorption Bands for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry
NMR is the most powerful tool for this validation, as it provides detailed information about the chemical environment, connectivity, and, crucially, the symmetry of the molecule.
The high degree of symmetry in the cis,cis-1,3,5-cyclohexanetriol molecule is the key to its unambiguous identification.
-
Expected Result for cis,cis-1,3,5-isomer: Due to the C₃ᵥ symmetry, all three methine protons (H-1, H-3, H-5) are chemically equivalent, and all six methylene protons (on C-2, C-4, C-6) are also chemically equivalent. This results in a remarkably simple spectrum.
-
A multiplet for the three equivalent methine protons (-CHOH).
-
A multiplet for the six equivalent methylene protons (-CH₂-).
-
A signal for the hydroxyl protons (-OH), which may be broad and its chemical shift solvent-dependent.
-
-
Comparison with Other Isomers: A cis,trans-1,3,5-isomer would have lower symmetry, resulting in a more complex spectrum with more signals. A 1,2,4-cyclohexanetriol isomer would have no symmetry plane bisecting all three hydroxyl groups, leading to a significantly more complex spectrum where potentially all nine ring protons are inequivalent.[7]
Caption: Comparison of expected ¹H NMR complexity due to molecular symmetry.
The symmetry argument extends directly to the ¹³C NMR spectrum.
-
Expected Result for cis,cis-1,3,5-isomer: Due to the molecular symmetry, only two distinct carbon signals are expected.
-
One signal for the three equivalent methine carbons (-CHOH).
-
One signal for the three equivalent methylene carbons (-CH₂-).
-
-
Comparison with Other Isomers: The cis,trans-isomer would show more than two signals. The 1,2,4-isomer would be expected to show six distinct signals in its proton-decoupled ¹³C NMR spectrum, as all six carbons are in unique chemical environments.
| Spectroscopy | Expected Result for cis,cis-1,3,5-Isomer | Expected Result for 1,2,4-Isomer | Conclusion |
| ¹H NMR | ~2 signals (ring protons) | Potentially up to 9 signals | Simplicity confirms high symmetry. |
| ¹³C NMR | 2 signals | Potentially up to 6 signals | Low signal count confirms high symmetry. |
Table 3: Comparative NMR Data for Cyclohexanetriol Isomers.
Final Validation Summary
The unambiguous validation of the synthesis of this compound is achieved by the collective agreement of all spectroscopic data.
-
Mass Spectrometry confirms the molecular weight is 132 g/mol .
-
FTIR Spectroscopy confirms the presence of hydroxyl groups and the absence of aromaticity, with a broad O-H stretch suggesting hydration.
-
¹³C NMR Spectroscopy shows only two signals, confirming the high C₃ᵥ symmetry of the carbon skeleton, which is only possible for the cis,cis-1,3,5-isomer.
-
¹H NMR Spectroscopy corroborates this with a simple two-signal pattern for the ring protons, definitively ruling out less symmetric isomers.
This systematic, multi-technique approach provides a self-validating system where each piece of data supports the others, leading to an authoritative and trustworthy confirmation of the target molecule's identity and stereochemistry.
References
-
De Wilde, H., De Clercq, P., & Vandewalle, M. (2005). Synthesis of all-cis-1,2,4-cyclohexanetriol. ARKIVOC, 2003(4), 46-50. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 230351, 1,3,5-Cyclohexanetriol, (1alpha,3alpha,5alpha)-. PubChem. Retrieved from [Link]
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Khan, M. A. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3). [Link]
-
Louvain, U. C. (n.d.). Spectroscopic methods of analysis - Organic analysis II. UCLouvain. Retrieved from [Link]
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Nguyen, T. P. A., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Quarterly Reviews, 6(3). [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 550777, 1,2,4-Cyclohexanetriol. PubChem. Retrieved from [Link]
-
Bansal, M. (2023). Organic spectroscopy: Principles of Organic Spectroscopy. Journal of Modern Organic Chemistry, 6(3), 65-67. [Link]
-
National Institute of Standards and Technology (n.d.). 1,2,3-Cyclohexanetriol. NIST Chemistry WebBook. Retrieved from [Link]
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- 5. 1,2,4-Cyclohexanetriol | C6H12O3 | CID 550777 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
A Comparative Study on the Reactivity of 1,3,5-Cyclohexanetriol Isomers: A Guide for Researchers
In the landscape of pharmaceutical development and materials science, the nuanced structural differences between stereoisomers can lead to profound variations in chemical reactivity and biological activity. This guide provides an in-depth comparative analysis of the reactivity of the common stereoisomers of 1,3,5-cyclohexanetriol, offering a crucial resource for researchers, scientists, and professionals in drug development. By elucidating the conformational intricacies and their impact on reaction kinetics, this document aims to empower more informed decisions in synthetic strategy and molecular design.
Introduction to 1,3,5-Cyclohexanetriol Isomers
1,3,5-Cyclohexanetriol, a versatile building block, primarily exists in two readily accessible stereoisomeric forms: the all-cis isomer (cis,cis-1,3,5-cyclohexanetriol) and the cis,trans-isomer. The spatial arrangement of the three hydroxyl groups on the cyclohexane ring dictates their conformational preferences and, consequently, their reactivity.
-
All-cis-1,3,5-Cyclohexanetriol ((1α,3α,5α)-Cyclohexanetriol): In its most stable chair conformation, all three hydroxyl groups can occupy equatorial positions. This arrangement minimizes steric hindrance, making the hydroxyl groups more accessible for chemical reactions.
-
cis,trans-1,3,5-Cyclohexanetriol ((1α,3α,5β)-Cyclohexanetriol): This isomer possesses two hydroxyl groups that are cis to each other and one that is trans. In its most stable chair conformations, it will have a combination of axial and equatorial hydroxyl groups. For instance, it can adopt a conformation with two equatorial hydroxyl groups and one axial hydroxyl group, or one equatorial and two axial hydroxyls. The presence of an axial hydroxyl group introduces significant steric hindrance, which is a key determinant of its reactivity.
The interconversion between chair conformations, known as ring flipping, is a dynamic process. However, the energy differences between the conformers of each isomer mean that, at any given time, a significantly higher population of the more stable conformer exists.
Conformational Analysis: The Key to Understanding Reactivity
The reactivity of cyclic compounds is intrinsically linked to their three-dimensional structure. For cyclohexane derivatives, the chair conformation is the most stable arrangement. Substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
Key Principles:
-
Steric Hindrance: Axial substituents experience greater steric hindrance from the other axial atoms on the same side of the ring (1,3-diaxial interactions).[1] This steric crowding can impede the approach of reagents, thus slowing down reaction rates.[2]
-
Equatorial Accessibility: Equatorial substituents are more exposed and sterically accessible, generally leading to faster reaction rates.[2]
The all-cis isomer of 1,3,5-cyclohexanetriol can adopt a tri-equatorial conformation, which is highly favored. In this conformation, all three hydroxyl groups are readily accessible for reactions. Conversely, any stable conformation of the cis,trans-isomer will necessarily have at least one axial hydroxyl group. This fundamental difference in their conformational equilibria is the primary driver for the observed differences in their reactivity.
Diagram: Conformational Isomers of 1,3,5-Cyclohexanetriol
Caption: Conformational equilibria of all-cis and cis,trans-1,3,5-cyclohexanetriol isomers.
Comparative Reactivity in Key Organic Transformations
The differential accessibility of the hydroxyl groups in the all-cis and cis,trans isomers leads to predictable differences in their reactivity in common organic reactions such as esterification and oxidation.
Esterification
Esterification, the reaction of an alcohol with a carboxylic acid or its derivative to form an ester, is highly sensitive to steric hindrance around the hydroxyl group.
Theoretical Reactivity:
-
All-cis Isomer: With all three hydroxyl groups in accessible equatorial positions in its most stable conformation, the all-cis isomer is expected to undergo esterification more readily.
-
cis,trans-Isomer: The presence of at least one sterically hindered axial hydroxyl group in its stable conformers will likely result in a slower overall rate of esterification. Furthermore, selective esterification of the equatorial hydroxyl groups might be achievable under carefully controlled conditions.
Experimental Data Summary:
| Isomer | Predominant Conformation | Expected Relative Rate of Esterification | Rationale |
| All-cis | Tri-equatorial | Faster | Low steric hindrance around all three hydroxyl groups. |
| cis,trans | Di-equatorial, Mono-axial | Slower | Steric hindrance at the axial hydroxyl group impedes reagent approach. |
Experimental Protocol: Fischer Esterification of 1,3,5-Cyclohexanetriol
This protocol provides a general method for the esterification of 1,3,5-cyclohexanetriol isomers. To obtain comparative kinetic data, it is crucial to maintain identical reaction conditions for both isomers.
Materials:
-
1,3,5-Cyclohexanetriol isomer (all-cis or cis,trans)
-
Acetic acid (or other carboxylic acid)
-
Amberlyst-15 ion-exchange resin (acid catalyst)[1]
-
Toluene (or other suitable solvent)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Gas chromatograph (for monitoring reaction progress)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the 1,3,5-cyclohexanetriol isomer (1.0 eq), acetic acid (3.3 eq), and Amberlyst-15 (10 wt% of the triol).
-
Add sufficient toluene to suspend the reactants.
-
Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by gas chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the Amberlyst-15 resin.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting triacetate product by column chromatography on silica gel.
Diagram: Esterification Workflow
Caption: General workflow for the esterification of 1,3,5-cyclohexanetriol isomers.
Oxidation
The oxidation of secondary alcohols to ketones is another reaction where steric factors play a crucial role. The accessibility of the C-H bond on the carbon bearing the hydroxyl group is a key determinant of the reaction rate.
Theoretical Reactivity:
-
All-cis Isomer: The equatorial C-H bonds are generally more accessible, suggesting a faster oxidation rate for the tri-equatorial conformer.
-
cis,trans-Isomer: The axial hydroxyl group has a corresponding equatorial C-H bond, which is readily accessible. However, the equatorial hydroxyl groups have axial C-H bonds, which can be more sterically hindered. This can lead to more complex reactivity patterns, and in some cases, axial alcohols have been observed to oxidize faster due to the relief of steric strain in the transition state.[2]
Experimental Data Summary:
Direct comparative kinetic data for the oxidation of 1,3,5-cyclohexanetriol isomers is scarce. However, studies on the oxidation of isomeric cyclohexanols have shown that the relative rates of oxidation of axial versus equatorial alcohols can depend on the specific oxidant and reaction conditions. For chromic acid oxidation, axial alcohols often react faster than their equatorial counterparts due to the relief of 1,3-diaxial strain in the transition state.[2]
| Isomer | Predominant Conformation | Expected Relative Rate of Oxidation | Rationale |
| All-cis | Tri-equatorial | Moderate | Accessible equatorial C-H bonds. |
| cis,trans | Di-equatorial, Mono-axial | Potentially Faster at the Axial Position | Relief of steric strain in the transition state for the axial alcohol. |
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
This protocol provides a method for the oxidation of the hydroxyl groups of 1,3,5-cyclohexanetriol isomers.
Materials:
-
1,3,5-Cyclohexanetriol isomer (all-cis or cis,trans)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite® or silica gel
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ether (diethyl ether)
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a round-bottom flask under an inert atmosphere, add a suspension of PCC (3.3 eq) in anhydrous DCM.
-
To this suspension, add a solution of the 1,3,5-cyclohexanetriol isomer (1.0 eq) in anhydrous DCM dropwise with vigorous stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an equal volume of ether.
-
Pass the mixture through a short pad of Celite® or silica gel to filter out the chromium salts.
-
Wash the filter pad with additional ether.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting ketone product by column chromatography on silica gel.
Diagram: Oxidation Workflow
Sources
A Researcher's Guide to cis,cis-1,3,5-Cyclohexanetriol: A Comparative Analysis of the Dihydrate and Anhydrous Forms in Chemical Reactions
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that can significantly impact the outcome of a synthesis. cis,cis-1,3,5-Cyclohexanetriol, a key building block in medicinal chemistry and materials science, is commercially available in two forms: a dihydrate and an anhydrous solid. While seemingly a minor difference, the presence or absence of water of hydration can have profound implications for reaction efficiency, kinetics, and product purity. This guide provides an in-depth technical comparison of these two forms to inform your experimental design and optimize your synthetic strategies.
Understanding the Fundamental Differences: A Physicochemical Comparison
The primary distinction between the two forms lies in the incorporation of two water molecules into the crystal lattice of the dihydrate. This seemingly simple addition alters several key physical properties, which are summarized below.
| Property | cis,cis-1,3,5-Cyclohexanetriol Dihydrate | Anhydrous cis,cis-1,3,5-Cyclohexanetriol |
| Molecular Formula | C₆H₁₂O₃·2H₂O[1] | C₆H₁₂O₃[][3] |
| Molecular Weight | 168.19 g/mol [1] | 132.16 g/mol [][3] |
| Melting Point | 108-111 °C[4] | 184 °C[] |
| Boiling Point | Decomposes | 302.1±42.0 °C at 760 mmHg[] |
| Solubility | Soluble in hot water[1] | Data not readily available, but expected to be soluble in polar organic solvents. |
| Appearance | White to almost white crystalline powder[3] | White solid |
The significant difference in melting points is a key indicator of the distinct crystal lattice energies of the two forms. The presence of water molecules in the dihydrate leads to a less stable crystal structure that breaks down at a lower temperature.
The Impact of Water of Hydration on Reactivity: A Mechanistic Perspective
The water of hydration in this compound is not merely a passive component of the crystal lattice. In the context of a chemical reaction, these water molecules can act as a nucleophile, a base, or a proton source, potentially leading to side reactions and reduced yields of the desired product. This is particularly relevant in reactions that are sensitive to water, such as esterifications, acylations, and reactions involving organometallic reagents.
Esterification: A Case Study in Reaction Equilibrium
Fischer esterification, a common method for synthesizing esters from alcohols and carboxylic acids, is a reversible reaction catalyzed by a strong acid. The presence of water can shift the equilibrium back towards the starting materials, thereby reducing the yield of the ester product, in accordance with Le Châtelier's principle.[5]
Hypothetical Comparative Experiment: Esterification of cis,cis-1,3,5-Cyclohexanetriol
To illustrate the practical implications of using the dihydrate versus the anhydrous form, let us consider a hypothetical esterification reaction to synthesize cis,cis-1,3,5-triacetoxycyclohexane.
Reaction Scheme:
Expected Outcomes:
| Parameter | Using Anhydrous cis,cis-1,3,5-Cyclohexanetriol | Using this compound |
| Reaction Time | Faster | Slower |
| Equilibrium Yield | Higher | Lower |
| Purity of Crude Product | Higher | Lower (potential for partially esterified byproducts) |
Causality behind the Expected Outcomes:
-
Anhydrous Reactant: In the absence of initially present water, the equilibrium lies further to the right, favoring the formation of the triester. The reaction proceeds more efficiently as the concentration of the limiting reagent (the triol) is higher per unit mass.
-
Dihydrate Reactant: The two equivalents of water of hydration introduced with the starting material immediately shift the equilibrium to the left, hindering the forward reaction.[6] This necessitates the use of a larger excess of the carboxylic acid or a dehydrating agent to drive the reaction to completion, which can complicate purification.
Practical Guidance for the Bench Chemist
When to Use Which Form
-
This compound: This form may be suitable for reactions where the presence of a small amount of water is tolerated or even beneficial, or in aqueous reaction media. It is also the more common and often less expensive commercially available form.
-
Anhydrous cis,cis-1,3,5-Cyclohexanetriol: This form is essential for reactions that are sensitive to water, such as those involving Grignard reagents, organolithiums, or other strong bases. It is also the preferred choice for achieving high yields in equilibrium-limited reactions like esterification and for reactions where precise stoichiometry is critical.
Experimental Protocols
This protocol is crucial for researchers who have the dihydrate form but require the anhydrous material for their synthesis.
Materials:
-
This compound
-
Vacuum oven or a flask equipped with a vacuum adapter and a heating mantle
-
Drying agent (e.g., phosphorus pentoxide)
Procedure:
-
Place the this compound in a suitable container (e.g., a round-bottom flask or a crystallizing dish).
-
Place the container in a vacuum oven.
-
Heat the sample under vacuum at a temperature below its melting point (e.g., 80-90 °C) for several hours. The exact time will depend on the scale and the efficiency of the vacuum system.
-
To ensure complete dehydration, a drying agent can be placed in a separate dish within the oven to absorb the liberated water.
-
Once a constant weight is achieved, the anhydrous cis,cis-1,3,5-Cyclohexanetriol is ready for use. Store it in a desiccator to prevent rehydration.
This protocol outlines a comparative experiment to demonstrate the difference in reactivity between the dihydrate and anhydrous forms.
Materials:
-
Anhydrous cis,cis-1,3,5-Cyclohexanetriol
-
This compound
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Reaction A: Using Anhydrous cis,cis-1,3,5-Cyclohexanetriol
-
To a stirred solution of anhydrous cis,cis-1,3,5-Cyclohexanetriol (1.00 g, 7.57 mmol) in pyridine (10 mL) at 0 °C, add acetic anhydride (2.32 g, 22.7 mmol, 3.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cis,cis-1,3,5-triacetoxycyclohexane.
-
Purify the crude product by column chromatography on silica gel.
Reaction B: Using this compound
-
Repeat the procedure above using this compound (1.27 g, 7.57 mmol) and the same molar equivalents of acetic anhydride and pyridine.
-
Monitor the reaction progress by TLC and compare the reaction time to Reaction A.
-
Isolate and purify the product using the same workup and purification procedure.
Data Analysis:
-
Compare the isolated yields of the purified triester from both reactions.
-
Compare the reaction times required for complete consumption of the starting material.
-
Analyze the crude reaction mixtures by ¹H NMR to identify any side products, such as partially acetylated cyclohexanetriols.
Visualizing the Concepts
To further clarify the key considerations when choosing between the dihydrate and anhydrous forms, the following diagrams illustrate the dehydration process and a typical reaction workflow.
Caption: The reversible transition between the dihydrate and anhydrous forms.
Caption: A comparison of reaction workflows.
Conclusion
The choice between this compound and its anhydrous counterpart is a critical consideration in synthetic chemistry. While the dihydrate is more common, the presence of water of hydration can negatively impact the outcome of many reactions, particularly those that are equilibrium-driven or involve water-sensitive reagents. For optimal results in such cases, the use of the anhydrous form is strongly recommended. By understanding the fundamental physicochemical differences and their implications for reactivity, researchers can make informed decisions to enhance the efficiency, yield, and purity of their synthetic endeavors.
References
Sources
A Senior Application Scientist's Guide to Diastereomeric Purity Analysis of 1,3,5-Cyclohexanetriol
Introduction: The Stereochemical Nuances of 1,3,5-Cyclohexanetriol and the Imperative of Diastereomeric Purity
1,3,5-Cyclohexanetriol, a versatile building block in organic synthesis, presents a seemingly simple structure that belies its stereochemical complexity. The orientation of its three hydroxyl groups on the cyclohexane ring gives rise to two primary diastereomers: cis-1,3,5-cyclohexanetriol and trans-1,3,5-cyclohexanetriol. The spatial arrangement of these hydroxyl groups profoundly influences the molecule's physical, chemical, and biological properties. In the realm of drug development and materials science, where precise molecular architecture is paramount, the diastereomeric purity of 1,3,5-cyclohexanetriol is not a trivial detail but a critical quality attribute. This guide provides an in-depth comparison of the primary analytical techniques for assessing the diastereomeric purity of 1,3,5-cyclohexanetriol products: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in selecting the optimal method for their specific needs.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for diastereomeric purity analysis hinges on a balance of factors including resolution, sensitivity, sample throughput, and the need for derivatization. Below is a comparative overview of HPLC, GC, and NMR for the analysis of 1,3,5-cyclohexanetriol diastereomers.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of diastereomers between a stationary phase and a mobile phase. | Separation of volatile derivatives of diastereomers based on their boiling points and interactions with a stationary phase. | Differentiation of diastereomers based on distinct chemical shifts of their nuclei in a magnetic field, often enhanced by chiral derivatizing agents. |
| Resolution | High resolution of diastereomers is achievable with appropriate column and mobile phase selection. | High resolution is possible with high-efficiency capillary columns. | Resolution of diastereomeric signals can be excellent, but may require derivatization. |
| Sensitivity | Moderate to high, depending on the detector (e.g., RI, ELSD, MS). | High sensitivity, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS). | Lower sensitivity compared to chromatographic methods; requires higher sample concentrations. |
| Derivatization | Often not required for diastereomer separation. | Mandatory to increase the volatility of the polar hydroxyl groups. | May be necessary to enhance spectral differences between diastereomers using chiral derivatizing agents. |
| Sample Throughput | Moderate, with typical run times of 15-30 minutes. | High, with fast analysis times. | Low, as sample preparation and data acquisition can be more time-consuming. |
| Instrumentation | Standard HPLC system with a suitable column and detector. | Gas chromatograph with a capillary column and detector (FID or MS). | High-field NMR spectrometer. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC): A Direct Approach
HPLC stands out for its ability to often separate diastereomers without the need for chemical modification. The separation is based on the subtle differences in the interactions of the cis and trans isomers with the stationary phase. For polar compounds like 1,3,5-cyclohexanetriol, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly powerful technique.
Causality of Experimental Choices:
-
Column Selection: A HILIC column with a stationary phase such as amide or diol is chosen for its ability to retain and separate highly polar analytes. The stationary phase's hydroxyl or amide groups interact differently with the spatially distinct hydroxyl groups of the cis and trans isomers.
-
Mobile Phase: A mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile) is used. The high organic content of the mobile phase in HILIC promotes the partitioning of the polar analyte onto the hydrated stationary phase. A shallow gradient or isocratic elution is often employed to achieve optimal resolution.
-
Detection: Since 1,3,5-cyclohexanetriol lacks a UV chromophore, universal detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) are suitable. Mass Spectrometry (MS) can also be coupled with HPLC for sensitive and specific detection.
Experimental Protocol: HILIC-HPLC with RI Detection
-
System Preparation: Equilibrate a HILIC column (e.g., 250 x 4.6 mm, 5 µm particle size) with the mobile phase at a stable flow rate and temperature.
-
Mobile Phase: Acetonitrile:Water (90:10, v/v) at a flow rate of 1.0 mL/min.
-
Sample Preparation: Dissolve a known concentration of the 1,3,5-cyclohexanetriol product in the mobile phase. Filter the sample through a 0.45 µm filter.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Detection: Monitor the elution profile using a Refractive Index (RI) detector.
-
Data Analysis: Integrate the peak areas of the cis and trans isomers to determine the diastereomeric ratio.
Caption: HPLC workflow for diastereomeric purity analysis.
Gas Chromatography (GC): The Power of Derivatization
Due to its high polarity and low volatility, 1,3,5-cyclohexanetriol must be derivatized prior to GC analysis. Silylation is a common and effective derivatization technique that replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups, rendering the molecule volatile and amenable to GC separation.
Causality of Experimental Choices:
-
Derivatization Reagent: A silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) is highly effective for converting the hydroxyl groups to TMS ethers.[1] This reaction is typically fast and quantitative.
-
GC Column: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating the derivatized diastereomers based on their boiling points and subtle differences in their interactions with the stationary phase.
-
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For unambiguous identification, a Mass Spectrometer (MS) is preferred, as the TMS derivatives of the cis and trans isomers may exhibit distinct fragmentation patterns.[2]
Experimental Protocol: GC-MS of Silylated 1,3,5-Cyclohexanetriol
-
Derivatization:
-
To 1-5 mg of the 1,3,5-cyclohexanetriol sample in a vial, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
-
-
Data Analysis:
-
Identify the peaks corresponding to the TMS-derivatized cis and trans isomers based on their retention times and mass spectra.
-
Calculate the diastereomeric purity by comparing the integrated peak areas.
-
Caption: GC-MS workflow for diastereomeric purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Insight
While direct ¹H or ¹³C NMR of a mixture of 1,3,5-cyclohexanetriol diastereomers may show some differences in chemical shifts, these can be subtle and lead to overlapping signals, making accurate quantification challenging. A more robust NMR approach involves the use of a chiral derivatizing agent (CDA). The CDA reacts with the hydroxyl groups of both the cis and trans isomers to form new diastereomeric derivatives. The new chiral center from the CDA in proximity to the stereocenters of the cyclohexanetriol results in a more pronounced difference in the magnetic environments of the corresponding nuclei, leading to well-resolved signals in the NMR spectrum.[3]
Causality of Experimental Choices:
-
Chiral Derivatizing Agent (CDA): Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its analogues are excellent CDAs for alcohols.[4] They react with the hydroxyl groups to form diastereomeric esters. The fluorine atom in Mosher's acid provides a sensitive probe for ¹⁹F NMR, which often offers a cleaner spectrum with less signal overlap compared to ¹H NMR.
-
NMR Technique: High-field NMR (e.g., 400 MHz or higher) is necessary to achieve good signal dispersion. Both ¹H and ¹⁹F NMR can be utilized. The diastereomeric ratio is determined by integrating the well-resolved signals corresponding to each diastereomer.
Experimental Protocol: NMR with a Chiral Derivatizing Agent
-
Derivatization:
-
Dissolve 5-10 mg of the 1,3,5-cyclohexanetriol sample in 0.5 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Add a slight molar excess of (R)-Mosher's acid chloride and a catalytic amount of dimethylaminopyridine (DMAP).
-
Allow the reaction to proceed to completion at room temperature, monitoring by TLC if necessary.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H and/or ¹⁹F NMR spectrum of the reaction mixture.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the Mosher's esters of the cis and trans isomers.
-
Carefully integrate these signals to determine the diastereomeric ratio.
-
Caption: Logic of NMR analysis with a chiral derivatizing agent.
Conclusion: Selecting the Right Tool for the Task
The determination of the diastereomeric purity of 1,3,5-cyclohexanetriol is a critical step in ensuring its suitability for various applications. Each of the discussed analytical techniques—HPLC, GC, and NMR—offers a viable path to this determination, with its own set of advantages and considerations.
-
HPLC , particularly in the HILIC mode, provides a direct and often straightforward method for separating the cis and trans isomers without the need for derivatization, making it an excellent choice for routine quality control.
-
GC , following a simple and robust silylation procedure, offers high sensitivity and resolution, and when coupled with MS, provides definitive structural information.
-
NMR spectroscopy , especially with the use of a chiral derivatizing agent, offers unparalleled structural insight and can be a powerful tool for absolute configuration assignment, although it is generally less suited for high-throughput screening.
The optimal choice of technique will ultimately depend on the specific requirements of the analysis, including the desired level of structural information, sample throughput needs, and available instrumentation. By understanding the principles and practical considerations of each method, researchers can confidently select and implement the most appropriate approach for the accurate and reliable analysis of 1,3,5-cyclohexanetriol diastereomeric purity.
References
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Cyclohexanetriol, (1alpha,3alpha,5alpha)-. Retrieved from [Link]
- Wenzel, T. J. (2007). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Concepts in Magnetic Resonance Part A, 30A(2), 77-108.
-
Wikipedia. (2023). Chiral derivatizing agent. Retrieved from [Link]
- Harada, N. (2016).
-
SIELC Technologies. (n.d.). Separation of 1,3,5-Triphenylcyclohexane, cis,trans- on Newcrom R1 HPLC column. Retrieved from [Link]
- Beilstein Journals. (n.d.). Supporting Information Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. Retrieved from a general chemistry resource as a proxy, specific URL not available.
- Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256–270.
-
ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative study on separation of diastereomers by HPLC. Retrieved from [Link]
-
IOSR Journal of Pharmacy. (2014). HPLC method for Pharmacokinetics of cis and trans isomer of cefprozil diastereomers in human plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products?. Retrieved from [Link]
- Adis International. (n.d.). Derivatization reagents for GC. Retrieved from a general chromatography resource as a proxy, specific URL not available.
-
Fisher Scientific. (n.d.). 1,3,5-Cyclohexanetriol (cis- and trans- mixture) 95.0+%, TCI America™. Retrieved from [Link]
-
Chromatography Forum. (2014). Separation of cis/trans isomers. Retrieved from [Link]
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A Comparative Guide to the Quantitative Analysis of cis,cis-1,3,5-Cyclohexanetriol Dihydrate in Reaction Mixtures
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of process control, quality assurance, and regulatory compliance. cis,cis-1,3,5-Cyclohexanetriol dihydrate (CAS: 60662-54-6), a polyhydroxylated cycloalkane, serves as a key building block in the synthesis of various complex molecules.[][2] Its high polarity, lack of a strong chromophore, and potential for stereoisomerism present a significant analytical challenge, particularly when it must be quantified within a complex reaction matrix containing starting materials, by-products, and catalysts.
This guide provides an in-depth, objective comparison of three principal analytical techniques for the quantitative analysis of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, establish the framework for self-validating methodologies, and ground our discussion in authoritative scientific principles. Our objective is to equip researchers, analytical scientists, and drug development professionals with the critical insights needed to select and implement the most appropriate analytical strategy for their specific needs.
Chapter 1: Gas Chromatography (GC) - The Volatility-Enhanced Approach
Gas Chromatography is a powerful technique renowned for its high resolving power and sensitivity. However, its application is fundamentally limited to analytes that are thermally stable and sufficiently volatile to be transported through the column by a carrier gas.[3] cis,cis-1,3,5-Cyclohexanetriol, with its three polar hydroxyl groups, exhibits strong intermolecular hydrogen bonding, resulting in a high boiling point and low volatility, making it unsuitable for direct GC analysis.[]
The Causality of Derivatization
To overcome this limitation, a chemical modification step known as derivatization is mandatory.[4] The primary goal of derivatization in this context is to replace the active, polar hydrogens of the hydroxyl groups with non-polar, sterically bulky groups. This transformation achieves two critical objectives:
-
Increased Volatility: It disrupts the intermolecular hydrogen bonding, significantly lowering the boiling point of the analyte.[3]
-
Enhanced Thermal Stability: The resulting derivative is less prone to degradation at the high temperatures of the GC inlet and column.[4]
Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is the most common and effective derivatization method for polyols.[3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are highly effective for this purpose.
Experimental Protocol: GC-FID Analysis
This protocol describes a validated approach for quantifying this compound using GC with Flame Ionization Detection (FID).
1. Materials and Reagents:
-
Internal Standard (IS): e.g., n-Tetradecane or a suitable stable compound not present in the sample.
-
Derivatization Reagent: BSTFA with 1% TMCS
-
Solvent: Anhydrous Pyridine or Acetonitrile
-
Reaction Vials: 2 mL glass vials with PTFE-lined caps
2. Standard and Sample Preparation:
-
Calibration Standards: Prepare a stock solution of the reference standard and the internal standard in the chosen solvent. Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the analyte in the reaction mixture.
-
Sample Preparation: Accurately weigh a known amount of the reaction mixture into a vial. Add a precise volume of the internal standard stock solution and dilute with the solvent. The goal is to bring the analyte concentration into the calibrated range.
3. Derivatization Procedure:
-
Transfer 100 µL of the standard or sample solution into a clean reaction vial.
-
Add 200 µL of the BSTFA + 1% TMCS derivatization reagent.
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
4. GC-FID Conditions:
-
GC System: Agilent 8890 or equivalent with FID.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/Splitless, 280°C, Split ratio 20:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial 100°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Detector: FID, 300°C.
5. Data Analysis and Validation:
-
Integrate the peak areas for the derivatized analyte and the internal standard.
-
Calculate the Response Factor (RF) for each calibration standard and generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration ratio.
-
Quantify the analyte in the reaction mixture sample using the generated calibration curve.
-
The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[7][8][9]
Workflow Visualization
Caption: Workflow for GC-FID analysis of cis,cis-1,3,5-Cyclohexanetriol.
Chapter 2: High-Performance Liquid Chromatography (HPLC) - The Direct Approach
HPLC is a versatile separation technique that is particularly well-suited for non-volatile and thermally labile compounds, making it a prime candidate for the direct analysis of cis,cis-1,3,5-cyclohexanetriol without derivatization.[10]
The Challenge of Detection
The primary challenge with HPLC analysis of this compound is detection. cis,cis-1,3,5-Cyclohexanetriol lacks a chromophore that absorbs light in the UV-Visible region, rendering standard UV detectors ineffective. Therefore, a universal detector that does not rely on the analyte's optical properties is required. The most common choices are the Refractive Index Detector (RID) and the Evaporative Light Scattering Detector (ELSD) .
-
Refractive Index Detector (RID): An RID measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. While truly universal, it is sensitive to shifts in temperature and pressure and is incompatible with gradient elution.[11]
-
Evaporative Light Scattering Detector (ELSD): An ELSD nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. It is compatible with gradient elution and generally more sensitive than RID but requires the analyte to be significantly less volatile than the mobile phase.
For this guide, we will focus on an isocratic HPLC method with RID due to its robustness and simplicity for quantifying a single, known analyte.
Experimental Protocol: HPLC-RID Analysis
This protocol provides a framework for the direct quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard (Purity ≥98%)
-
Mobile Phase: High-purity (HPLC-grade) water or a mixture of water and acetonitrile. The mobile phase must be thoroughly degassed.
-
Sample Solvent: The mobile phase itself is the ideal solvent to avoid baseline disturbances.
2. Standard and Sample Preparation:
-
Calibration Standards: Accurately weigh the reference standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of at least five calibration standards by serial dilution with the mobile phase.
-
Sample Preparation: Accurately weigh a known amount of the reaction mixture. Dissolve it in the mobile phase, ensuring the final concentration of the analyte falls within the calibration range. Filter the solution through a 0.45 µm syringe filter to remove particulate matter that could damage the column or detector.[12]
3. HPLC-RID Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with an isocratic pump, autosampler, column thermostat, and RID.
-
Column: A column suitable for polar analytes, such as an Amino (NH2) or a dedicated carbohydrate analysis column (e.g., 300 mm x 7.8 mm).
-
Mobile Phase: Isocratic, e.g., 80:20 Acetonitrile:Water. The exact composition must be optimized.
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Column Temperature: 35°C (to ensure stable retention times).
-
RID Temperature: 35°C (must be stable and match the column temperature).
4. Data Analysis and Validation:
-
Integrate the peak area of the analyte.
-
Generate an external standard calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the analyte in the sample using the calibration curve.
-
As with GC, the method must be fully validated according to ICH Q2(R1) standards to ensure its suitability for the intended purpose.[7][9][13]
Workflow Visualization
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A Comparative Guide to the Coordinating Properties of cis,cis-1,3,5-Cyclohexanetriol and Other Polyols
This guide provides an in-depth comparison of the coordinating properties of cis,cis-1,3,5-cyclohexanetriol with other common polyols. It is intended for researchers, scientists, and drug development professionals working in coordination chemistry, catalysis, and materials science. By leveraging established principles of coordination chemistry and drawing parallels with structurally similar ligands, this document elucidates the unique potential of cis,cis-1,3,5-cyclohexanetriol as a highly organized and stable tripodal ligand.
Introduction: The Significance of Stereochemistry in Polyol Ligands
Polyols, organic compounds containing multiple hydroxyl groups, are a fundamental class of ligands in coordination chemistry. Their ability to form chelate rings with metal ions leads to complexes with enhanced stability compared to their monodentate alcohol counterparts. However, the vast majority of commonly used polyols, such as ethylene glycol and glycerol, are acyclic and possess significant conformational flexibility. This flexibility can be a double-edged sword: while it allows for adaptation to various metal ion coordination spheres, it also comes at an entropic cost upon complexation.
In contrast, cyclic polyols offer a more rigid and pre-organized scaffold. Among these, cis,cis-1,3,5-cyclohexanetriol stands out due to its unique stereochemistry. The three hydroxyl groups are positioned on the same face of the cyclohexane ring in a triaxial arrangement, creating a perfect C₃-symmetric, pre-organized binding pocket. This arrangement predestines the molecule to act as a tripodal ligand , a class of tridentate ligands known for enforcing specific coordination geometries and forming highly stable complexes.[1]
This guide will explore the predicted coordinating properties of cis,cis-1,3,5-cyclohexanetriol, comparing them with the well-documented behavior of acyclic polyols like glycerol and other cyclic polyols such as inositols.
The Tripodal Advantage: Predicted Coordination Properties of cis,cis-1,3,5-Cyclohexanetriol
While specific experimental data on the metal complexes of cis,cis-1,3,5-cyclohexanetriol are scarce in the literature, its coordinating behavior can be confidently predicted based on its structure and the extensive studies of its close amino analogue, cis,cis-1,3,5-triaminocyclohexane (tach).[2]
Enforced Facial (fac) Coordination
Tripodal ligands are renowned for their ability to occupy one face of an octahedral coordination sphere, leading to a fixed facial (fac) geometry.[1] In such an arrangement, the three donor groups are mutually cis, creating a cap on the metal ion. This is in contrast to a meridional (mer) arrangement where the three donors lie in a plane that bisects the octahedron.
The rigid chair conformation of the cyclohexane backbone in cis,cis-1,3,5-cyclohexanetriol holds the three axial hydroxyl groups in a fixed, facially-directing orientation. This pre-organization is expected to lead to the exclusive formation of fac isomers upon complexation with octahedral metal ions, thereby offering a high degree of stereochemical control. This is a significant advantage over flexible ligands which can yield mixtures of isomers.
Figure 1: Predicted fac-coordination of cis,cis-1,3,5-cyclohexanetriol to a metal center (M).
Enhanced Thermodynamic Stability: The Chelate and Pre-organization Effect
The stability of metal complexes is thermodynamically driven, with favorable enthalpy (ΔH) and entropy (ΔS) changes leading to a more negative Gibbs free energy (ΔG) of formation. The chelate effect describes the enhanced stability of complexes with polydentate ligands compared to those with an equivalent number of monodentate ligands.[3][4] This is primarily an entropic effect: the displacement of multiple solvent molecules by a single chelating ligand leads to an increase in the number of free particles in the system, resulting in a positive change in entropy.[5]
cis,cis-1,3,5-cyclohexanetriol is expected to exhibit a particularly pronounced chelate effect due to its pre-organized structure. Unlike flexible acyclic polyols, the hydroxyl groups of the triol are already held in the correct orientation for binding. This minimizes the entropic penalty associated with the loss of conformational freedom upon complexation, leading to a more favorable ΔS and, consequently, a higher stability constant (K). This phenomenon is often referred to as the "macrocyclic effect" or "pre-organization effect" in related systems.[6]
A Comparative Look at Other Polyol Ligands
To fully appreciate the unique properties of cis,cis-1,3,5-cyclohexanetriol, it is essential to compare it with other classes of polyols.
Acyclic Polyols: The Case of Glycerol
Glycerol (propane-1,2,3-triol) is a simple, acyclic triol that serves as an excellent point of comparison. Due to the free rotation around its C-C bonds, glycerol is highly flexible and can adopt numerous coordination modes. A recent structural review revealed that glycerol and its deprotonated forms can act as monodentate, bidentate (forming five- or six-membered chelate rings), and tridentate ligands.[7][8] Furthermore, it frequently acts as a bridging ligand, leading to the formation of polynuclear complexes and coordination polymers.[9]
This versatility comes at a cost. For glycerol to act as a tridentate chelating ligand, it must adopt a specific conformation, which involves a significant loss of conformational entropy. This makes the formation of a discrete 1:1 metal-glycerol complex, where glycerol acts as a tripodal ligand, less entropically favorable compared to the rigid cis,cis-1,3,5-cyclohexanetriol.
| Feature | cis,cis-1,3,5-Cyclohexanetriol (Predicted) | Glycerol (Observed) |
| Conformation | Rigid, pre-organized chair | Flexible, multiple conformers |
| Primary Coordination Mode | Tridentate, facial (fac) | Monodentate, bidentate, tridentate, bridging |
| Chelate Ring Formation | Forms three fused 6-membered rings | Can form 5- or 6-membered rings |
| Entropic Contribution | Highly favorable (pre-organized) | Less favorable (loss of conformational freedom) |
| Stereochemical Control | High (enforces fac geometry) | Low (can lead to various isomers/polymers) |
Other Cyclic Polyols: The Inositols
Inositols (cyclohexane-1,2,3,4,5,6-hexols) are another class of cyclic polyols that provide insight into the role of stereochemistry. Studies on the coordination of various inositol isomers with metal ions have shown that the arrangement of axial and equatorial hydroxyl groups is critical.[7] For instance, adjacent triaxial hydroxyl groups have shown a preference for coordinating to smaller metal ions.[7] The coordination behavior of inositols and their phosphorylated derivatives is crucial in many biological processes.[1] While inositols offer a cyclic backbone, none possess the ideal C₃-symmetric tri-axial arrangement of hydroxyls found in cis,cis-1,3,5-cyclohexanetriol for forming a simple, stable facial cap.
Experimental Guide for Comparative Analysis
To empirically validate the predicted coordinating properties of cis,cis-1,3,5-cyclohexanetriol, a series of experiments can be performed to compare it against a flexible polyol like glycerol.
General Synthesis of a Metal-Polyol Complex
This protocol describes a general method for synthesizing a metal-polyol complex, which often involves the deprotonation of the hydroxyl groups to form more strongly coordinating alkoxide donors.
Protocol:
-
Ligand Dissolution: Dissolve the polyol (cis,cis-1,3,5-cyclohexanetriol or glycerol) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Deprotonation: Add a stoichiometric amount of a strong base (e.g., sodium hydroxide, potassium hydroxide, or sodium methoxide) to the solution under an inert atmosphere (N₂ or Ar) to deprotonate the hydroxyl groups. The number of equivalents of base will depend on the desired charge of the ligand.
-
Metal Salt Addition: Slowly add a solution of the desired metal salt (e.g., NiCl₂, Cu(NO₃)₂, FeCl₃) in the same solvent to the deprotonated ligand solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours. The formation of a precipitate may indicate the formation of the complex.
-
Isolation: Isolate the product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Crystallization (Optional): Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the solvent from the filtrate or by vapor diffusion.
Figure 2: General workflow for the synthesis of metal-polyol complexes.
Characterization Techniques
-
FT-IR Spectroscopy: Compare the spectrum of the complex to that of the free ligand. The disappearance or significant broadening of the O-H stretching band (around 3200-3600 cm⁻¹) and the appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-O stretching vibrations are indicative of coordination.
-
¹H and ¹³C NMR Spectroscopy: While NMR of paramagnetic complexes can be challenging, for diamagnetic metal ions (e.g., Zn²⁺, Al³⁺), changes in the chemical shifts of the cyclohexane ring protons and carbons upon complexation provide definitive evidence of coordination in solution.
-
UV-Vis Spectroscopy: For transition metal complexes, changes in the d-d electronic transitions upon complexation can be observed. Titrating a metal salt solution with the polyol can be used to determine the stoichiometry of the complex (e.g., using the mole-ratio method or Job's plot).
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a classic and reliable method for determining the stability constants of metal complexes.[10]
Protocol:
-
Calibrate Electrode: Calibrate a pH electrode using standard buffer solutions.
-
Prepare Solutions: Prepare solutions of the polyol ligand, the metal salt, and a strong acid (e.g., HCl) of known concentrations in a constant ionic strength medium (e.g., 0.1 M KCl).
-
Titration: Titrate a solution containing the ligand and the metal ion with a standardized solution of a strong base (e.g., KOH). Record the pH after each addition of the titrant.
-
Data Analysis: The titration data (pH vs. volume of base added) can be analyzed using specialized software (e.g., HYPERQUAD) to calculate the stepwise and overall stability constants (β) of the formed complexes.
Thermodynamic Analysis by Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction by directly measuring the heat released or absorbed during complexation.[11][12]
Protocol:
-
Sample Preparation: Prepare solutions of the metal ion and the polyol ligand in the same buffer to minimize heats of dilution.
-
ITC Experiment: Place the metal ion solution in the sample cell of the calorimeter and the ligand solution in the injection syringe.
-
Titration: Perform a series of small injections of the ligand into the metal solution. The instrument measures the heat change associated with each injection.
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to determine the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry (n). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.
Conclusion
The unique cis,cis stereochemistry of 1,3,5-cyclohexanetriol endows it with the properties of a pre-organized, tripodal ligand. This structural rigidity is predicted to offer significant advantages over flexible, acyclic polyols like glycerol, including:
-
High Stereochemical Control: Forcing a facial coordination geometry on octahedral metal centers.
-
Enhanced Thermodynamic Stability: A more favorable entropic contribution to binding due to the pre-organization of the hydroxyl donor groups, leading to higher stability constants.
-
Potential for Size-Selective Binding: The well-defined binding cavity may offer selectivity for metal ions that fit optimally within it.
While direct experimental validation is still required, the principles of coordination chemistry and evidence from analogous tripodal systems strongly suggest that cis,cis-1,3,5-cyclohexanetriol is a promising ligand for the development of highly stable and stereochemically defined metal complexes for applications in catalysis, materials science, and as models for metalloenzymes. The experimental protocols outlined in this guide provide a clear pathway for the systematic investigation and validation of these compelling properties.
References
- Moorhouse, S. J. (1996). Coordination studies of inositols with aluminium and related cations.
- Plasseraud, L. (2024). Glycerol as Ligand in Metal Complexes—A Structural Review. Crystals, 14(3), 217.
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Wikipedia contributors. (2023, December 2). Tripodal ligand. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Plasseraud, L. (2024). Glycerol as Ligand in Metal Complexes—A Structural Review. MDPI. [Link]
- Liu, S., et al. (2001). Syntheses and characterizations of metal complexes derived from cis,cis-1,3,5-triaminocyclohexane-N,N',N"-triacetic acid. Inorganic Chemistry, 40(23), 5941–5946.
- Hohloch, S., & Ackermann, L. (2021). Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. Chemical Society Reviews, 50(18), 10335-10363.
- Flemmig, B., Wolczanski, P. T., & Hoffmann, R. (2005). Transition metal complexes of cyclic and open ozone and thiozone. Journal of the American Chemical Society, 127(4), 1278–1285.
- Bätz, T., et al. (2021). Selective Metal‐Complexation on Polymeric Templates and Their Investigation via Isothermal Titration Calorimetry. Macromolecular Chemistry and Physics, 222(23), 2100295.
- Patents Google. EP0190676A1 - Cis-1,3,5-triamino 2,4,6-cyclohexanetriol derivatives, their use, process for their preparation and pharmaceutical preparations containing them.
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Wikipedia contributors. (2023, March 27). cis,cis-1,3,5-Triaminocyclohexane. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
- Kaur, N., & Baral, M. (2015). Synthesis of Imine-Naphthol Tripodal Ligand and Study of Its Coordination Behaviour towards Fe(III), Al(III), and Cr(III) Metal Ions.
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Slideshare. Chelates and chelate effect. Retrieved January 12, 2026, from [Link]
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Fisher Scientific. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific. Retrieved January 12, 2026, from [Link]
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Dalal Institute. Chelate Effect and Its Thermodynamic Origin. Retrieved January 12, 2026, from [Link]
- Silipo, A., et al. (2022). Novel Chemical and Biological Insights of Inositol Derivatives in Mediterranean Plants. Molecules, 27(5), 1541.
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Chemistry LibreTexts. (2023). The Chelate Effect. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (2024). The Inositol Phosphate System—A Coordinator of Metabolic Adaptability. Retrieved January 12, 2026, from [Link]
-
Chemistry Stack Exchange. What's the explanation for the chelate effect?. Retrieved January 12, 2026, from [Link]
- Rocchetti, M. T., Diel, G., & De Kimpe, N. (2003). Synthesis of all-cis-1,2,4-cyclohexanetriol. ARKIVOC, 2003(4), 46-50.
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PubChem. 1,3,5-Cyclohexanetriol, (1alpha,3alpha,5alpha)-. Retrieved January 12, 2026, from [Link]
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Oriental Journal of Chemistry. Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. Retrieved January 12, 2026, from [Link]
- Gencheva, G., et al. (2021). Platinum(IV) Complexes of the 1,3,5-Triamino Analogue of the Biomolecule Cis-Inositol Designed as Innovative Antineoplastic Drug Candidates. International Journal of Molecular Sciences, 22(21), 11571.
- El-Sayed, R., & El-Ghamry, H. (2018). Acyclic and cyclic imines and their metal complexes: recent progress in biomaterials and corrosion applications. RSC Advances, 8(38), 21169–21199.
- Arca, M., et al. (2011). Acyclic and cyclic compartmental ligands: Recent results and perspectives. Coordination Chemistry Reviews, 255(21-22), 2544-2573.
- Mellor, D. P., & Maley, L. E. (1948). Order of Stability of Metal Complexes.
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ResearchGate. Comparative Analysis of Open Chain Versus Macrocyclic Mo(VI) Complexes: Structural, Spectral, and Stability Perspectives. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2023). Stability of Metal Complexes and Chelation. Retrieved January 12, 2026, from [Link]
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Fisher Scientific. 1,3,5-Cyclohexanetriol (cis- and trans- mixture) 95.0+%, TCI America™. Retrieved January 12, 2026, from [Link]
- Hughes, D. L., et al. (2007). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol.
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A Researcher's Guide to the Physicochemical Characterization of cis,cis-1,3,5-Cyclohexanetriol Dihydrate: Cross-Verification of Experimental Data with Literature Values
For the diligent researcher in materials science and drug development, the precise characterization of a compound's physicochemical properties is paramount. This guide provides an in-depth framework for the analysis of cis,cis-1,3,5-Cyclohexanetriol dihydrate (CAS No. 60662-54-6), a polyhydroxylated cycloalkane with potential applications in various fields. We will explore the critical experimental techniques required to verify its identity, purity, and solid-state properties, and cross-reference these findings with available literature data. This document is intended to serve as a practical guide for researchers, offering not just procedural steps, but also the scientific rationale behind each technique.
The Significance of Rigorous Characterization
cis,cis-1,3,5-Cyclohexanetriol, in its dihydrate form, presents a specific crystalline structure where water molecules are integral to the lattice. The presence and nature of this hydration can significantly influence properties such as solubility, stability, and bioavailability, making its thorough characterization essential. Discrepancies in literature values, particularly for melting points, underscore the importance of independent experimental verification to differentiate between the anhydrous (CAS No. 50409-12-6) and dihydrate forms.
A Multi-Technique Approach to Validation
A comprehensive understanding of this compound necessitates a multi-pronged analytical approach. No single technique can provide a complete picture; instead, the convergence of data from several orthogonal methods provides the highest degree of confidence in the material's properties. This guide will focus on a suite of common yet powerful analytical techniques: Thermal Analysis (DSC and TGA), Powder X-ray Diffraction (PXRD), and Spectroscopic Methods (FTIR, Raman, and NMR).
Caption: A simplified workflow for thermal analysis of a hydrated compound.
Powder X-ray Diffraction (PXRD): The Crystalline Fingerprint
PXRD is a non-destructive technique that provides information about the crystalline structure of a material. Each crystalline solid has a unique diffraction pattern, which serves as a fingerprint for identification.
Protocol:
-
Gently grind the sample to a fine powder to ensure random orientation of the crystallites.
-
Mount the powdered sample on a zero-background sample holder.
-
Collect the diffraction pattern over a relevant 2θ range (e.g., 5-40°) using a monochromatic X-ray source (typically Cu Kα).
-
Compare the resulting diffractogram with any available literature or database patterns.
Causality: The positions and intensities of the diffraction peaks are determined by the crystal lattice. Differences in the PXRD pattern between an anhydrous and a hydrated form will be evident due to changes in the unit cell dimensions and crystal packing. [1][2]
Spectroscopic Analysis: Probing the Molecular Structure
Spectroscopic techniques provide insights into the molecular structure and bonding within the compound.
a) Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are sensitive to the presence of water and hydrogen bonding.
Protocol (FTIR-ATR):
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the sample onto the ATR crystal and apply pressure to ensure good contact.
-
Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Look for characteristic broad bands in the 3500-3200 cm⁻¹ region (O-H stretching of water) and bands around 1650 cm⁻¹ (H-O-H bending of water). [3] Protocol (Raman):
-
Place a small amount of the sample on a microscope slide.
-
Focus the laser on the sample and collect the Raman spectrum.
-
Analyze the spectrum for characteristic vibrational modes of the cyclohexanetriol backbone and any changes indicative of hydration. [4] Causality: The presence of water of hydration introduces new vibrational modes and perturbs the vibrational modes of the host molecule through hydrogen bonding, leading to characteristic changes in the spectra.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
Protocol (¹H and ¹³C NMR):
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.
Causality: The conformation of the cyclohexane ring (chair conformation) and the stereochemistry of the hydroxyl groups will be reflected in the chemical shifts and coupling constants of the protons. [5][6]In D₂O, the hydroxyl protons will exchange with deuterium and will not be observed.
Interpreting the Data and Drawing Conclusions
By systematically applying these well-established analytical techniques and carefully comparing the experimental data with available literature values, researchers can confidently ascertain the physicochemical properties of this compound, ensuring the reliability and reproducibility of their scientific work.
References
- A. D. Bond. X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Mol. Cryst. Liq. Cryst., 474:35-51, 2007.
- A. Falenty, et al. A high-pressure cell for kinetic studies on gas hydrates by powder x-ray diffraction. Rev. Sci. Instrum., 81(12):125108, 2010.
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ResearchGate. Raman spectroscopy of a the polyols and b the thermoset PU nanocomposites. [Link]
- G. Artioli. Methods of crystallography: powder X-ray diffraction. EMU Notes Mineral., 17:345-373, 2017.
- B. V. Burger, et al. Conformational Analyses of Alkylated β-Cyclodextrins by NMR Spectroscopy. Z.
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PubChem. 1,3,5-Cyclohexanetriol, (1alpha,3alpha,5alpha)-. [Link]
- S. De Meester, et al. Synthesis of all-cis-1,2,4-cyclohexanetriol. Arkivoc, 2005(8):102-109, 2005.
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auremn. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]
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American Laboratory. Polymer Science A to Z: Getting Answers from FTIR and Raman Spectroscopy Analyses. [Link]
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TA Instruments. Differential Scanning Calorimetry (DSC). [Link]
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NIST. cis-1,3,5-Trimethylcyclohexene. [Link]
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Thermal Support. Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC. [Link]
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YouTube. NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. [Link]
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MDPI. Terahertz Spectra of Mannitol and Erythritol: A Joint Experimental and Computational Study. [Link]
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ResearchGate. A LABORATORY PROTOCOL FOR THE ANALYSIS OF NATURAL GAS HYDRATES. [Link]
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Semantic Scholar. Raman and FTIR spectroscopy experimental and theoretical in magnetic nanoemulsion from Carapa guianensis Aublet. [Link]
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MDPI. Application of Vibrational Spectroscopic Techniques in the Study of the Natural Polysaccharides and Their Cross-Linking Process. [Link]
- J. Reisse, et al. Conformational analysis by nuclear magnetic resonance. Interpretation of solvent effect on standard enthalpy and entropy differences between conformations of cyclohexanol. Chem. Commun. (London), (14):752-752, 1968.
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YouTube. Draw the 1H NMR Spectrum for Cyclohexane (C6H12). [Link]
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A Head-to-Head Comparison: Benchmarking cis,cis-1,3,5-Cyclohexanetriol Dihydrate Against its Inositol Analogs in Protein Stabilization and Cryopreservation
For researchers, scientists, and drug development professionals, the selection of excipients and additives is a critical decision that can significantly impact the stability, efficacy, and shelf-life of biological preparations. Among the vast landscape of small molecules, polyols have garnered considerable attention for their ability to protect biomolecules from various stresses. This guide provides an in-depth comparative framework for evaluating the performance of cis,cis-1,3,5-Cyclohexanetriol dihydrate against its well-established structural analogues, the inositol stereoisomers (myo-inositol and scyllo-inositol), in two key applications: protein stabilization and cellular cryopreservation.
This document is structured not as a rigid report of pre-existing comparative data, which is sparse for this compound, but as a comprehensive experimental guide. It is designed to empower research and development teams to conduct their own robust, side-by-side benchmarking studies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific principles.
Introduction to the Molecules
cis,cis-1,3,5-Cyclohexanetriol is a carbocyclic polyol, a structural isomer of inositol. Its three hydroxyl groups are in a cis conformation on the cyclohexane ring, presenting a unique stereochemistry that may influence its interactions with water and biomolecules. Its analogues, myo-inositol and scyllo-inositol, are naturally occurring stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, with myo-inositol being the most abundant in biological systems.[1][2] These inositols are known to play roles in cell signaling and have been investigated for their neuroprotective and protein-stabilizing properties.[3][4] The core hypothesis of this guide is that the specific spatial arrangement of hydroxyl groups in cis,cis-1,3,5-Cyclohexanetriol may offer unique advantages in certain applications compared to its more studied inositol counterparts.
Application 1: Protein Stabilization Against Thermal Stress
The aggregation of therapeutic proteins is a major challenge in their development and formulation.[5] Small molecule stabilizers can mitigate this by shifting the equilibrium towards the native, folded state.[6] This section outlines a detailed protocol for comparing the protein-stabilizing effects of this compound, myo-inositol, and scyllo-inositol using a Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF).[7]
Rationale for Experimental Approach
The Thermal Shift Assay is a high-throughput, cost-effective method for assessing protein thermal stability.[8][9] The principle lies in monitoring the thermal unfolding of a protein in the presence of a fluorescent dye, such as SYPRO Orange, which preferentially binds to the exposed hydrophobic regions of the unfolded protein, leading to an increase in fluorescence.[10] A ligand or stabilizing agent that binds to the native state of the protein will increase the energy required to unfold it, resulting in a higher melting temperature (Tm).[8] By comparing the ΔTm (the change in melting temperature) induced by each compound, we can directly benchmark their stabilizing efficacy.
Experimental Workflow for Protein Stabilization
Caption: Workflow for the Thermal Shift Assay.
Detailed Experimental Protocol: Thermal Shift Assay
-
Reagent Preparation:
-
Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Model Protein: Prepare a 2 mg/mL stock solution of Hen Egg White Lysozyme (HEWL) in Assay Buffer.
-
Test Compounds: Prepare 100 mM stock solutions of this compound, myo-inositol, and scyllo-inositol in Assay Buffer.
-
Fluorescent Dye: Use a 5000x stock of SYPRO Orange in DMSO.
-
-
Assay Plate Setup (96-well PCR plate):
-
For each test compound, prepare a serial dilution (e.g., 50 mM, 25 mM, 12.5 mM, etc.) in Assay Buffer.
-
In each well, add:
-
10 µL of HEWL stock solution (final concentration 1 mg/mL).
-
5 µL of the respective compound dilution (or Assay Buffer for the no-compound control).
-
5 µL of Assay Buffer.
-
-
Prepare a master mix of SYPRO Orange diluted 1:1000 in Assay Buffer.
-
Add 5 µL of the diluted SYPRO Orange to each well.
-
Seal the plate with an optically clear adhesive film and centrifuge briefly to collect the contents at the bottom.
-
-
Data Acquisition (Real-Time PCR Instrument):
-
Data Analysis:
-
Export the fluorescence intensity data as a function of temperature.
-
Plot the data and fit to a Boltzmann sigmoidal curve to determine the melting temperature (Tm), which is the midpoint of the transition.[11]
-
Calculate the change in melting temperature (ΔTm) for each compound concentration relative to the no-compound control (ΔTm = Tm_compound - Tm_control).
-
Data Presentation
| Compound | Concentration (mM) | Tm (°C) | ΔTm (°C) |
| Control (No Additive) | 0 | TBD | 0 |
| This compound | 50 | TBD | TBD |
| 25 | TBD | TBD | |
| 12.5 | TBD | TBD | |
| myo-Inositol | 50 | TBD | TBD |
| 25 | TBD | TBD | |
| 12.5 | TBD | TBD | |
| scyllo-Inositol | 50 | TBD | TBD |
| 25 | TBD | TBD | |
| 12.5 | TBD | TBD | |
| TBD: To Be Determined by Experimentation |
Application 2: Cryopreservation of Mammalian Cells
Cryopreservation is essential for cell banking, cell-based therapies, and biomedical research.[12] The primary challenge is mitigating cellular damage from ice crystal formation and osmotic stress.[12] Cryoprotective agents (CPAs) are used to minimize this damage.[13] This section details a protocol to benchmark the cryoprotective efficacy of this compound and its inositol analogues.
Rationale for Experimental Approach
The effectiveness of a cryoprotectant is primarily assessed by its ability to maintain cell viability and functionality post-thaw.[14] We will use a standard mammalian cell line (e.g., Jurkat cells) and a controlled-rate freezing protocol. Post-thaw analysis will include immediate viability assessment using Trypan Blue exclusion and a more in-depth analysis of apoptosis after a recovery period, using an Annexin V/Propidium Iodide assay. This dual-assessment approach provides a comprehensive picture of both immediate membrane integrity and delayed-onset cell death.
Experimental Workflow for Cryopreservation
Caption: Workflow for Cryopreservation Benchmarking.
Detailed Experimental Protocol: Cryopreservation
-
Cell Preparation:
-
Culture Jurkat cells to a density of approximately 1x10^6 cells/mL in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Ensure cells are in the logarithmic growth phase with >95% viability.
-
Harvest cells by centrifugation and resuspend in fresh culture medium to a concentration of 2x10^6 cells/mL.
-
-
Cryoprotectant Solution Preparation:
-
Prepare 2x cryoprotectant solutions in culture medium. For example:
-
Control: 20% FBS + 10% DMSO.
-
Test CPA 1: 20% FBS + 10% DMSO + 200 mM this compound.
-
Test CPA 2: 20% FBS + 10% DMSO + 200 mM myo-inositol.
-
Test CPA 3: 20% FBS + 10% DMSO + 200 mM scyllo-inositol.
-
-
Rationale for DMSO inclusion: Many novel cryoprotectants are evaluated for their ability to reduce the required concentration of toxic agents like DMSO or to act synergistically.[15] This protocol tests them as additives to a standard, albeit reduced, DMSO concentration.
-
-
Freezing Protocol:
-
Slowly add an equal volume of the 2x cryoprotectant solution to the cell suspension with gentle mixing. The final cell density will be 1x10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into labeled cryovials.
-
Place the vials in a controlled-rate freezing container (e.g., CoolCell®) and transfer to a -80°C freezer. This ensures a cooling rate of approximately -1°C/minute.
-
After 24 hours, transfer the vials to a liquid nitrogen tank for long-term storage (store for at least 48 hours before thawing for consistency).
-
-
Thawing and Recovery:
-
Rapidly thaw the cryovials in a 37°C water bath until a small ice crystal remains.
-
Immediately transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed culture medium.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryoprotectant-containing supernatant.
-
Resuspend the cell pellet in fresh culture medium.
-
-
Post-Thaw Analysis:
-
Immediate Viability (Trypan Blue Exclusion):
-
Take an aliquot of the resuspended cells.
-
Mix with an equal volume of 0.4% Trypan Blue stain.
-
Count viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate viability percentage: (Viable cells / Total cells) x 100.
-
-
Apoptosis Assay (24-hour post-thaw):
-
Plate the remaining cells at a density of 0.5x10^6 cells/mL and incubate for 24 hours.
-
Harvest the cells and stain with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Data Presentation
| Cryoprotectant Solution | Post-Thaw Viability (Trypan Blue, %) | Post-Recovery Viable Cells (Annexin V-/PI-, %) | Early Apoptotic Cells (Annexin V+/PI-, %) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+, %) |
| 5% DMSO (Control) | TBD | TBD | TBD | TBD |
| 5% DMSO + 100 mM cis,cis-1,3,5-Cyclohexanetriol | TBD | TBD | TBD | TBD |
| 5% DMSO + 100 mM myo-Inositol | TBD | TBD | TBD | TBD |
| 5% DMSO + 100 mM scyllo-Inositol | TBD | TBD | TBD | TBD |
| TBD: To Be Determined by Experimentation |
Conclusion and Future Outlook
This guide provides a robust and scientifically grounded framework for the direct performance comparison of this compound against its structural analogues, myo-inositol and scyllo-inositol. By adhering to these detailed protocols, researchers can generate high-quality, reproducible data to inform the selection of these molecules for protein stabilization and cryopreservation applications.
The unique stereochemistry of this compound may lead to novel hydration properties or specific interactions with biological macromolecules, potentially offering superior performance in certain contexts. The experimental outcomes from these studies will be invaluable to drug development professionals seeking to optimize formulations and to scientists exploring the fundamental principles of biomolecule stabilization. The data generated will contribute significantly to the understanding of structure-activity relationships among carbocyclic polyols and may unveil a promising new tool for the biopharmaceutical industry.
References
- McLaughlin, S., & Agranoff, B. W. (1982). The inositol phospholipids. In Phospholipids (pp. 55-91). Elsevier.
- Makino, A., Hegde, R. S., & Fujimoto, T. (2014). Myo-inositol has no effect on the native structure and only minor effects on stability. eLife, 3, e02111.
- Colaco, C. A., Sen, S., Thangavelu, M., Pinder, S., & Roser, B. (1992). Extraordinary stability of enzymes dried in trehalose: simplified molecular biology. Bio/technology, 10(9), 1007-1011.
- Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.
-
Wikipedia contributors. (2023, December 28). Thermal shift assay. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
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JoVE. (2024, June 6). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. Journal of Visualized Experiments. [Link]
- Hunt, C. J. (2022). Principles and Protocols For Post-Cryopreservation Quality Evaluation of Stem Cells in Novel Biomedicine. Stem Cell Reviews and Reports, 18(6), 2035-2048.
- McLaurin, J., et al. (2000). Inositol stereoisomers stabilize an oligomeric aggregate of Alzheimer amyloid beta peptide and inhibit abeta-induced toxicity. Journal of Biological Chemistry, 275(24), 18495-18502.
- Gibson, G. E., & Blass, J. P. (2007). A role for the tricarboxylic acid cycle in the pathogenesis of Alzheimer's disease.
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Validating the efficacy of novel cryopreservation solutions and techniques for applications in cell therapy. (n.d.). Mountain Scholar. Retrieved January 12, 2026, from [Link]
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Reaction Biology. (n.d.). Thermal Shift Assay (Differential Scanning Fluorimetry) Service. Retrieved January 12, 2026, from [Link]
- Konieczka, P., et al. (2023). Towards Improved Bioavailability of Cereal Inositol Phosphates, Myo-Inositol and Phenolic Acids. Foods, 12(15), 2889.
- Stacey, G., & Day, J. G. (2007). Long-term preservation of cell and tissue cultures. In Cryopreservation and freeze-drying protocols (pp. 23-44). Humana Press.
- Zheng, X., et al. (2015). Impact of different stereoisomers of inositol on insulin sensitivity of gestational diabetes mellitus patients. Experimental and Therapeutic Medicine, 10(6), 2243-2248.
- Liu, G., et al. (2018). Comparison of the Effects of Different Cryoprotectants on Stem Cells from Umbilical Cord Blood.
- Chatterjee, A., & Majumder, A. L. (2010). Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases. Frontiers in Bioscience, 15(3), 1017-1028.
- Baust, J. M., Campbell, L. H., & Harbell, J. W. (2017). Best practices for cryopreserving, thawing, recovering, and assessing cells. In Vitro Cellular & Developmental Biology-Animal, 53(10), 855-871.
- Biggs, C. I., et al. (2022). Chemical approaches to cryopreservation.
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PubChem. (n.d.). 1,3,5-Cyclohexanetriol, (1alpha,3alpha,5alpha)-. Retrieved January 12, 2026, from [Link]
- Miller, S. E., & C. D. Billington. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). Chemical Reviews, 116(24), 14926-14962.
- Suntornnon, O., & Sutti, S. (2011). Protein stabilization by cyclodextrins in the liquid and dried state. International journal of pharmaceutics, 416(1), 124-133.
- Ansari, A. A., et al. (2021).
-
ResearchGate. (n.d.). Structures of the nine isomers of inositol. Retrieved January 12, 2026, from [Link]
- Khan, I. U., et al. (2015). Comparison of stabilizers, Myo-Inositol and D-Mannitol for 99mTc-DMSA (III). Journal of Radioanalytical and Nuclear Chemistry, 307(1), 473-477.
- Fenili, D., et al. (2007). Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology. Journal of molecular medicine, 85(6), 603-611.
- Zhang, T., et al. (2012). Impact of cryoprotectants and cryopreservation on metabolic activity and cytoskeleton proteins of zebrafish (Danio rerio) ovarian fragments. Theriogenology, 77(4), 747-757.
- Lee, H. J., et al. (2024).
- Klosinski, P., et al. (2022). Analysis of Scyllo-Inositol in a Wistar Rat Animal Model—A Preliminary Study. Metabolites, 12(9), 834.
- Aso, Y., et al. (2002). Effects of Synthetic Antifreeze Glycoprotein Analogue on Islet Cell Survival and Function During Cryopreservation.
- EP0190676A1 - Cis-1,3,5-triamino 2,4,6-cyclohexanetriol derivatives, their use, process for their preparation and pharmaceutical preparations containing them - Google Patents. (n.d.).
- Yoshida, K. I. (2015). Inositol, a Therapeutic Agent for Alzheimer's Disease. Journal of Alzheimer's Disease & Parkinsonism, 5(4), 1000188.
- McLaurin, J. (2012). scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease. Advances in pharmacology, 64, 177-212.
-
Thermo Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific. Retrieved January 12, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of cis,cis-1,3,5-Cyclohexanetriol dihydrate
This guide provides a detailed protocol for the safe and compliant disposal of cis,cis-1,3,5-Cyclohexanetriol dihydrate. As laboratory professionals, our responsibility extends beyond the experiment to include the entire lifecycle of a chemical, ensuring the safety of our colleagues and the protection of our environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to make informed decisions for waste management within your institution.
Core Principle: Hazard Assessment and Waste Determination
The foundational step in any chemical disposal procedure is a thorough hazard assessment. A laboratory chemical is considered "waste" as soon as you no longer intend to use it.[1][2] While the Safety Data Sheet (SDS) for this compound indicates that it is not considered hazardous by the US OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to recognize that its toxicological properties have not been fully investigated.[3]
Therefore, every researcher must perform a hazardous waste determination for their specific waste stream.[4] If this compound has been mixed with other chemicals, the resulting mixture must be managed based on the most hazardous component present. All chemical waste should be treated as hazardous until it is definitively confirmed to be non-hazardous by your institution's Environmental Health & Safety (EH&S) department.[1][2]
Key Chemical Properties:
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Even when handling chemicals classified as non-hazardous, adherence to standard laboratory PPE protocols is mandatory to minimize exposure and ensure personal safety. The primary risks during handling and disposal involve preventing dust inhalation and direct contact.[3]
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles. | Protects eyes from airborne dust particles or accidental splashes if working with solutions. |
| Hand Protection | Standard nitrile or latex laboratory gloves. | Prevents direct skin contact with the chemical. |
| Body Protection | A buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Generally not required if handled in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated. | The SDS advises avoiding dust formation; engineering controls or respiratory protection should be used if this is unavoidable.[3] |
Step-by-Step Disposal Protocols
The correct disposal pathway depends on the form of the waste—whether it is pure, in a solution, or contaminated.
Protocol A: Uncontaminated Solid Waste
This protocol applies to unused or expired pure this compound.
-
Containerization: Carefully sweep or transfer the solid chemical into a clean, leak-proof container with a secure lid. Plastic containers are often preferred for solid waste.[6]
-
Labeling: Label the container clearly as "Non-Hazardous Waste" and identify the contents: "this compound".[4] Include the date accumulation started and the name of the generating researcher or lab.[7]
-
Segregation: Store this waste container separately from hazardous waste streams to prevent cross-contamination.
-
Final Disposition: Do not place this container in a standard laboratory trash can.[8] Custodial staff are not trained to handle chemical waste, regardless of its classification.[8] The container should be taken directly to your facility's designated non-hazardous waste collection area or dumpster, as directed by your institutional EH&S guidelines.[8]
Protocol B: Contaminated or Mixed Waste
If this compound is mixed with any other substance (e.g., solvents, reactants), the entire mixture must be disposed of as hazardous waste.
-
Hazardous Waste Determination: Identify all constituents in the waste mixture. The disposal requirements are dictated by the most hazardous component.
-
Containerization: Collect the waste in a designated hazardous waste container that is chemically compatible with all components. Ensure the container is kept closed except when adding waste.[9]
-
Labeling: Affix a hazardous waste tag, as provided by your EH&S department, to the container as soon as the first drop of waste is added.[1] List all chemical components with their approximate percentages.
-
Storage: Store the container in a designated Satellite Accumulation Area within your laboratory.[6] This area must have secondary containment to prevent spills from reaching drains.[1] Incompatible waste streams must be segregated.[9]
-
Pickup Request: Once the container is full or has reached the institutional time limit for accumulation (e.g., 9-12 months), submit a waste collection request to your EH&S department.[6][9]
Protocol C: Aqueous Solutions
The SDS for this chemical explicitly states, "Do not empty into drains."[3] This is a standard precaution for laboratory chemicals to prevent the unregulated release into wastewater systems.
-
Collection: All aqueous solutions containing this compound must be collected as chemical waste.
-
Containerization & Labeling: Use a suitable liquid waste container. If the solution contains only the title compound and water, it can be labeled as non-hazardous liquid waste. If other chemicals are present, it must be treated as hazardous waste (see Protocol B).
-
Disposal: Contact your EH&S department for pickup. They will make the final determination on whether the waste can be neutralized and discharged to the sewer system under permit or if it requires other treatment.[4][8]
Protocol D: Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before disposal.
-
Decontamination: Ensure the container is "RCRA Empty," meaning all contents that can be practically removed have been. Scrape out any remaining solid residue. This residue should be collected and disposed of according to Protocol A.
-
Deface Label: Completely remove or deface the original chemical label to indicate the container is no longer hazardous.[2][8]
-
Dispose: The empty, defaced container can typically be disposed of in the regular trash or a designated laboratory glass/plastic recycling bin, in accordance with institutional policy.[8]
Emergency Procedure: Spill Management
In the event of a small spill of solid this compound:
-
Ensure Safety: Wear the appropriate PPE (gloves, lab coat, eye protection).
-
Containment: Prevent the powder from becoming airborne.[3]
-
Cleanup: Carefully sweep the solid material into a suitable container for disposal.[3]
-
Dispose: The container with the spilled chemical and any contaminated cleanup materials (e.g., wipes, gloves) must be managed as chemical waste.[2] Label the container and dispose of it according to Protocol A.
For large spills or spills of solutions containing hazardous materials, evacuate the area and contact your institution's emergency response line or EH&S department immediately.[2]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the proper disposal path for waste containing this compound.
Caption: Disposal decision workflow for this compound waste.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS. [Link: https://ehrs.upenn.edu/health-safety/lab-safety/chemical-waste/laboratory-chemical-waste-management-guidelines]
- Non-Hazardous Wastes - Recycling - Treatment - Oregon State University Environmental Health and Safety. [Link: https://ehs.
- Disposal Procedures for Non Hazardous Waste - Stephen F. Austin State University. [Link: https://www.sfasu.edu/ehsrm/programs/chemical-and-lab-safety/chemical-waste-management-plan/viii-disposal-procedures-for-non-hazardous-waste]
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link: https://www.vumc.org/safety/waste/chemical-waste-collection]
- Guide to Managing Laboratory Chemical Waste - Vanderbilt University. [Link: https://www.vanderbilt.edu/ehs/documents/managing_lab_chemical_waste.pdf]
- REGULATION OF LABORATORY WASTE - American Chemical Society. [Link: https://www.acs.org/policy/publicpolicies/sustainability/waste.html]
- SAFETY DATA SHEET: this compound - Fisher Scientific. [Link: https://www.fishersci.com/sds/AC458950010]
- Laboratory Chemical Waste Guidelines - Stanford Environmental Health & Safety. [Link: https://ehs.stanford.edu/wp-content/uploads/Chemical-Waste-Guidelines-Poster.pdf]
- This compound Information - Echemi. [Link: https://www.echemi.
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- This compound, 98%, Thermo Scientific Chemicals - Fisher Scientific Product Page. [Link: https://www.fishersci.com/shop/products/cis-cis-1-3-5-cyclohexanetriol-dihydrate-98-thermo-scientific-chemicals-3/AC458950010]
- HANDLING OF HAZARDOUS (and nonhazardous) WASTE(s) - University of Minnesota, Department of Chemistry. [Link: https://www.chem.umn.edu/safetystandards/handling-hazardous-and-nonhazardous-wastes]
- Nonhazardous Waste - Baylor University Environmental Health & Safety. [Link: https://www.baylor.edu/ehs/index.php?id=932357]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
